2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
Description
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMKLXGLAIAZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383533 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-23-6 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Convergence of a Privileged Scaffold and a Bioactive Functional Group
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors.[4] This scaffold is integral to the design of therapeutics for central nervous system disorders, cardiovascular diseases, and oncology.[1][5][6][7]
When this esteemed scaffold is functionalized with a carbothioamide (thioamide) group, the resulting molecule, This compound , gains access to a distinct chemical space. The thioamide functional group is a bioisostere of the amide bond but possesses unique properties, including increased metabolic stability, different hydrogen bonding capabilities, and the ability to act as a potent intermediate for the synthesis of sulfur-containing heterocycles like thiazoles.[8][9] Thioamides are themselves found in novel antibiotics and other pharmacologically significant agents.[9]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthetic pathways leading to this compound. It emphasizes the causal relationships behind methodological choices, offers detailed experimental protocols, and is grounded in authoritative scientific literature.
Strategic Overview of Synthetic Pathways
The synthesis of the target thioamide can be logically approached from two primary, readily accessible precursors: the corresponding nitrile (2,3-dihydro-1,4-benzodioxine-5-carbonitrile) or the carboxamide (2,3-dihydro-1,4-benzodioxine-5-carboxamide). Both intermediates are derivable from a common starting material, 2,3-dihydro-1,4-benzodioxin-5-amine. This guide will detail both convergent strategies.
Sources
- 1. 2,3-Dihydro-1,4-benzodioxin-5-amine | High-Purity Reagent [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
Preamble: Navigating the Known and the Predicted
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide focuses on a specific, yet sparsely documented, derivative: This compound . As of the latest literature review, direct experimental data for this precise molecule is not publicly available. Therefore, this document adopts a predictive and comparative approach, grounded in established chemical principles and data from closely related analogues. By synthesizing information on the known 2,3-dihydro-1,4-benzodioxine-5-carboxamide and the well-characterized behavior of the thioamide functional group, we provide a robust, in-depth profile for researchers, scientists, and drug development professionals. This guide is structured to deliver not just data, but a causal understanding of the compound's expected properties and the experimental logic required for its synthesis and characterization.
Section 1: Predicted Physicochemical and Drug-Likeness Properties
The initial step in evaluating any compound for drug development is to assess its fundamental physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data, computational (in silico) methods provide reliable estimations.[][4] The properties for this compound are predicted based on its structure and comparison with its carboxamide analogue.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₉H₉NO₂S | Derived from the chemical structure. |
| Molecular Weight | 195.24 g/mol | Calculated from the molecular formula.[5] This value is well within the range for small molecule drugs. |
| Predicted LogP | ~1.5 - 2.0 | The replacement of a carbonyl oxygen with a more polarizable sulfur atom slightly increases lipophilicity compared to the corresponding amide. This value suggests good membrane permeability. |
| Predicted Aqueous Solubility | Low to moderate | Thioamides are generally less soluble in water than their amide counterparts. Hydrogen bonding capability is altered; the N-H is a better H-bond donor, but the sulfur is a weaker H-bond acceptor than oxygen.[6] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (2 from ether oxygens, 1 from sulfur) | Influences solubility and receptor binding. |
| Molar Refractivity | ~55-60 cm³ | Indicates molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | A key predictor of drug transport properties, particularly oral bioavailability and blood-brain barrier penetration. The predicted value is favorable for good oral absorption. |
Drug-Likeness Analysis (Lipinski's Rule of Five):
Lipinski's Rule of Five is a heuristic used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.
-
Molecular Weight ≤ 500 Da (Predicted: 195.24 Da) - Pass
-
LogP ≤ 5 (Predicted: ~1.5-2.0) - Pass
-
Hydrogen Bond Donors ≤ 5 (Predicted: 1) - Pass
-
Hydrogen Bond Acceptors ≤ 10 (Predicted: 3) - Pass
Based on these in silico predictions, this compound exhibits a highly favorable profile for a potential orally bioavailable drug candidate.
Section 2: Synthesis and Mechanistic Rationale
A logical synthetic pathway to the target thioamide involves the preparation of its amide precursor, 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide, followed by a direct thionation reaction. This two-step approach leverages established and reliable methodologies.
2.1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (Precursor)
The synthesis of the carboxamide precursor has been reported in the literature as part of the development of PARP1 inhibitors.[8][9] The process begins with the cyclization of methyl 2,3-dihydroxybenzoate followed by amidation.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxylate.
-
To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).[8]
-
Heat the reaction mixture under reflux for 10 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.
-
-
Step 2: Synthesis of 2,3-Dihydrobenzo[b][5][7]dioxine-5-carboxamide.
-
The methyl ester from Step 1 is subjected to ammonolysis. A common method involves heating the ester in a sealed vessel with a solution of ammonia in methanol.
-
Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with ammonia using standard peptide coupling reagents (e.g., HATU, HOBt).
-
A reported method involves treating the ester with aqueous ammonia at elevated temperatures.[8] The product precipitates upon cooling and can be collected by filtration to yield the pure amide.
-
2.2: Proposed Synthesis of this compound via Thionation
The conversion of an amide to a thioamide is a classic transformation, most commonly and efficiently achieved using Lawesson's Reagent (LR).[7][10][11] LR acts as a mild and effective thionating agent.[12]
Experimental Protocol:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. The stoichiometry is critical; LR is a dimer, and theoretically, 0.5 equivalents are needed.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress by TLC until the starting amide is fully consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The primary challenge in LR reactions is the removal of phosphorus-containing byproducts.[10] A modified work-up can involve partitioning the residue between a nonpolar solvent (like hexanes) and a polar solvent (like acetonitrile) or performing a careful silica gel column chromatography.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Mechanistic Insight: The Role of Lawesson's Reagent Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide monomer in solution. This ylide reacts with the amide's carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. The reaction is driven forward by the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond of the byproduct and the desired C=S bond of the thioamide.[10]
Visualization of Synthetic Workflow
Caption: Proposed two-stage synthesis of the target thioamide.
Section 3: Analytical and Spectroscopic Characterization (Predicted)
Characterization of the final compound is essential to confirm its identity and purity. The following spectroscopic data are predicted based on the known spectra of the amide precursor and the characteristic shifts associated with the thioamide group.[6][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
|---|---|---|
| ¹H NMR | δ ~8.0-9.5 ppm (br s, 2H, -CSNH₂), δ ~7.0-7.5 ppm (m, 3H, Ar-H), δ ~4.3-4.4 ppm (m, 4H, -OCH₂CH₂O-) | The thioamide N-H protons are expected to be significantly downfield due to the anisotropic effect of the C=S bond. Aromatic and dioxine protons will be similar to the amide precursor.[8] |
| ¹³C NMR | δ ~200-210 ppm (-C=S), δ ~115-145 ppm (Ar-C), δ ~64-65 ppm (-OCH₂CH₂O-) | The most diagnostic signal is the thiocarbonyl carbon, which resonates ~30-40 ppm downfield of an amide carbonyl carbon.[6][14] |
| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch), ~1500-1550 cm⁻¹ ("Thioamide B band", C-N stretch), ~1100-1200 cm⁻¹ (C=S stretch contribution) | The C=O stretch (~1660 cm⁻¹) of the amide will be absent. The IR spectrum of a thioamide is complex, with significant vibrational coupling. The C=S stretch is not a pure vibration but contributes to several bands.[5][15] |
| Mass Spectrometry (HRMS) | [M+H]⁺ ≈ 196.0430 | Calculated for C₉H₁₀NO₂S⁺. High-resolution mass spectrometry is crucial to confirm the elemental composition and differentiate from potential oxidation byproducts.[16] |
Visualization of Analytical Workflow
Caption: Standard workflow for purification and characterization.
Section 4: Potential Biological and Therapeutic Significance
While no biological data exists for this compound, the therapeutic potential of the core scaffold is well-established.[17] Derivatives have shown a range of activities, making this compound an intriguing candidate for screening.
-
PARP1 Inhibition: The analogous 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound for PARP1 inhibitors, which are critical in cancer therapy, particularly for tumors with BRCA mutations.[10][13] The thioamide could act as a bioisostere of the amide, potentially altering the binding affinity, selectivity, or pharmacokinetic properties.
-
Anti-inflammatory Activity: Other benzodioxine derivatives have demonstrated anti-inflammatory properties.[9] The thioamide functional group itself has been incorporated into various anti-inflammatory agents.
-
Antidiabetic Potential: Certain sulfonamide derivatives of the benzodioxine core have been investigated as α-glucosidase inhibitors for managing type-2 diabetes.[6]
-
CNS and Cardiovascular Activity: The benzodioxine ring is a key component of drugs targeting the central nervous system and cardiovascular diseases.[17]
The replacement of an amide oxygen with sulfur (bioisosterism) can profoundly impact a molecule's biological profile by:
-
Altering Hydrogen Bonding: Modifying interactions with protein active sites.
-
Increasing Lipophilicity: Potentially improving membrane permeability.
-
Enhancing Metabolic Stability: Thioamides can be more resistant to hydrolysis by certain proteases compared to amides.[18]
Visualization of Scaffold-Target Relationships
Caption: Known and potential targets for the benzodioxine core.
Conclusion
This guide provides a comprehensive, albeit predictive, technical overview of this compound. By leveraging data from its closely related carboxamide analogue and the established principles of thioamide chemistry, we have outlined its likely physicochemical properties, a robust synthetic route, and a clear analytical characterization strategy. The compound demonstrates a favorable in silico profile for drug development and belongs to a class of molecules with proven therapeutic relevance. The insights and protocols detailed herein offer a solid foundation for any research group aiming to synthesize, characterize, and explore the biological potential of this intriguing molecule.
References
-
Suzuki, I., & Shimanouchi, T. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1288-1293. [Link]
-
El-Sayed, R., & Abdel-Ghani, T. M. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 54(1), 89-94. [Link]
-
Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3657-3671. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Gund, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
Gund, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, 32777641. [Link]
-
Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2010). Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Chemistry of Heterocyclic Compounds, 46(4), 371-395. [Link]
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
-
Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. [Link]
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. SciSpace. [Link]
-
Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Ertl, P., & Selzer, P. (2008). Web-Based Cheminformatics and Molecular Property Prediction Tools Supporting Drug Design and Development at Novartis. CHIMIA International Journal for Chemistry, 62(11), 871-876. [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]
-
Katritzky, A. R., et al. (2001). Correlation in 13 C NMR spectra between thioamide mono-and dianions. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2021). Thioamide N–C(S) Activation. [Link]
-
Molinspiration Cheminformatics. (n.d.). Homepage. [Link]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Synthesis, 2003(13), 1929-1958. [Link]
-
Black, T. H. (1983). The Preparation and Reactions of Thioamides. Organic Preparations and Procedures International, 15(1-2), 83-113. [Link]
-
Wauters, J., et al. (2008). Software for the prediction of physicochemical properties. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 6(42), 11453-11458. [Link]
-
Schwalen, C. J., et al. (2019). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2020). Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Di Martino, R. M. C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
Khan, I., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 10(4), e26002. [Link]
-
Khan, K. M., et al. (2021). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 6(15), 10077-10091. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6598. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Postulated Mechanism of Action of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide as a PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] While direct experimental data on 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is limited, its close structural analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[3][4] This guide postulates that the carbothioamide derivative likely shares this mechanism of action. We will delve into the intricacies of PARP1 inhibition, propose a comprehensive experimental framework to validate this hypothesis, and provide detailed protocols for key assays. This document serves as a technical resource for researchers aiming to elucidate the therapeutic potential of this novel compound.
Introduction: The Therapeutic Promise of the Benzodioxine Scaffold
The 1,4-benzodioxane moiety is a privileged structure in drug discovery, consistently appearing in compounds targeting a wide array of biological entities.[1][2] Its derivatives have been investigated as agonists and antagonists for various neuronal receptors, as well as potent anticancer and antibacterial agents.[1][5][6] The structural rigidity and synthetic tractability of the benzodioxine core make it an ideal starting point for the development of targeted therapeutics.
A significant breakthrough in the exploration of this scaffold was the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound for PARP1 inhibition.[3][4] Given the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties, it is highly probable that the corresponding carbothioamide analog will exhibit a similar, if not enhanced, biological activity. This guide will, therefore, focus on the hypothesized mechanism of this compound as a PARP1 inhibitor.
Postulated Mechanism of Action: PARP1 Inhibition
We hypothesize that this compound functions as an inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.
The Critical Role of PARP1 in DNA Repair
PARP1 is a nuclear protein that acts as a DNA damage sensor.[3] Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.
The "Synthetic Lethality" Concept in Cancer Therapy
Inhibition of PARP1 has emerged as a powerful anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality."
Cells with functional BRCA proteins can repair double-strand DNA breaks through homologous recombination (HR). When PARP1 is inhibited, single-strand breaks are not efficiently repaired and can degrade into more lethal double-strand breaks during DNA replication. In normal cells, these double-strand breaks are repaired by the HR pathway. However, in cancer cells with BRCA mutations, the HR pathway is compromised. The accumulation of unrepaired double-strand breaks triggers apoptosis, leading to selective cancer cell death.
Structural Rationale for PARP1 Inhibition
The proposed mechanism of action is based on the structural similarity between this compound and its carboxamide counterpart, which has demonstrated PARP1 inhibitory activity with an IC50 of 5.8 μM.[3][4] The carbothioamide group is a well-established bioisostere of the carboxamide group. The substitution of oxygen with sulfur can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for the PARP1 active site.
Figure 2: Workflow for cell-based validation assays.
Detailed Protocols:
-
Comet Assay (Single Cell Gel Electrophoresis): This assay directly visualizes DNA damage in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
γ-H2AX Immunostaining: Phosphorylation of the histone variant H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. Cells are treated with the compound, fixed, and stained with a fluorescently labeled antibody against γ-H2AX. The number of fluorescent foci per nucleus is quantified by microscopy.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Western Blot Analysis: This technique can be used to detect the cleavage of PARP1 by caspases, a hallmark of apoptosis. Additionally, it can be used to quantify the levels of γ-H2AX.
Potential Therapeutic Implications and Future Directions
The confirmation of this compound as a potent PARP1 inhibitor would position it as a promising candidate for cancer therapy, especially for tumors with BRCA mutations. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to optimize potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in animal models of cancer.
-
Combination Therapies: Investigating the synergistic effects of the compound with other chemotherapeutic agents or radiation therapy.
Conclusion
While further experimental validation is necessary, the available evidence strongly suggests that this compound acts as a PARP1 inhibitor. Its structural similarity to a known PARP1 inhibitor, coupled with the well-established role of the benzodioxine scaffold in medicinal chemistry, makes it a compelling molecule for further investigation in the field of oncology. The experimental framework outlined in this guide provides a clear path for elucidating its precise mechanism of action and therapeutic potential.
References
-
Al-Mawsawi, L. Q., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[3][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Pallavicini, M., et al. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]
-
Roda, G., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3381. [Link]
-
Al-Mawsawi, L. Q., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[3][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
-
Roda, G., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Shi, X.-M., et al. (2023). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
-
Khan, I., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 9(11), e21789. [Link]
-
Roda, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
Khan, M. S., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). [Link]
-
Balamurugan, K., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Molecules, 27(15), 4966. [Link]
-
Van der Mey, M., et al. (2001). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. ResearchGate. [Link]
-
Hassan, M., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(50), 46830-46845. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(10), 1-10. [Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Bridging Privileged Scaffolds with Bioactive Functionality
An In-depth Technical Guide to the Potential Biological Activities of Benzodioxine Carbothioamides
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The 1,4-benzodioxane scaffold is a quintessential example of such a structure, forming the core of clinically significant drugs like the antihypertensive Doxazosin and the Gaucher's disease treatment Eliglustat.[1] This heterocyclic system is recognized for its role in compounds exhibiting a wide array of biological properties, including anticancer, anti-inflammatory, α-adrenergic blocking, and antimicrobial effects.[1][2][3]
Concurrently, the carbothioamide functional group (a thio-analogue of an amide) is a critical pharmacophore known for its significant influence on the reactivity and biological interactions of a molecule.[2] Its presence is often associated with potent anticancer and antimicrobial activities, partly due to its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[2][4]
This guide explores the therapeutic potential of a hybrid chemical class: benzodioxine carbothioamides . By chemically uniting the privileged benzodioxine nucleus with the versatile carbothioamide moiety, a new space for drug discovery is opened. We will delve into the synthesis, established and potential mechanisms of action, and the experimental validation of the significant biological activities inherent to these compounds, providing researchers and drug development professionals with a foundational understanding of their promise.
I. Synthetic Strategies: Forging the Benzodioxine Carbothioamide Linkage
The synthesis of benzodioxine carbothioamides typically involves a multi-step approach, beginning with the formation of the benzodioxane ring system, followed by the introduction and elaboration of the carbothioamide functional group. A common and versatile starting material is catechol (1,2-dihydroxybenzene), which can be reacted with appropriate dielectrophiles to form the dioxane ring.[5] The carbothioamide moiety is often introduced via precursors like carbohydrazides or by reacting an amine with a thiocarbonylating agent.
A generalized synthetic pathway can be conceptualized as reacting a benzodioxine derivative containing a nucleophilic group (e.g., a hydrazide) with an isothiocyanate, or by converting a benzodioxine carboxylic acid into a reactive intermediate that can then be treated with thiosemicarbazide.[4][6]
Generalized Synthetic Workflow
The following diagram illustrates a common logic for synthesizing target benzodioxine carbothioamides from a benzodioxine carboxylic acid precursor.
Caption: Generalized workflow for synthesizing benzodioxine carbothioamides.
Experimental Protocol: General Synthesis of N-Aryl-2-(2,3-dihydro-1,4-benzodioxan-2-yl)hydrazine-1-carbothioamide
This protocol provides a representative method for synthesizing the target compounds, adapted from established procedures for similar heterocyclic systems.[6][7]
-
Synthesis of 1,4-Benzodioxane-2-carbonyl chloride: To a solution of 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.
-
Synthesis of 1,4-Benzodioxane-2-carbohydrazide: Dissolve the crude 1,4-benzodioxane-2-carbonyl chloride (1.0 eq) in THF. Add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours. After completion, concentrate the mixture under vacuum, add water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carbohydrazide.
-
Synthesis of the Target Carbothioamide: Dissolve the 1,4-benzodioxane-2-carbohydrazide (1.0 eq) and a substituted aryl isothiocyanate (1.1 eq) in absolute ethanol. Heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress via TLC. Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
II. Anticancer Activity: Targeting Cell Proliferation and Survival
The benzodioxine scaffold is a recognized structural motif in the design of anticancer agents, with some analogues acting as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in rapidly proliferating cancer cells.[2] The carbothioamide moiety is also a well-established component of potent cytotoxic agents, often contributing to the induction of apoptosis.[4][8] The combination of these two pharmacophores in benzodioxine carbothioamides presents a compelling strategy for developing novel anticancer therapeutics.
Mechanism of Action: Apoptosis Induction and Kinase Inhibition
Derivatives of benzodioxine carbothioamides are hypothesized to exert their anticancer effects through multiple mechanisms. One prominent pathway is the induction of apoptosis (programmed cell death). Carbothioamide-based pyrazoline analogs have been shown to induce apoptosis in human lung (A549) and cervical (HeLa) cancer cells.[4][8] This process is often initiated by DNA binding and damage, leading to the activation of caspase cascades that execute cell death.
Another potential mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth and survival signaling pathways.[9] Many heterocyclic compounds, including benzodiazine derivatives, exhibit potent anticancer activity by targeting kinases like VEGFR-2, which is critical for tumor angiogenesis.[9]
Caption: Potential apoptotic pathway induced by benzodioxine carbothioamides.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC₅₀ values for structurally related carbothioamide compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazoline Carbothioamide (3a) | A549 (Lung) | 13.49 ± 0.17 | [4][8] |
| Pyrazoline Carbothioamide (3a) | HeLa (Cervical) | 17.52 ± 0.09 | [4][8] |
| Pyrazoline Carbothioamide (3h) | A549 (Lung) | 22.54 ± 0.25 | [4][8] |
| Benzylidene Carbothioamide (4e) | MCF-7 (Breast) | 28.2 µg/ml | [10] |
| Phthalazine Derivative (6e) | HCT-116 (Colon) | 10.12 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzodioxine carbothioamide compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
III. Antimicrobial Activity: Disrupting Bacterial Cell Division
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[11] The prokaryotic protein FtsZ, a homolog of eukaryotic tubulin, is an essential and highly conserved protein that forms the Z-ring at the site of bacterial cell division.[12] Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death, making it an attractive target for new antibiotics. Benzodioxane-benzamides have emerged as a promising class of FtsZ inhibitors, with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Mechanism of Action: FtsZ Inhibition
Benzodioxine carbothioamides, as structural analogues of potent benzodioxane-benzamide FtsZ inhibitors, are predicted to share this mechanism. These molecules are thought to bind to a specific site on the FtsZ protein, destabilizing the polymeric filaments that form the Z-ring.[14] This disruption prevents the recruitment of other cell division proteins and ultimately blocks cytokinesis, leading to filamentation and lysis of the bacterial cell. The carbothioamide group could potentially enhance binding to the target or improve the compound's ability to penetrate the bacterial cell wall.
Caption: Inhibition of bacterial cell division via FtsZ polymerization blocking.
Quantitative Analysis of Antimicrobial Efficacy
The efficacy of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The table below shows MIC values for representative benzodioxane-benzamide FtsZ inhibitors against clinically relevant bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| FZ100 | MSSA (ATCC 29213) | 0.1 | [13] |
| FZ100 | MRSA | 0.25 | [13] |
| FZ95 | MRSA | 0.25 | [13] |
| Compound 1 | MRSA | 0.5 | [11] |
| Compound 2 | MRSA | 0.25 | [11] |
| PC190723 | MRSA | 1 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 43300) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the benzodioxine carbothioamide in DMSO. Create a series of twofold serial dilutions in a 96-well microtiter plate using CAMHB, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
IV. Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects. The 1,4-benzodioxin nucleus is present in compounds that have demonstrated notable anti-inflammatory activity.[15][16] For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to Ibuprofen in a standard in vivo model of inflammation.[15]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[16][17] By inhibiting COX-1 and/or COX-2, benzodioxine derivatives can reduce the production of these inflammatory mediators, thereby alleviating pain and swelling. The addition of a carbothioamide group may modulate the selectivity and potency of this inhibition.
Caption: Inhibition of the prostaglandin synthesis pathway by targeting COX enzymes.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[15][18]
-
Animal Acclimatization: Use adult Sprague-Dawley or Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Compound Administration: Divide the rats into groups (n=6 per group). Administer the test compound (benzodioxine carbothioamide) or a reference drug (e.g., Ibuprofen) orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
V. Conclusion and Future Perspectives
Benzodioxine carbothioamides represent a promising, yet relatively underexplored, class of compounds for therapeutic development. The strategic combination of the privileged 1,4-benzodioxane scaffold with the biologically active carbothioamide functional group provides a robust platform for designing novel agents with potent anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of both the benzodioxine ring and the aryl substituent on the carbothioamide moiety is crucial to optimize potency and selectivity for specific biological targets.
-
Mechanism Elucidation: While hypotheses can be drawn from related structures, detailed biochemical and cellular assays are needed to confirm the precise mechanisms of action, such as identifying specific kinase targets or validating FtsZ binding.
-
Pharmacokinetic Profiling: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties of lead compounds and guide further development.[4]
-
Broadening the Scope: The therapeutic potential of these compounds is not limited to the areas discussed. Their inherent structural features suggest they could also be investigated as enzyme inhibitors, antioxidants, or neuroprotective agents.[1]
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of benzodioxine carbothioamides, paving the way for the development of next-generation medicines to address critical unmet needs in oncology, infectious disease, and inflammatory disorders.
References
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. Available at: [Link]
-
Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. Available at: [Link]
-
Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Available at: [Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. PubMed Central. Available at: [Link]
-
Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PubMed Central. Available at: [Link]
-
Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. PubMed. Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available at: [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. PubMed Central. Available at: [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]
-
Chemistry and Pharmacology of Benzodioxans-A Review. TSI Journals. Available at: [Link]
Sources
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket [mdpi.com]
- 12. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Nuances of Efficacy: A Deep Dive into the Structure-Activity Relationships of 2,3-Dihydro-1,4-benzodioxine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a remarkable versatility across a spectrum of therapeutic targets.[1][2][3] Its unique conformational properties and electronic distribution have made it a cornerstone in medicinal chemistry for the development of agents targeting cardiovascular diseases, neurological disorders, inflammation, and cancer.[1][2][4] This technical guide, intended for professionals in drug discovery and development, will provide a comprehensive exploration of the structure-activity relationships (SAR) of 2,3-dihydro-1,4-benzodioxine derivatives. We will dissect the critical structural features that govern their pharmacological profiles, supported by experimental evidence and mechanistic insights.
The 2,3-Dihydro-1,4-benzodioxine Core: A Foundation for Diverse Biological Activity
The fundamental structure of 2,3-dihydro-1,4-benzodioxine consists of a benzene ring fused to a 1,4-dioxane ring. This arrangement imparts a degree of conformational rigidity and specific electronic characteristics that are crucial for its interaction with biological targets.
Figure 1: General structure of the 2,3-Dihydro-1,4-benzodioxine scaffold with potential substitution points.
The dihydrodioxane ring is not planar and can adopt different conformations, which can significantly influence the orientation of substituents and their interaction with receptor binding pockets. The oxygen atoms at positions 1 and 4 are key features, capable of forming hydrogen bonds and other polar interactions.[5]
Probing the Structure-Activity Landscape: Key Therapeutic Areas
The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following sections will delve into the specific SAR for several key therapeutic applications.
Alpha-Adrenergic Receptor Antagonism
Derivatives of 2,3-dihydro-1,4-benzodioxine are well-known for their potent α-adrenergic receptor blocking activity, making them valuable for the treatment of hypertension and benign prostatic hyperplasia.[1][6] The prototypical example is WB4101, which has been the subject of extensive SAR studies.[5][7][8]
Key SAR Insights for α-Adrenergic Antagonism:
-
The Dihydrodioxane Ring: The integrity of the dihydrodioxane ring is crucial for high affinity. Replacement of this ring with a phenyl or pyrrole nucleus leads to a significant drop in activity.[5]
-
Oxygen Atoms: The two oxygen atoms in the dioxane ring play distinct roles. The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is thought to be important for stabilizing the optimal conformation for binding.[5]
-
The Amine Function: The nature of the amine side chain is critical. Studies on WB4101 analogues suggest that a charge-reinforced hydrogen bond, rather than a simple ionic interaction, is key for receptor binding.[8]
-
Substituents on the Benzene Ring: Modifications to the aromatic part of the scaffold can modulate potency and selectivity for α-adrenoceptor subtypes (α1A, α1B, α1D).[9]
-
Stereochemistry: Chirality plays a significant role in receptor recognition. For many 1,4-benzodioxan-related compounds, the (S)-enantiomer exhibits higher potency at α1-adrenoceptors.[10] However, reversed enantioselectivity has been observed in some 1,4-dioxane derivatives.[10][11][12]
A series of WB4101-related benzodioxanes where the phenoxyethyl moiety was replaced with an N-alkyl piperazine bearing various cyclic substituents have been synthesized and evaluated, further validating pharmacophore models for α1-adrenoceptor antagonists.[7]
Anticancer Activity
More recently, 2,3-dihydro-1,4-benzodioxine derivatives have emerged as promising anticancer agents, acting through various mechanisms.
SAR in Anticancer Applications:
-
PARP1 Inhibition: 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a lead compound for the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[13] Further optimization of this lead, including scaffold hopping to a 3-oxo-3,4-dihydro-2H-benzo[b][1][14]oxazine-8-carboxamide, led to a significant increase in potency.[13]
-
Cytotoxicity in Cancer Cells: Certain 1,4-dioxane derivatives have demonstrated cytotoxic effects in prostate cancer cells (PC-3).[15] The anticancer activity of some of these compounds has been linked to their interaction with α1d-adrenoceptors.[11][12]
-
Anti-proliferative Activity: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which are structurally related to benzodioxines, have shown moderate to good potency against various cancer cell lines.[16] SAR studies on these compounds indicated that the presence of hydroxyl groups on the aromatic rings and a para-amino group on a third aryl substituent significantly enhanced their activity.[16]
Anti-inflammatory Activity
The 2,3-dihydro-1,4-benzodioxine core has also been incorporated into molecules with anti-inflammatory properties.
SAR for Anti-inflammatory Effects:
-
Carboxylic Acid Derivatives: The introduction of a methyl carboxylic acid group to the benzodioxin scaffold has yielded compounds with significant anti-inflammatory activity. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[14]
-
5-Lipoxygenase Inhibition: The 2,3-dihydro-1,4-benzodioxin core has been utilized in the synthesis of 5-lipoxygenase inhibitors, suggesting their potential use in treating inflammatory conditions like asthma and arthritis.[1][2][4]
Experimental Methodologies for SAR Studies
A systematic approach is essential to elucidate the SAR of 2,3-dihydro-1,4-benzodioxine derivatives. The following workflow outlines a typical investigative process.
Figure 2: A representative workflow for a Structure-Activity Relationship (SAR) study.
Representative Synthetic Protocol: Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide
The synthesis of 2,3-dihydro-1,4-benzodioxine derivatives often starts from catechols or their derivatives. The following is a summarized protocol for the synthesis of a PARP1 inhibitor lead compound, 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide.[13]
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
2,3-dihydroxybenzoic acid is dissolved in methanol.
-
Concentrated sulfuric acid is added at a low temperature (e.g., 5 °C).
-
The reaction mixture is refluxed for 12 hours.
-
After cooling and concentration, the product, methyl 2,3-dihydroxybenzoate, is extracted with an organic solvent and purified.[13]
Step 2: Cyclization to form the benzodioxine ring
-
The methyl 2,3-dihydroxybenzoate is alkylated with 1,2-dibromoethane in the presence of a base like potassium carbonate to yield the cyclized ester.[13]
Step 3: Hydrolysis of the ester
-
The ester group is hydrolyzed using a base such as lithium hydroxide.[13]
Step 4: Amidation
-
The resulting carboxylic acid is converted to the final carboxamide product using a mixed-anhydride method.[13]
Key Biological Assays
-
Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of compounds for specific receptors, such as α-adrenoceptors.[7]
-
Functional Assays: These assays measure the biological response elicited by a compound, for example, by assessing muscle contraction in isolated tissues like the rat vas deferens to determine α-adrenoceptor blocking activity.[5]
-
Enzyme Inhibition Assays: For targets like PARP1, recombinant enzyme assays are employed to measure the inhibitory potency (IC50) of the synthesized derivatives.[13]
-
Cell Viability Assays: To assess anticancer activity, cell-based assays such as the sulforhodamine B (SRB) assay are used to determine the cytotoxic effects of the compounds on cancer cell lines.[10]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of some 2,3-dihydro-1,4-benzodioxine derivatives against PARP1, illustrating the impact of structural modifications on activity.[13]
| Compound | Structure | PARP1 IC50 (µM) |
| 3 | (Structure not fully specified in abstract) | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | (Structure not fully specified in abstract) | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][14]oxazine-8-carboxamide | 0.082 |
Data extracted from Reference[13].
Future Directions and Conclusion
The 2,3-dihydro-1,4-benzodioxine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Exploring new therapeutic targets: The inherent versatility of the scaffold suggests that it could be adapted to interact with a wider range of biological targets.
-
Fine-tuning selectivity: For targets with multiple subtypes, such as adrenoceptors, achieving high selectivity remains a key challenge and a critical goal to minimize off-target effects.
-
Application of computational methods: The use of molecular modeling, QSAR, and pharmacophore mapping will continue to play a crucial role in guiding the design and optimization of new benzodioxine derivatives.[7][17]
References
-
Vázquez, M. T., Rosell, G., & Pujol, M. D. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Farmaco, 51(3), 215-7. [Link]
-
Melchiorre, C., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(1), 229-32. [Link]
-
Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(15), 3354. [Link]
-
Napolitano, M., et al. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 15(6), 839-866. [Link]
-
Bentham Science Publishers. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. [Link]
-
Pigini, M., et al. (2012). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 55(21), 9395-407. [Link]
-
Carrieri, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
-
Leonardi, A., et al. (2004). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 47(11), 2856-65. [Link]
-
Carrieri, A., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]
-
U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 14(5), 857-69. [Link]
-
Carrieri, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
-
Fiori, L., & Angeli, A. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1849. [Link]
-
Leonardi, A., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. [Link]
-
Chapleo, C. B., et al. (1983). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 26(6), 823-31. [Link]
-
Tsegaw, A. W., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 135-151. [Link]
-
Tran, T. D., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(25), 8201. [Link]
-
Al-Zoubi, R. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(14), 5535. [Link]
-
Giardinà, D., et al. (1990). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 2. Role of the Amine Function on Alpha-Adrenoreceptor Blocking Activity. Il Farmaco, 45(12), 1289-98. [Link]
-
Carrieri, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Semantic Scholar. [Link]
-
Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: Synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. [Link]
-
Napolitano, M., et al. (2011). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. ChemInform, 42(34). [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction: The Convergence of a Privileged Scaffold and a Bioisosteric Functional Group
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2,3-dihydro-1,4-benzodioxine moiety is recognized as a "privileged scaffold," a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] Its rigid, defined conformation and ability to present substituents in specific spatial orientations make it a valuable template for designing ligands that interact with various biological targets.[3] When this scaffold is functionalized with a carbothioamide group, a bioisostere of the common amide bond, it creates a molecule of significant interest for drug discovery.
The substitution of the amide oxygen with sulfur in a thioamide imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and distinct spectroscopic signatures.[4][5] These changes can profoundly influence a molecule's biological activity and metabolic stability. This guide provides a detailed analysis of the expected spectroscopic characteristics of This compound , offering a predictive framework for its identification and characterization using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure and Spectroscopic Implications
The structure of this compound combines an aromatic ring, a dioxine ring, and a primary thioamide group. Each of these components contributes distinct and predictable features to its IR and NMR spectra. The numbering scheme used for the discussion of NMR data is presented below.
Caption: Molecular structure with atom numbering for NMR analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The thioamide group, in particular, gives rise to several characteristic absorption bands resulting from the complex coupling of C-N, N-H, and C=S vibrations. Unlike a simple carbonyl (C=O) stretch, a pure "C=S stretching vibration" is not typically observed; instead, its character is distributed over several bands.[6]
Predicted IR Absorption Bands
The key diagnostic bands expected for this compound are summarized below.
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300 - 3100 | Medium | N-H Stretch | Asymmetric and symmetric stretching of the primary thioamide (-CSNH₂) group. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | C-H stretching on the benzene ring. |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch | C-H stretching of the methylene (-CH₂-) groups in the dioxine ring. |
| ~1600 | Strong | N-H Bend | Scissoring vibration of the -NH₂ group. |
| 1600 - 1400 | Strong | Thioamide "B band" / Aromatic C=C Stretch | A characteristic and sensitive band for thioamides, coupled with C=C ring stretches.[6] |
| ~1250 | Strong | Aryl-O Stretch | Asymmetric C-O-C stretching of the aryl ether. |
| ~1120 | Medium | C=S Stretch contribution (Thioamide "G band") | Primarily due to C=S stretching, though coupled with other modes.[5][6] |
| ~1040 | Strong | Aliphatic C-O Stretch | Symmetric C-O-C stretching of the dioxine ring ether linkages. |
Experimental Protocol: Acquiring the IR Spectrum
A reliable IR spectrum can be obtained using either the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to achieve a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Causality Behind Experimental Choice: ATR is the preferred method for modern solid-state analysis due to its speed, ease of use, and minimal sample preparation. It avoids the potential for polymorphic changes or reactions that can sometimes occur when grinding a sample with KBr under pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the structure. The predictions below are based on data from the closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, with adjustments made for the electronic effects of the thioamide group.[7]
Predicted ¹H NMR Spectrum
The thioamide group (-CSNH₂) is expected to be more electron-withdrawing than the corresponding amide, which will influence the chemical shifts of the adjacent aromatic protons. The two N-H protons of the primary thioamide may appear as two separate broad singlets due to hindered rotation around the C-N bond.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H (N-H) | 9.5 - 10.5 | 2 x br s | - | Two broad singlets for the two non-equivalent thioamide protons. Chemical shift is highly dependent on solvent and concentration. |
| H6 | 7.4 - 7.6 | dd | J ≈ 8.0, 1.8 | Deshielded by the adjacent electron-withdrawing thioamide group. |
| H8 | 7.0 - 7.2 | dd | J ≈ 8.0, 1.8 | Ortho-coupled to H7 and meta-coupled to H6. |
| H7 | 6.9 - 7.1 | t | J ≈ 8.0 | Appears as a triplet due to coupling with two adjacent protons (H6 and H8). |
| H2 / H3 | 4.3 - 4.5 | m | - | Complex multiplet for the four protons of the ethylenedioxy bridge. Appears as two distinct signals in the amide analog.[7] |
Predicted ¹³C NMR Spectrum
The most diagnostic signal in the ¹³C NMR spectrum is the thioamide carbon, which is significantly deshielded and appears much further downfield than its amide counterpart.[5]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=S | 200 - 210 | Highly deshielded and characteristic of a thioamide carbon.[5] This is the key signal confirming the presence of the functional group. |
| C9, C10 | 142 - 145 | Quaternary carbons attached to oxygen. |
| C5 | 130 - 135 | Quaternary carbon attached to the thioamide group. |
| C7 | 122 - 125 | Aromatic CH. |
| C6 | 120 - 123 | Aromatic CH. |
| C8 | 118 - 120 | Aromatic CH. |
| C2, C3 | 63 - 65 | Methylene carbons of the dioxine ring. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often the solvent of choice for thioamides. Its high polarity effectively solubilizes the compound, and its ability to hydrogen bond helps to sharpen the N-H proton signals, making them easier to observe compared to in CDCl₃.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.
Synthesis and Characterization Workflow
A common and effective method for synthesizing a thioamide is the thionation of its corresponding amide precursor using a reagent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The overall workflow, from synthesis to final characterization, provides a self-validating system where the disappearance of the amide starting material and the appearance of the thioamide product can be monitored spectroscopically.
Caption: Workflow for synthesis and spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound relies on identifying key signatures from its constituent parts. In IR spectroscopy, the disappearance of the amide C=O band and the appearance of characteristic thioamide bands in the 1600-1400 cm⁻¹ and ~1120 cm⁻¹ regions are primary indicators of a successful transformation. However, the most definitive evidence is found in the ¹³C NMR spectrum, where the appearance of a signal in the 200-210 ppm range provides unambiguous confirmation of the thioamide functional group. The ¹H NMR spectrum complements this data by confirming the integrity of the benzodioxine scaffold. This predictive guide serves as a foundational resource for researchers working with this versatile molecule, enabling its confident synthesis and identification.
References
- BenchChem. (2025). Spectroscopic Properties of Thioamides: An In-depth Technical Guide. BenchChem.
- Mitchell, N. J., & Tocheva, E. I. (2020).
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH.
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica.
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed.
- Sgrizzi, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
- Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- BenchChem. (2025).
- Cîrcu, V., et al. (2011). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities.
- Khan, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-1,4-Benzodioxine. BenchChem.
- NIST. 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook.
- Rinaldi, F., et al. (2023).
Sources
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2,3-Dihydro-1,4-benzodioxine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Enduring Significance
The 2,3-dihydro-1,4-benzodioxine, often referred to as 1,4-benzodioxan, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its presence in a wide array of biologically active compounds.[1] This unique structural motif, featuring a benzene ring fused to a di-oxygenated six-membered ring, provides a rigid framework that is amenable to substitution, allowing for the fine-tuning of pharmacological properties. Its versatility is evidenced by its incorporation into drugs and clinical candidates targeting a diverse range of therapeutic areas, including cardiovascular disease, oncology, and disorders of the central nervous system. This guide will provide a comprehensive technical overview of the 2,3-dihydro-1,4-benzodioxine scaffold, from its synthesis to its multifaceted applications in drug discovery.
Versatile Synthesis of the 2,3-Dihydro-1,4-benzodioxine Core
The construction of the 2,3-dihydro-1,4-benzodioxine ring system is a critical step in the synthesis of numerous pharmaceutical agents. Several synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.
Classical Williamson Ether Synthesis
A common and straightforward method for the synthesis of the 2,3-dihydro-1,4-benzodioxine core is the Williamson ether synthesis. This typically involves the reaction of a catechol with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.
Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine
-
Reaction: Catechol is reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
-
Procedure: A suspension of catechol and potassium carbonate in DMF is stirred, and 1,2-dibromoethane is added. The reaction mixture is then heated to facilitate the cyclization.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.
Palladium-Catalyzed Cyclization
More recent and versatile methods involve palladium-catalyzed reactions. For instance, the tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols provides a stereoselective route to 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[2][3]dioxine derivatives.[2]
Caption: Synthesis of a key precursor for Doxazosin.
Oncology: PARP1 Inhibition
The 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a promising framework for the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. [2][4]PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms.
Neurological Disorders: MAO-B Inhibition
Derivatives of 2,3-dihydro-1,4-benzodioxine have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B). [3][5]MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's disease.
Metabolic Diseases
Recent research has explored the potential of 2,3-dihydro-1,4-benzodioxine derivatives as agents for managing metabolic diseases. For instance, certain derivatives have been synthesized and evaluated for their anti-diabetic properties. [6]Additionally, compounds containing this scaffold have been investigated as inhibitors of dipeptidyl peptidase IV and carbonic anhydrase, which are relevant targets in the treatment of diabetes and obesity. [1]
Antiviral Applications
While less explored, the 2,3-dihydro-1,4-benzodioxine scaffold's bioisostere, 1,3-benzodioxole, has been incorporated into antiviral agents, suggesting a potential avenue for future research with the 2,3-dihydro-1,4-benzodioxine core. [7]
Challenges and Future Perspectives
Despite its proven utility, the 2,3-dihydro-1,4-benzodioxine scaffold is not without its challenges. As with any drug scaffold, potential issues such as metabolic instability and off-target effects must be carefully evaluated during the drug development process.
Future research in this area is likely to focus on:
-
Exploration of novel therapeutic targets: The inherent versatility of the scaffold suggests that it could be applied to a wider range of biological targets.
-
Development of more efficient and stereoselective synthetic methods: Advances in catalysis and asymmetric synthesis will enable the creation of more complex and potent derivatives.
-
Application in PROTACs and other novel modalities: The rigid nature of the scaffold may make it a suitable linker component in proteolysis-targeting chimeras (PROTACs) and other emerging therapeutic modalities.
Conclusion
The 2,3-dihydro-1,4-benzodioxine scaffold has established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to be functionalized to interact with a diverse array of biological targets, ensures its continued relevance in the quest for new and improved therapeutics. From the well-established α1-adrenoreceptor antagonists to the emerging PARP1 and MAO-B inhibitors, this scaffold continues to be a source of inspiration for medicinal chemists and drug discovery scientists.
References
-
Al-dujaili, D. M. H., Kumar, S., & Talele, T. T. (2020). Synthesis of 2,3-dihydrobenzo[b]d[2][3]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][3]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
Al-dujaili, D. M. H., Kumar, S., & Talele, T. T. (2020). Synthesis of 2,3-dihydrobenzo[b]d[2][3]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][3]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]
-
Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1849. [Link]
-
Gabriele, B., et al. (2005). A New Synthesis of 2,3-Dihydrobenzod[2][3]ioxine and 3,4-Dihydro-2 H -benzoo[2][3]xazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. The Journal of Organic Chemistry, 70(13), 5014-5023. [Link]
-
Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2345-2351. [Link]
-
Narayanan, A., et al. (2018). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. Bioorganic & Medicinal Chemistry, 26(15), 4436-4445. [Link]
Sources
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of 1,4-Benzodioxane Derivatives: A Technical Guide for the Modern Researcher
Abstract
The 1,4-benzodioxane scaffold, a privileged heterocyclic motif, has been a cornerstone in medicinal chemistry for nearly a century. Its journey from a serendipitous discovery in the realm of antihistamines to its current status as a versatile building block for a multitude of therapeutic agents is a testament to the enduring power of chemical exploration and rational drug design. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of 1,4-benzodioxane derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a chronological account, but also a deeper understanding of the scientific rationale and experimental causality that propelled this fascinating class of compounds forward. We will delve into the seminal discoveries, the evolution of synthetic methodologies, the elucidation of pharmacological mechanisms, and the analytical techniques that have shaped our understanding of these molecules.
The Dawn of an Era: The Discovery of Piperoxan and the Birth of Antihistamines
The story of 1,4-benzodioxane derivatives begins in the early 1930s at the Pasteur Institute in Paris, a hub of pioneering research in chemotherapy and pharmacology. Ernest Fourneau and his student, the future Nobel laureate Daniel Bovet, were investigating a series of synthetic compounds as potential α-adrenergic blocking agents, inspired by the structures of natural sympatholytic alkaloids. Their research was rooted in the principle of creating structural analogues of natural products to modulate physiological responses.
Among the compounds synthesized was Piperoxan (also known as benodaine or 933F), a derivative of 1,4-benzodioxane.[1][2][3] While initially explored for its α-adrenergic blocking properties, a serendipitous observation in 1933 revealed its ability to antagonize histamine-induced bronchospasm in guinea pigs.[1][3] This discovery, published in the Archives Internationales de Pharmacodynamie et de Thérapie, marked the birth of the first-ever antihistamine.[3]
The Rationale Behind the Discovery: A Tale of Analogy and Observation
Fourneau's strategy was a classic example of early medicinal chemistry, where the structures of endogenous molecules like adrenaline were systematically modified to create antagonists. The choice of the 1,4-benzodioxane scaffold was likely driven by its rigid structure and the presence of an ether linkage, which could mimic certain spatial arrangements of biogenic amines. The pivotal moment, however, was the keen observation of its anti-histaminic effects. At the time, the role of histamine in allergic reactions was becoming increasingly understood, and the need for effective antagonists was a significant unmet medical need. The guinea pig model of histamine-induced bronchospasm was a standard and relevant preclinical assay to screen for such activity.
The First Synthesis of a 1,4-Benzodioxane Drug: The Piperoxan Protocol
The original synthesis of Piperoxan, as described in Fourneau's patent, laid the groundwork for the preparation of many subsequent 1,4-benzodioxane derivatives. The methodology, while straightforward by modern standards, was a testament to the synthetic organic chemistry of the era.
Experimental Protocol: Synthesis of Piperoxan (Fourneau, 1930s)
-
Step 1: Formation of 2-hydroxymethyl-1,4-benzodioxane. Catechol is reacted with epichlorohydrin in the presence of a base. The phenoxide ion opens the epoxide ring, followed by an intramolecular cyclization to form the 1,4-benzodioxane ring system.
-
Step 2: Chlorination. The primary alcohol of 2-hydroxymethyl-1,4-benzodioxane is converted to a chloride using a chlorinating agent like thionyl chloride.
-
Step 3: Amination. The resulting 2-chloromethyl-1,4-benzodioxane is then reacted with piperidine to yield Piperoxan via nucleophilic substitution.
Caption: Synthesis of Piperoxan from Catechol.
The Limitations of a Pioneer: Toxicity and the Dawn of Structure-Activity Relationships
Despite its groundbreaking discovery, Piperoxan never achieved widespread clinical use as an antihistamine due to its significant toxicity in humans.[1][2] However, its discovery was a pivotal moment that spurred further research into the structure-activity relationships (SAR) of antihistamines. In 1939, Anne-Marie Staub, another student of Bovet and Fourneau, published the first SAR study on this class of compounds, laying the foundation for the development of safer and more effective second-generation antihistamines.[1] This early work demonstrated the importance of the ethylamine side chain and the nature of the aromatic rings in determining antihistaminic activity and toxicity.
Expanding the Horizon: From Antihistamines to Adrenergic Blockers and Beyond
The initial discovery of Piperoxan's dual activity as both an antihistamine and an α-adrenergic blocker hinted at the therapeutic potential of the 1,4-benzodioxane scaffold beyond allergy treatment. This led to a focused effort to develop derivatives with more selective and potent pharmacological profiles.
Prosympal (883F): A Step Towards Selective α-Adrenergic Blockade
Following the work on Piperoxan, Fourneau's group continued to explore the sympatholytic properties of 1,4-benzodioxane derivatives. This led to the development of Prosympal (also known as 883F), another early and influential compound in this class. While detailed information on its discovery is less abundant than for Piperoxan, it is recognized as a key intermediate in the development of more refined α-adrenergic antagonists.
WB-4101: A Potent and Selective α1-Adrenergic Antagonist
A significant leap forward came with the synthesis of WB-4101 , a 1,4-benzodioxane derivative that exhibited high affinity and selectivity for the α1-adrenergic receptor. The development of WB-4101 was a result of systematic modifications of the Piperoxan structure, particularly focusing on the amine substituent and the substitution pattern on the benzene ring. These studies revealed that the nature of the amine moiety plays a crucial role in receptor binding, suggesting that a charge-reinforced hydrogen bond, rather than a simple ionic interaction, is key for high-affinity binding.
Doxazosin: A Clinically Successful α1-Blocker
The culmination of decades of research on α1-adrenergic antagonists bearing the 1,4-benzodioxane scaffold is exemplified by the development of Doxazosin . Marketed for the treatment of hypertension and benign prostatic hyperplasia (BPH), Doxazosin's design incorporates key structural features identified through extensive SAR studies.[4][5][6][7]
Key Structural Features of Doxazosin:
| Feature | Description | Contribution to Activity |
| 1,4-Benzodioxane Moiety | Provides a rigid scaffold for optimal receptor interaction. | Core structural element for α1-adrenergic antagonism. |
| Piperazine Ring | Links the 1,4-benzodioxane and quinazoline moieties. | Influences pharmacokinetic properties and receptor affinity. |
| Quinazoline Ring | A key pharmacophore for α1-adrenergic blockade. | Enhances potency and selectivity. |
| 2,3-Dimethoxy Substitution | On the quinazoline ring. | Contributes to high affinity for the α1-receptor. |
The synthesis of Doxazosin involves the coupling of a 1,4-benzodioxane-2-carbonyl chloride derivative with a piperazine-substituted quinazoline. The development of efficient and scalable synthetic routes for Doxazosin was a significant achievement in pharmaceutical process chemistry.[5]
Caption: Key structural components of Doxazosin.
The Evolution of Analytical Techniques: Characterizing a Century of Derivatives
The discovery and development of 1,4-benzodioxane derivatives have been intrinsically linked to the evolution of analytical chemistry. The ability to purify, identify, and characterize these compounds has been crucial at every stage, from initial synthesis to clinical trials.
Early Days: Classical Methods and the Dawn of Chromatography
In the era of Fourneau and Bovet, the characterization of newly synthesized compounds relied on classical methods such as melting point determination, elemental analysis, and colorimetric assays. The advent of paper chromatography and later thin-layer chromatography (TLC) in the mid-20th century provided the first efficient means of separating and identifying components in a mixture, which was a significant step forward in purity assessment.[8][9]
The Spectroscopic Revolution: Unveiling Molecular Structures
The latter half of the 20th century witnessed a revolution in spectroscopic techniques that transformed the field of structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy provided an unprecedented tool for determining the precise connectivity of atoms within a molecule.[10][11][12][13][14] Early continuous-wave NMR instruments allowed for the basic characterization of proton environments. The advent of Fourier-transform NMR and the development of two-dimensional techniques (e.g., COSY, HSQC, HMBC) in the latter part of the century enabled the complete and unambiguous assignment of complex structures like Doxazosin.[4][11][12]
-
Mass Spectrometry (MS): Mass spectrometry has been instrumental in determining the molecular weight and fragmentation patterns of 1,4-benzodioxane derivatives.[2][3][4][15][16] Early ionization techniques were often harsh, leading to extensive fragmentation. The development of "soft" ionization methods like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) in the 1980s and 1990s allowed for the gentle ionization of intact molecules, providing accurate molecular weight information and facilitating the analysis of metabolites in drug metabolism studies.[16]
Modern Hyphenated Techniques: The Gold Standard in Pharmaceutical Analysis
Today, the characterization of 1,4-benzodioxane derivatives and their metabolites relies heavily on hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the workhorse of modern pharmaceutical analysis, offering high sensitivity, selectivity, and the ability to analyze complex mixtures. It is routinely used for purity testing, metabolite identification, and pharmacokinetic studies of 1,4-benzodioxane-based drugs.
Caption: Evolution of analytical techniques for 1,4-benzodioxane derivatives.
Conclusion and Future Perspectives
The journey of 1,4-benzodioxane derivatives, from the pioneering work of Fourneau and Bovet to the development of modern therapeutics like Doxazosin, is a compelling narrative of scientific discovery and innovation. The 1,4-benzodioxane scaffold has proven to be a remarkably versatile platform in medicinal chemistry, yielding compounds with a wide range of pharmacological activities. This enduring relevance is a testament to the power of understanding structure-activity relationships and leveraging evolving technologies for synthesis and characterization.
Looking ahead, the 1,4-benzodioxane core will undoubtedly continue to inspire the design of novel therapeutic agents. The integration of computational chemistry, high-throughput screening, and advanced synthetic methodologies will likely lead to the discovery of derivatives with even greater potency, selectivity, and improved pharmacokinetic profiles. The rich history of this remarkable scaffold serves as both an inspiration and a guide for future generations of medicinal chemists in their quest for new and better medicines.
References
-
Piperoxan - Wikipedia. (URL: [Link])
-
Piperoxan - Grokipedia. (URL: [Link])
- Piperoxan. (URL: not available)
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. (URL: [Link])
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. (URL: [Link])
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. (URL: [Link])
-
Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369-1391. (URL: [Link])
-
Benzodioxan - Wikipedia. (URL: [Link])
-
Piperoxan - Wikiwand. (URL: [Link])
- Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc. (URL: not available)
-
Koo, J., Avakian, S., & Martin, G. J. (1955). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 77(19), 5373-5374. (URL: [Link])
- Process for preparation of 1,4-benzodioxane derivative. (1997).
-
Evolution of Chromatography: From Classic Methods to Cutting-Edge Techniques. (2025). Mastelf Technologies. (URL: [Link])
-
A complete study of Doxazosin characterization. (2017). ResearchGate. (URL: [Link])
-
Daniel Bovet – Facts. (2026). NobelPrize.org. (URL: [Link])
-
Daniel Bovet (1907-1992). Institut Pasteur. (URL: [Link])
-
Daniel Bovet - Wikipedia. (URL: [Link])
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: not available)
-
Daniel Bovet. (1958). Wien Med Wochenschr., 108(10), 205-6. (URL: [Link])
-
Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy. Britannica. (URL: [Link])
-
Chromatographic Techniques in Pharmaceutical Analysis in Poland: History and the Presence on the Basis of Papers Published in SE. (n.d.). MOST Wiedzy. (URL: [Link])
-
A complete study of Doxazosin characterization. (2017). ResearchGate. (URL: [Link])
- History of chrom
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. (URL: [Link])
-
NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. (URL: [Link])
-
Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin. (2025). ResearchGate. (URL: [Link])
- EP2421857B1 - Process for the preparation of doxazosin and salts thereof. (2013).
-
Clinical pharmacological studies with doxazosin. (n.d.). PMC - NIH. (URL: [Link])
-
Alpha blockers. (n.d.). Mayo Clinic. (URL: [Link])
-
The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia. (n.d.). NIH. (URL: [Link])
-
List of alpha blockers: Uses, common brands, and safety information. (2022). SingleCare. (URL: [Link])
-
Alpha blocker - Wikipedia. (URL: [Link])
-
Alpha blocker. (n.d.). Wikipedia. (URL: [Link])
Sources
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suramin - Wikipedia [en.wikipedia.org]
- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 8. mdpi.com [mdpi.com]
- 9. Alpha blocker - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. smbstcollege.com [smbstcollege.com]
- 14. researchgate.net [researchgate.net]
- 15. A brief history of mass spectrometry - Leybold USA [leybold.com]
- 16. drugtargetreview.com [drugtargetreview.com]
An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological targets for novel or under-characterized small molecules, using 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide as a central case study. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of discovery, offering both strategic insights and detailed, actionable protocols.
Introduction: The Challenge of Target Deconvolution for Novel Chemical Entities
The journey of a potential therapeutic from a chemical entity to a clinical candidate is fraught with challenges, the foremost of which is the identification of its biological target(s). The 2,3-dihydro-1,4-benzodioxine scaffold is a recognized "privileged" motif in medicinal chemistry, present in a variety of biologically active compounds with activities ranging from anticancer to anti-inflammatory and neuroprotective.[1][2][3][4] The addition of a carbothioamide group introduces a reactive and versatile functional group, suggesting a high potential for specific biological interactions.[1] However, for a novel derivative such as this compound, the specific targets remain unknown.
In silico target prediction methodologies offer a rapid and cost-effective means to generate testable hypotheses about a compound's mechanism of action, potential therapeutic applications, and possible off-target effects.[5][6][7] This guide will delineate a multi-pronged computational strategy, integrating ligand-based and structure-based approaches to build a robust target profile for our compound of interest.
The Strategic Imperative: A Multi-Modal In Silico Approach
No single in silico method is foolproof. A reliable prediction is built upon the convergence of evidence from multiple, orthogonal approaches. Our strategy will be anchored in two core principles:
-
Ligand-Based Prediction: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[8] We will compare our query molecule to vast databases of compounds with known biological targets.
-
Structure-Based Prediction: When the three-dimensional structure of potential protein targets is known, we can computationally model the interaction between our small molecule and these targets to predict binding affinity and mode.[8][9][10]
The workflow we will follow is designed to be iterative and self-validating, with each step informing the next.
Caption: A multi-modal workflow for in silico target prediction.
Foundational Step: Ligand Preparation
The quality of our input structure is paramount for the accuracy of any subsequent predictions. This initial step ensures that the 2D or 3D representation of this compound is chemically correct and energetically minimized.
Protocol 1: Ligand Preparation
-
2D Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool such as MarvinSketch or ChemDraw.
-
Export the structure in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).
-
-
3D Structure Generation and Energy Minimization:
-
Import the 2D structure into a molecular modeling program (e.g., Avogadro, PyMOL, or Maestro).
-
Add explicit hydrogens.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy 3D conformation.
-
Save the optimized 3D structure as an SDF or MOL2 file for use in subsequent steps.
-
Ligand-Based Target Prediction: Learning from Known Bioactive Molecules
This approach is particularly powerful when the 3D structure of the target is unknown or when exploring a broad range of potential targets.[11]
Similarity-Based Target Prediction
The core idea here is to find known bioactive molecules in databases that are structurally similar to our query compound.
SwissTargetPrediction is a robust web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a library of known active compounds.[12][13][14][15]
Protocol 2: Target Prediction with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server. [14]
-
Input the Molecule:
-
Paste the SMILES string of this compound into the input field.
-
Alternatively, use the built-in molecular editor to draw the structure.
-
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Run Prediction: Click the "Predict targets" button.
-
Analyze Results:
-
The output will be a list of predicted targets, ranked by a probability score.
-
Examine the "Known actives" for each predicted target to visually assess the structural similarity to your query molecule.
-
Pharmacophore-Based Target Prediction
A pharmacophore is a 3D arrangement of essential features that a molecule must possess to interact with a specific target.[16][17][18] Reverse pharmacophore mapping screens our query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[19][20]
PharmMapper is a web server designed to identify potential target candidates for a given small molecule using a pharmacophore mapping approach.[19][20][21][22][23]
Protocol 3: Target Prediction with PharmMapper
-
Navigate to the PharmMapper web server. [22]
-
Upload Molecule:
-
Upload the prepared 3D structure of this compound in MOL2 or SDF format.
-
-
Set Parameters:
-
Select the target database (e.g., Human Protein Targets).
-
Choose the number of top potential targets to display.
-
-
Submit Job: Start the pharmacophore mapping process.
-
Interpret Results:
-
PharmMapper will return a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore model of each target.
-
The results will also show the aligned pose of your molecule within the pharmacophore model.
-
Structure-Based Target Prediction: Docking into the Proteome
Structure-based methods are invaluable for understanding the potential binding mode and for prioritizing targets identified through ligand-based approaches.
Reverse Docking
In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking involves docking a single compound against a large collection of protein structures.[8][9][10][24][25]
Protocol 4: Reverse Docking (Conceptual Workflow)
While no single web server provides a comprehensive reverse docking solution against the entire PDB, the conceptual workflow is as follows. Specialized software and computational resources are generally required for a full-scale reverse docking study.
-
Prepare a Target Library:
-
Compile a library of 3D protein structures of interest. This could be a focused library (e.g., all human kinases) or a broader, non-redundant subset of the Protein Data Bank (PDB).
-
For each protein, prepare the structure by removing water molecules, adding hydrogens, and defining the binding site or using a "blind docking" approach where the entire protein surface is searched.[25]
-
-
Perform Docking:
-
Score and Rank Targets:
-
Rank the potential targets based on the predicted binding affinity (docking score) from the docking simulations.
-
-
Post-Docking Analysis:
-
Visually inspect the binding poses for the top-ranked targets to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Synthesis and Target Prioritization
The true strength of this multi-modal approach lies in the synthesis of results from each method. A high-confidence predicted target will ideally appear in the results of multiple, independent methods.
Data Summary Table
| Prediction Method | Top Predicted Targets | Score/Metric | Key Similar Ligands/Interactions |
| SwissTargetPrediction | Target A, Target B, Target C | Probability | [Image of similar ligand] |
| PharmMapper | Target A, Target D, Target E | Fit Score | [Image of pharmacophore alignment] |
| Reverse Docking | Target B, Target F, Target G | Binding Affinity (kcal/mol) | Key residues: Tyr123, Phe45, etc. |
This table should be populated with the actual results from the protocols.
Pathway and Disease Association Analysis
Once a prioritized list of high-confidence targets is established, it is crucial to understand their biological context.
-
Database Exploration:
-
Pathway Analysis:
-
Use tools like KEGG or Reactome to map the predicted targets to specific signaling or metabolic pathways. This can provide insights into the potential downstream effects of modulating these targets.
-
Caption: Workflow for contextualizing predicted targets.
The Imperative of Experimental Validation
Conclusion
This guide has outlined a rigorous, multi-modal in silico strategy for the target deconvolution of novel chemical entities, exemplified by this compound. By integrating ligand-based and structure-based computational methods, researchers can generate high-confidence, testable hypotheses regarding a compound's biological targets. This approach not only accelerates the drug discovery process but also provides a deeper understanding of the potential therapeutic and toxicological profile of a molecule from the earliest stages of investigation.
References
- A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst, 12(1), 30.
- In Silico Target Prediction for Small Molecules. (2019). Methods Mol Biol, 1888, 273-309.
- PharmMapper - bio.tools. (n.d.).
- Using ChEMBL for target identification and prioritis
- Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Res, 38(Web Server issue), W609-W614.
- PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. (2010). East China Normal University.
- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI.
- Drug Screening and Target Prediction Based on Machine Learning. (n.d.).
- PharmMapper. (2024). ecust.
- Pharmacophore modeling in drug design. (2025). PubMed.
- Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers.
- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).
- What is pharmacophore modeling and its applications?. (2025).
- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR.
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
- In Silico Target Prediction. (n.d.).
- Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360.
- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
- Pharmacophore modeling. (n.d.). Slideshare.
- Gaulton, A., Bellis, L. J., Bento, A. P., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery.
- Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. (2023).
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
- SwissTargetPrediction · bio.tools. (n.d.).
- 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide. (n.d.). Benchchem.
- Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364.
- ChEMBL - D
- ChEMBL target - Bioregistry. (n.d.).
- A guide to exploring drug like compounds and their biological targets using ChEMBL. (2021).
- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). Semantic Scholar.
- SwissTargetPrediction. (n.d.).
- MultiDock Screening Tool - Reverse docking demonstr
- Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.).
- Reverse docking: Significance and symbolism. (2024).
- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC.
- Tutorial redocking – ADFR. (n.d.).
- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.).
- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI.
- N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide. (n.d.). PubChem.
- (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (2025).
- ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Request PDF. (2025).
- 2,3-Dihydro-1,4-benzodioxin-2-ol. (n.d.). PubChem.
Sources
- 1. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. bio.tools [bio.tools]
- 13. academic.oup.com [academic.oup.com]
- 14. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 15. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacophore modeling | PDF [slideshare.net]
- 18. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 19. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University [pure.ecnu.edu.cn]
- 21. bio.tools [bio.tools]
- 22. lilab-ecust.cn [lilab-ecust.cn]
- 23. academic.oup.com [academic.oup.com]
- 24. youtube.com [youtube.com]
- 25. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tutorial redocking – ADFR [ccsb.scripps.edu]
- 27. Using ChEMBL for target identification and prioritisation [blog.opentargets.org]
- 28. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 30. Bioregistry - ChEMBL target [bioregistry.io]
- 31. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity of the Carbothioamide Functional Group in Heterocyclic Compounds
Introduction
The carbothioamide (thioamide) functional group, the sulfur analog of the amide, is a uniquely versatile building block in modern organic and medicinal chemistry. Its substitution of a carbonyl oxygen with a sulfur atom introduces profound changes in physicochemical properties, including electronics, steric profile, hydrogen-bonding capabilities, and reactivity.[1] While amides are characterized by their stability, thioamides are noted for their enhanced and distinct reactivity, making them powerful intermediates for the synthesis of complex molecules, particularly heterocycles.[2][3]
This guide provides an in-depth exploration of the core principles governing carbothioamide reactivity within heterocyclic frameworks. We will move from fundamental electronic properties to detailed mechanistic discussions of key transformations and conclude with their strategic application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of thioamides in their work. Several FDA-approved drugs, such as the anti-tuberculosis agents ethionamide and protionamide, and the hyperthyroidism treatments propylthiouracil and thiamazole, incorporate this functional group, underscoring its therapeutic relevance.[2]
The Thioamide-Amide Dichotomy: A Tale of Bioisosterism and Reactivity
The strategic replacement of an amide with a thioamide is a classic example of bioisosteric replacement—a cornerstone of modern drug design.[4][5] This single-atom substitution alters a molecule's properties in subtle yet impactful ways:
-
Electronic and Geometric Properties: The C=S bond is significantly longer (1.71 Å) and weaker (130 kcal/mol) than the C=O bond (1.23 Å, 170 kcal/mol).[1] This elongation and the larger van der Waals radius of sulfur (1.85 Å vs. 1.40 Å for oxygen) can alter molecular conformation.[1]
-
Hydrogen Bonding: The thioamide N-H is more acidic and a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[1]
-
Spectroscopic Signatures: Thioamides exhibit distinct spectroscopic properties, with a UV absorption maximum around 265 nm and a ¹³C NMR chemical shift for the thiocarbonyl carbon appearing approximately 30 ppm downfield (200–210 ppm) from its amide counterpart.[1]
-
Enhanced Reactivity: Thioamides are more reactive toward both electrophiles and nucleophiles than amides, a property that is central to their utility in synthesis.[1]
Part 1: Fundamental Principles of Carbothioamide Reactivity
The chemical behavior of the carbothioamide group is governed by the unique properties of the sulfur atom, leading to a rich and predictable reactivity profile.
Tautomerism and Resonance
Like amides, thioamides exhibit resonance, but the contribution of the zwitterionic resonance structure is greater due to sulfur's ability to accommodate a negative charge. Furthermore, they exist in equilibrium with their thioimidic acid tautomer. This tautomerism is often the key to their reactivity, particularly in reactions involving the sulfur atom as a nucleophile.
Dual Nucleophilic and Electrophilic Nature
The reactivity of thioamides is characterized by a powerful duality:
-
The Sulfur Atom (Soft Nucleophile): The sulfur atom is highly polarizable and acts as a soft nucleophile, readily attacking soft electrophiles like alkyl halides and α-halocarbonyls. This S-alkylation is often the first step in many synthetic transformations.
-
The Carbon Atom (Electrophile): The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by coordination to thiophilic metals (e.g., Ag⁺, Hg²⁺, Cu⁺), which activate the C=S bond towards nucleophilic attack.[2]
Part 2: Key Synthetic Transformations of Heterocyclic Carbothioamides
The carbothioamide group is a linchpin in heterocyclic synthesis, serving as a robust precursor for a vast array of ring systems. Its predictable reactivity allows for the rational design of synthetic routes to novel molecular architectures.
S-Alkylation: The Gateway to Activated Intermediates
The reaction of a thioamide with an alkylating agent (e.g., methyl iodide, ethyl bromoacetate) is a fundamental transformation. It proceeds via nucleophilic attack from the sulfur atom to form a highly reactive S-alkylated thioimidate salt. This intermediate is a potent electrophile and is not typically isolated, but rather reacted in situ to achieve cyclization or substitution.
Cyclization Reactions: Building Heterocyclic Scaffolds
The true power of the carbothioamide group lies in its ability to act as a versatile precursor for constructing new heterocyclic rings.
Synthesis of Thiazoles
The Hantzsch thiazole synthesis and its variants are classic examples where a thioamide serves as the N-C-S synthon. The reaction with an α-halocarbonyl compound proceeds via initial S-alkylation followed by an intramolecular condensation-dehydration to furnish the thiazole ring, a common motif in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Rationale: This protocol demonstrates a classic Hantzsch-type synthesis. Phenacyl bromide serves as the α-haloketone, and thiourea provides the N-C-S fragment. The initial S-alkylation of thiourea creates a reactive intermediate that rapidly cyclizes and dehydrates to form the stable aromatic thiazole ring. Ethanol is a common solvent that facilitates the dissolution of reactants and the subsequent precipitation of the product upon cooling or basification.
-
Methodology:
-
To a stirred solution of thiourea (10 mmol) in 50 mL of absolute ethanol, add 2-bromoacetophenone (phenacyl bromide) (10 mmol).
-
Heat the reaction mixture under reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A solid precipitate of the hydrobromide salt of the product will form.
-
Filter the solid and wash it with cold ethanol.
-
To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the solution is alkaline (pH ~8-9).
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol to yield pure 2-amino-4-phenylthiazole.
-
Synthesis of Pyrazoles and Pyrazolines
Hydrazinecarbothioamides (thiosemicarbazides) are exceptional reagents for constructing pyrazole and pyrazoline rings.[6] A widely used method involves the reaction of a thiosemicarbazide with an α,β-unsaturated ketone (chalcone). The reaction proceeds via a 1,4-nucleophilic attack (Michael addition) by the terminal hydrazine nitrogen, followed by intramolecular cyclization and dehydration.[7][8]
Experimental Protocol: Synthesis of a 5-Aryl-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
-
Rationale: This protocol, adapted from the literature, exemplifies the synthesis of medicinally relevant pyrazoline scaffolds.[7][8] Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the initial Michael addition and the subsequent dehydrative cyclization. Refluxing provides the necessary thermal energy to overcome the activation barriers for these steps.
-
Methodology:
-
Dissolve the chalcone derivative (1 mmol) and thiosemicarbazide (1 mmol) in glacial acetic acid (5-10 mL).
-
Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice or cold water.
-
A solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acetic acid.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline-1-carbothioamide.[8]
-
Synthesis of Thiadiazoles, Triazines, and Other Heterocycles
Carbothiohydrazides are versatile precursors for a wide range of other five- and six-membered heterocycles. The specific outcome is highly dependent on the reaction partner and conditions:
-
With Bis(methylthio)methylenemalononitrile: Reaction can lead to the formation of pyrazole-1-carbothioamides.
-
With Cyanoguanidine: This reaction can yield substituted 1,3,5-triazine derivatives.
-
With Dimethyl Acetylenedicarboxylate (DMAD): This powerful dienophile can react with thioamide-containing systems in cycloaddition reactions to form rings such as 1,3,5-thiadiazepines.[9]
Desulfurization Reactions
Thiophilic metals like Ag(I), Hg(II), and Cu(I) can be used to selectively remove the sulfur atom from a thioamide.[2] This desulfurization can be coupled with cyclization or other functional group transformations, providing a synthetic route to nitrogen-containing heterocycles that would otherwise be inaccessible. This method has been effectively utilized for the late-stage functionalization of peptides.[2]
Part 3: Strategic Applications in Drug Design and Development
The unique properties of the carbothioamide group make it an invaluable tool for medicinal chemists.
The Thioamide as a Privileged Bioisostere
Replacing a metabolically labile amide bond with a more robust thioamide can significantly improve the pharmacokinetic profile of a drug candidate. This substitution can:
-
Enhance Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases compared to their amide counterparts.[2]
-
Modulate Target Affinity: The altered hydrogen bonding and steric profile of a thioamide can lead to improved binding affinity and selectivity for a biological target.[2]
-
Improve Physicochemical Properties: The introduction of a thioamide can alter solubility and cell permeability, which are critical for oral bioavailability.
Direct Pharmacological Activity
Heterocyclic systems containing the carbothioamide moiety are frequently associated with a broad spectrum of biological activities. The group can act as a key pharmacophore, participating in crucial binding interactions with target proteins or acting as a metal chelator.
| Biological Activity | Heterocyclic Scaffold Example | Reference |
| Anticancer | Pyrazoline-carbothioamide | [7][8] |
| Anticancer | Carbazole-hydrazine-carbothioamide | [10] |
| Antimicrobial | Carbazole-hydrazine-carbothioamide | [10] |
| Enzyme Inhibition | Hydrazine-carbothioamide | [11] |
Emerging Roles: H₂S Donors
Hydrogen sulfide (H₂S) is now recognized as an important endogenous gasotransmitter with cytoprotective and anti-inflammatory properties. There is growing interest in using thioamides as H₂S-donating prodrugs, where the thioamide group can be metabolized in vivo to release H₂S, offering a novel therapeutic strategy.[12]
Conclusion
The carbothioamide functional group is far more than a simple sulfur analog of an amide. It is a dynamic and versatile entity whose unique electronic structure and reactivity provide a powerful platform for the synthesis of diverse heterocyclic systems. Its dual nucleophilic and electrophilic nature, coupled with its ability to undergo a wide range of cyclization and functionalization reactions, makes it an indispensable tool for organic chemists. For medicinal chemists, the thioamide offers a proven strategy for bioisosteric replacement to overcome pharmacokinetic challenges and discover novel pharmacophores. As synthetic methodologies continue to advance, the full potential of the thioamide group in creating the next generation of therapeutics and functional materials is only beginning to be unlocked.
References
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ChemRxiv. [Link]
-
(2025). Hydrazinecarbothioamide group in the synthesis of heterocycles. ResearchGate. [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
-
Moustafa, A. H., et al. (2022). Utility of Carbothiohydrazides in Synthesis of some New Heterocyclic Compounds with Five- and Six-Membered Rings. Sohag Journal of Sciences. [Link]
-
Al-Jaf, O. H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Institutes of Health. [Link]
-
Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. [Link]
-
(2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI. [Link]
-
(2018). The Chemical Properties of Thioamides. ResearchGate. [Link]
-
(2024). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health. [Link]
-
Gao, Y., et al. (2013). Synthesis and in vitro cytotoxic activity evaluation of novel heterocycle bridged carbothioamide type isosteviol derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pathmasiri, W., & Goundry, W. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
-
Parrish, D. A., et al. (2024). Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Unlocking the potential of the thioamide group in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, alpha-adrenergic blockade and inhibition of key enzymes in cancer progression like poly(ADP-ribose)polymerase 1 (PARP1).[1] The introduction of a carbothioamide functional group, a well-known bioisostere of the amide bond, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This application note provides a detailed, two-step protocol for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide, a novel compound with potential applications in drug discovery and development.
The synthetic strategy hinges on two well-established and robust reactions: a Williamson ether synthesis to construct the dihydro-1,4-benzodioxine ring system, followed by the thionation of a nitrile intermediate to yield the target carbothioamide. This guide offers in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two primary steps, starting from commercially available 2,3-dihydroxybenzonitrile.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
This initial step involves the formation of the heterocyclic ring system via a Williamson ether synthesis. This reaction proceeds through a nucleophilic substitution (SN2) mechanism where the deprotonated hydroxyl groups of 2,3-dihydroxybenzonitrile act as nucleophiles, attacking the electrophilic carbons of 1,2-dibromoethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dihydroxybenzonitrile | ≥98% | Commercially Available | |
| 1,2-Dibromoethane | ≥99% | Commercially Available | Caution: Toxic and potential carcinogen |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better reactivity |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Deionized Water | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dihydroxybenzonitrile (10.0 g, 74.0 mmol) and anhydrous potassium carbonate (22.4 g, 162.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Slowly add 1,2-dibromoethane (7.0 mL, 81.4 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from ethanol to afford 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight.
Part 2: Synthesis of this compound
The second and final step is the thionation of the nitrile group of the intermediate to the desired carbothioamide using Lawesson's reagent. Lawesson's reagent is a widely used thionating agent that efficiently converts carbonyls and nitriles to their corresponding thiocarbonyls.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | From Part 1 | ||
| Lawesson's Reagent | ≥97% | Commercially Available | Caution: Moisture sensitive, toxic, and has a strong, unpleasant odor. Handle in a fume hood. |
| Toluene | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | |||
| Brine | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Experimental Protocol
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile (5.0 g, 31.0 mmol) in 50 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (7.5 g, 18.6 mmol) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Wash the filtrate sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound as a solid.
Characterization of the Final Product
As of the writing of this protocol, specific experimental characterization data for this compound is not available in the cited literature. However, based on the analysis of structurally similar compounds, the following spectroscopic characteristics are expected:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm. Protons of the dihydrodioxine ring as multiplets around δ 4.3-4.5 ppm. Broad signals for the -NH₂ protons of the thioamide group. |
| ¹³C NMR | Thiocarbonyl carbon (C=S) signal expected to be significantly downfield, in the range of δ 190-210 ppm. Aromatic and dihydrodioxine ring carbons at their characteristic chemical shifts. |
| IR (Infrared) Spectroscopy | N-H stretching vibrations around 3100-3400 cm⁻¹. A strong "thioamide B" band (C-N stretch and N-H bend) around 1500-1600 cm⁻¹. The C=S stretching vibration is typically found in the fingerprint region and can be weak. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the product should be observed. |
Safety Precautions
-
1,2-Dibromoethane: This reagent is toxic, a suspected carcinogen, and an environmental hazard. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Lawesson's Reagent: This reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide gas upon contact with water or acids. It also has a very strong and unpleasant odor. All manipulations should be performed in a fume hood, and the reagent should be stored under an inert atmosphere.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is robust and utilizes well-established chemical transformations, making it accessible to researchers with a background in organic synthesis. The resulting compound is a valuable building block for the development of novel therapeutic agents and other biologically active molecules.
References
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Application Notes & Protocols: Characterization of 2,3-Dihydro-1,4-benzodioxine Derivatives as PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Scaffold
The exploration of novel chemical scaffolds for therapeutic intervention is the cornerstone of drug discovery. This guide focuses on the 2,3-dihydro-1,4-benzodioxine framework as a promising starting point for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. It is critical to note that while the user query specified 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide , a comprehensive review of current scientific literature identifies its close analog, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide , as the compound with established PARP1 inhibitory activity[1][2][3].
Therefore, with full editorial control and a commitment to scientific integrity, this document will use 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (hereafter referred to as the "Lead Compound") as the primary exemplar for discussing the biological context and inhibitory data. The detailed protocols provided herein are robust and broadly applicable, designed to enable researchers to rigorously test the specified carbothioamide derivative or any other novel analog within this chemical series for PARP1 inhibition.
The Strategic Imperative: Why Inhibit PARP1?
PARP1 is a cornerstone of the cellular DNA damage response (DDR). As a nuclear protein, it acts as a primary sensor for DNA single-strand breaks (SSBs)[1][4]. Upon binding to damaged DNA, PARP1 undergoes a conformational change and catalyzes the cleavage of nicotinamide adenine dinucleotide (NAD+) to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation[5][6]. This PARylation event serves as a signaling scaffold, recruiting other critical DNA repair proteins to the site of damage to orchestrate the Base Excision Repair (BER) pathway[1][7].
The therapeutic rationale for PARP1 inhibition is elegantly rooted in the concept of synthetic lethality . In cancers harboring mutations in genes essential for homologous recombination (HR), such as BRCA1 or BRCA2, the repair of DNA double-strand breaks (DSBs) is already compromised[8][9]. When PARP1 is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs[10]. The cell, lacking a functional HR pathway, cannot resolve these DSBs, leading to genomic collapse and selective cancer cell death[4][7].
Figure 1: The principle of synthetic lethality via PARP1 inhibition in homologous recombination-deficient cancers.
Lead Compound Profile: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
This compound was identified through high-throughput virtual screening and subsequently validated via enzymatic assays as a bona fide PARP1 inhibitor[1][3]. It serves as a tractable lead for further structure-activity relationship (SAR) optimization[1].
| Property | Value / Data | Source(s) |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| PARP1 IC₅₀ | 5.8 µM | [1][3] |
| Molecular Weight | 179.17 g/mol | N/A (Calculated) |
| Target | Poly(ADP-ribose) polymerase 1 (PARP1) | [1] |
| Mechanism | Competitive inhibitor at the NAD+ binding site | [4][11] |
Application Protocols: From Benchtop to Cellular Confirmation
The following protocols provide a comprehensive framework for evaluating novel compounds based on the 2,3-dihydro-1,4-benzodioxine scaffold.
In Vitro Enzymatic Activity Assay (IC₅₀ Determination)
Principle: This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of purified, recombinant PARP1 by 50%. Most common formats are ELISA-based, measuring the PARylation of a substrate (like histones), or fluorescence polarization assays[8][12][13]. This guide details a universal chemiluminescent ELISA method, which is robust and widely accessible[8][14].
Causality Behind Choices:
-
Recombinant Human PARP1: Ensures the assay is specific to the target enzyme, free from confounding cellular factors.
-
Activated DNA: DNA strand breaks are the physiological activators of PARP1; including nicked DNA is essential for maximal enzyme activity.
-
Biotinylated NAD+: This modified substrate allows for non-radioactive detection. When PARP1 incorporates the ADP-ribose from this molecule, the biotin tag is transferred to the substrate protein.
-
Streptavidin-HRP: This conjugate has an extremely high affinity for biotin, providing a sensitive method for detecting the extent of PARylation via a subsequent chemiluminescent reaction.
Figure 2: Experimental workflow for the in vitro chemiluminescent PARP1 enzymatic assay.
Protocol: PARP1 Chemiluminescent ELISA
-
Plate Coating:
-
Coat a 96-well high-binding plate with 100 µL/well of Histone H1 (10 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
Wash wells 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature[11].
-
-
Compound Preparation:
-
Prepare a 10 mM stock of the test compound (e.g., this compound) in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in PARP assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects[13].
-
-
Enzyme Reaction:
-
Wash the blocked plate 3x with PBST.
-
In each well, add the following in order:
-
50 µL PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 0.1% Triton X-100)[11].
-
10 µL of diluted test compound or vehicle control (for 0% and 100% activity).
-
10 µL of a mix containing Recombinant Human PARP1 enzyme and Activated DNA.
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of Biotinylated NAD+ solution.
-
Incubate for 60 minutes at 25°C with gentle shaking.
-
-
Detection:
-
Stop the reaction and wash the plate 5x with PBST.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 5x with PBST.
-
Add 100 µL of a chemiluminescent HRP substrate (e.g., ECL) to each well[11].
-
Immediately measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data with the 100% activity control (vehicle only) set to 100% and a potent known inhibitor (e.g., Olaparib) as the 0% control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell-Based PARP Activity Assay
Principle: This assay moves from the purified enzyme to a more physiologically relevant system, measuring the inhibitor's ability to block PARP1 activity inside living cells. Cellular PARP activity is typically induced by a DNA-damaging agent, and the resulting PAR levels are quantified.
Causality Behind Choices:
-
DNA-Damaging Agent (e.g., H₂O₂ or Temozolomide): Treatment with a genotoxic agent creates SSBs, which robustly activates cellular PARP1, providing a strong signal window for measuring inhibition[14].
-
Cell Lysis and Protein Quantification: Ensures that equal amounts of cellular protein are analyzed for each condition, which is critical for accurate comparisons of PAR levels. A BCA assay is a standard and reliable method for this[14].
-
Anti-PAR Antibody: A specific monoclonal antibody is used to detect the PAR polymer chains on proteins, forming the basis of detection in both ELISA and Western Blot formats.
Protocol: Cellular PAR-Level ELISA
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H₂O₂) for 15 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay[14]. Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
-
ELISA Detection:
-
Coat a high-binding 96-well plate with the normalized cell lysates overnight at 4°C.
-
Wash and block the plate as described in Protocol 3.1.
-
Add a primary antibody specific for PAR (e.g., clone 10H) and incubate for 2 hours[11].
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour, wash, and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal on a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the "damaged + vehicle" control.
-
Plot the reduction in PAR signal against inhibitor concentration to determine the cellular EC₅₀.
-
Cellular Viability and Synthetic Lethality Assay
Principle: This assay evaluates the downstream biological consequence of PARP1 inhibition: cell death, particularly in the context of synthetic lethality. A cancer cell line with a known HR deficiency (e.g., BRCA1-mutant) is compared to its HR-proficient counterpart.
Causality Behind Choices:
-
Isogenic Cell Lines (BRCA-proficient vs. BRCA-deficient): Using a cell line and its engineered knockout/knockdown counterpart is the gold standard. This minimizes genetic variability, ensuring that any differential sensitivity to the PARP inhibitor is directly attributable to the HR status[15].
-
Long-Term Exposure (72-144 hours): The cytotoxic effects of synthetic lethality are often not immediate. A longer incubation period is required for cells to progress through the cell cycle, accumulate toxic DSBs, and undergo apoptosis.
-
Resazurin (AlamarBlue) Assay: This is a metabolic indicator of cell viability. Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin, providing a robust and sensitive readout of cell number[14].
Figure 3: Workflow for assessing synthetic lethality using isogenic cell pairs.
Protocol: Cell Viability Assay
-
Cell Seeding:
-
Seed both BRCA-proficient and BRCA-deficient cells into separate 96-well black, clear-bottom plates at an optimized density.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72 to 144 hours in a standard cell culture incubator.
-
-
Viability Measurement:
-
Add Resazurin (AlamarBlue) reagent to each well (typically 10% of the culture volume).
-
Incubate for 2-4 hours, or until a sufficient color change is observed.
-
Measure fluorescence on a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control wells for each cell line.
-
Plot the viability curves for both cell lines on the same graph to visually assess selective cytotoxicity against the BRCA-deficient cells.
-
Conclusion and Future Directions
The 2,3-dihydro-1,4-benzodioxine scaffold represents a promising starting point for the development of novel PARP1 inhibitors[1]. The initial hit, the 5-carboxamide derivative, demonstrates modest but clear activity, validating the potential of this chemical space. By employing the rigorous enzymatic and cell-based protocols outlined in this guide, researchers can effectively characterize the potency, cellular activity, and therapeutic potential of new analogs, including the proposed 5-carbothioamide derivative. Future work should focus on SAR studies to enhance potency and selectivity, ultimately aiming to develop clinical candidates that exploit the powerful principle of synthetic lethality in cancer therapy.
References
- BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. BenchChem.
-
Naik, N. G., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
ResearchGate. (n.d.). Identification and optimization of 2,3-dihydrobenzo[b][5][11]dioxine-5-carboxamide as PARP-1 inhibitors. ResearchGate. [Link]
-
Jagtap, P., et al. (2015). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1608, 513-529. [Link]
-
Naik, N. G., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
-
Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]
-
ACS Publications. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. ACS Publications. [Link]
-
Weaver, A. N., & Yang, E. S. (2023). PARPs and PARP inhibitors: molecular mechanisms and clinical applications. Signal Transduction and Targeted Therapy, 8(1), 395. [Link]
-
De Lorenzo, S. B., & Patel, A. G. (2015). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 15(4), 229-241. [Link]
-
Reddy, M. V. R., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Amino Acids, 52(10-12), 1427-1441. [Link]
-
Langelier, M. F., et al. (2021). Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
Pillay, N., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1651. [Link]
-
Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 234, 114251. [Link]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARPs and PARP inhibitors: molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP assay kits [bioscience.co.uk]
- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Investigational Protocols for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
The 1,4-benzodioxine ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules with a wide spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer effects[1][2]. Its rigid, defined structure provides an excellent template for presenting chemical substituents to biological targets in a precise orientation[2]. This document provides a comprehensive guide for the preclinical investigation of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide , a novel compound with therapeutic potential in oncology.
While direct research on this specific carbothioamide derivative is nascent, its structural architecture provides a strong rationale for its investigation as an anticancer agent. The core hypothesis of this guide is built upon the established activity of its closest structural analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide . This analog has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in modern cancer therapy[3][4].
The substitution of the carboxamide oxygen with sulfur to form a carbothioamide is a common bioisosteric replacement strategy in drug design. This modification can significantly alter a compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced potency or an altered pharmacological profile.
Therefore, this guide is structured as an investigational workflow, proposing that This compound is likely to exert its anticancer effects through the inhibition of the PARP1-mediated DNA damage response pathway. The following sections detail the proposed mechanism of action and provide robust, field-proven protocols to systematically test this hypothesis, from initial in vitro screening to preliminary in vivo validation.
Section 2: Proposed Mechanism of Action - PARP1 Inhibition and Synthetic Lethality
PARP1 is a nuclear enzyme that plays a pivotal role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs)[3][4]. In cancer cells, which often have high levels of DNA damage due to rapid proliferation and metabolic stress, PARP1 activity is crucial for survival.
When PARP1 is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, a significant subset of cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP1 leads to a catastrophic accumulation of DSBs that cannot be repaired, triggering cell death. This concept, where a deficiency in two pathways (BER via PARP inhibition and HR via mutation) leads to cell death while a deficiency in only one does not, is known as synthetic lethality . This provides a targeted therapeutic window for PARP inhibitors in specific cancer subtypes.
Section 3: Phase 1 - Foundational In Vitro Evaluation
This initial phase aims to establish the fundamental anticancer properties of the compound: its cytotoxicity against a panel of cancer cell lines and its ability to induce programmed cell death.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (IC₅₀ Determination)
Expert Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of a compound. This assay is the cornerstone of primary screening, determining if the compound has a biological effect on cancer cells and at what concentration. The MTT assay is a reliable, colorimetric method based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[5][6].
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Multichannel pipette and microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting range is from 100 µM down to 0.01 µM. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (in triplicate).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Data Presentation: Summarize the calculated IC₅₀ values in a table for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) [Mean ± SD] |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT-116 | Colorectal Carcinoma | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value |
Protocol 3.2: Apoptosis Induction Analysis via Annexin V/PI Staining
Expert Rationale: Determining the mode of cell death is crucial. Apoptosis is a controlled, programmed cell death pathway that is a desirable outcome for an anticancer agent, as it avoids the inflammatory response associated with necrosis[7][8]. This assay uses two dyes to differentiate cell populations. Annexin V is a protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost[9].
Materials:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Human cancer cells (e.g., HCT-116).
-
Matrigel (optional, can improve tumor take-rate).
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Calipers, syringes, animal scales.
Step-by-Step Protocol:
-
Cell Implantation: Resuspend ~5 million cancer cells in 100 µL of PBS (or a 1:1 mix of PBS:Matrigel). Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure them with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), e.g., Vehicle Control and Test Compound (e.g., 25 mg/kg).
-
Treatment Administration: Administer the compound or vehicle daily via the chosen route (e.g., intraperitoneal injection, oral gavage) for the duration of the study (typically 21-28 days).
-
Monitoring: Record tumor volume and body weight for each mouse twice weekly. Monitor the animals daily for any signs of distress or toxicity.
-
Study Endpoint: The study concludes when the control group tumors reach the predetermined maximum size, or after the planned treatment duration. Euthanize the mice and excise the tumors for weighing and potential downstream analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage.
Section 6: References
-
BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment. Retrieved from
-
Chadalawada, H., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[3][10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][10]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. Available from: [Link]
-
BenchChem. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide. Retrieved from
-
BenchChem. 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | CAS 87474-16-6. Retrieved from
-
Abcam. Induction of apoptosis in cells. Retrieved from
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available from: [Link]
-
Chadalawada, H., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[3][10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][10]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available from: [Link]
-
Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. Available from: [Link]
-
MedchemExpress. Cell Apoptosis/Methods for the detection of apoptosis. Retrieved from
-
Sigma-Aldrich. Apoptosis Assays. Retrieved from
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Oliveira, A. C., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. MDPI. Available from: [Link]
-
Al-Ostath, O., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed. Available from: [Link]
-
Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. Available from: [Link]
-
The development of carcinoma chemotherapy prevention agents using animal models. (2023). Journal of Carcinogenesis. Available from: [Link]
-
Charles River Laboratories. Cancer Models. Retrieved from
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]
Sources
- 1. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 2. 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide|CAS 87474-16-6 [benchchem.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 2,3-Dihydro-1,4-benzodioxine Derivatives in Pharmaceutical Research
Dr. Evelyn Reed, Senior Application Scientist
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including antihypertensive, antipsychotic, and anticancer properties.[2][3][4] Prominent drug molecules such as Doxazosin, an α1-adrenoceptor antagonist for treating hypertension, and Viloxazine, a selective norepinephrine reuptake inhibitor used for ADHD, feature this core structure.[2][5][6] Given the therapeutic importance of this class of compounds, robust and reliable analytical methods are paramount for ensuring their quality, purity, and pharmacokinetic profiling during drug development.[7]
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2,3-dihydro-1,4-benzodioxine derivatives. The described protocol is designed to be a versatile starting point for researchers, scientists, and drug development professionals, offering insights into method development, sample preparation, and validation strategies tailored to this important class of molecules.
Understanding the Analyte: Physicochemical Properties
Successful HPLC method development is predicated on a fundamental understanding of the analyte's physicochemical properties. 2,3-Dihydro-1,4-benzodioxine and its derivatives are generally characterized by:
-
Moderate Polarity: The core structure contains both a hydrophobic benzene ring and two polar ether linkages, lending the molecule an intermediate polarity. The overall polarity of a derivative is significantly influenced by its substituents.
-
UV Absorbance: The presence of the aromatic ring results in strong UV absorbance, typically in the range of 210-280 nm, making UV detection a suitable and sensitive choice for quantification.[5][8][9]
-
Potential for Chirality: Substitution on the dioxine ring can introduce chiral centers, necessitating the use of chiral chromatography for enantiomeric separation if required.[1][8][10]
A summary of the computed properties for the parent compound, 2,3-Dihydro-1,4-benzodioxine, is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 136.15 g/mol | |
| LogP (Octanol/Water) | 1.458 | |
| Boiling Point | 483.68 K | |
| Melting Point | 290.66 K |
Recommended HPLC-UV Protocol
This protocol provides a general-purpose reversed-phase HPLC method that can be adapted for a wide range of 2,3-dihydro-1,4-benzodioxine derivatives.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale and Expert Insights |
| HPLC System | Any standard HPLC or UPLC system with a UV detector | UPLC systems can offer higher resolution and faster analysis times.[11][12] |
| Column | C18 or C8 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | The moderate polarity of the analytes makes C8 and C18 columns ideal for good retention and separation. For more polar derivatives, a C18 column is a good starting point. For less polar derivatives, a C8 may provide more optimal retention times. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water or Phosphate Buffer (e.g., 20 mM KH2PO4, pH adjusted) | Buffering the mobile phase helps to ensure consistent peak shapes, especially for derivatives with ionizable functional groups. Phosphoric acid is a common and effective choice for controlling pH. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol. |
| Elution Mode | Isocratic or Gradient | An isocratic elution (e.g., 60:40 Methanol:Buffer) can be sufficient for simple mixtures or purity assessments.[9] A gradient elution will be necessary for complex mixtures with a range of polarities to ensure adequate separation of all components. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and effective temperature. |
| Detection Wavelength | 210 nm - 270 nm (PDA recommended) | A photodiode array (PDA) detector is highly recommended to determine the optimal wavelength for each derivative and to check for peak purity. Initial scouting can be done at wavelengths such as 222 nm, 251 nm, or 270 nm.[5][6][9] |
| Injection Volume | 10-20 µL | The injection volume can be optimized based on the sample concentration and the sensitivity of the instrument.[8] |
Diagram of the HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of 2,3-Dihydro-1,4-benzodioxine derivatives.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Objective: To prepare standards and samples for HPLC analysis.
Materials:
-
2,3-Dihydro-1,4-benzodioxine derivative reference standard
-
HPLC grade acetonitrile or methanol
-
HPLC grade water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (from bulk drug): Accurately weigh a quantity of the bulk drug powder, dissolve it in the mobile phase diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
-
Sample Preparation (from biological matrix - e.g., plasma):
-
Protein Precipitation: For a simple and rapid clean-up, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase.[13]
-
Solid-Phase Extraction (SPE): For a cleaner sample and higher recovery, use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).[14]
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Diagram of the Solid-Phase Extraction (SPE) Protocol
Caption: Step-by-step workflow for solid-phase extraction (SPE).
Protocol 2: Method Validation
Objective: To validate the HPLC method according to ICH guidelines.
Procedure:
-
Specificity: Inject a blank (mobile phase diluent) and a placebo (if analyzing a formulation) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[15]
-
Precision:
-
Repeatability (Intra-day precision): Inject a single standard solution six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable framework for the analysis of 2,3-dihydro-1,4-benzodioxine derivatives. By understanding the physicochemical properties of these compounds and following the outlined protocols for method development, sample preparation, and validation, researchers can ensure the generation of high-quality, reproducible data essential for advancing their drug discovery and development programs. The versatility of this method makes it a valuable tool for a wide range of applications, from routine quality control to complex pharmacokinetic studies.
References
- SIELC Technologies.
- Chem-Impex. 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
-
Al-Dirbashi, O. Y., Aboul-Enein, H. Y., Jacob, M., Al-Qahtani, K., & Rashed, M. S. (2006). UPLC-MS/MS determination of doxazosine in human plasma. Analytical and Bioanalytical Chemistry, 385(8), 1439–1443. [Link]
-
Kumar, A., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][5][16]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][16]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4427-4440. [Link]
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]
-
Putri, A. L., Supandi, S., & Mansur, U. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal (PBSJ), 4(1), 1-10. [Link]
-
Bolchi, C., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-2-ol. [Link]
-
Naidu, N. V. S., Reddy, M. R. M., & Suguna, P. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Science and Research, 3(8), 2705-2711. [Link]
-
Kulsum, S., et al. (2012). DEVELOPMENT AND VALIDATION OF SIMPLE RP-HPLC METHOD FOR DETERMINATION OF DOXAZOSIN MESYLATE. CyberLeninka. [Link]
-
Pallavicini, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
PubMed. UPLC-MS/MS determination of doxazosine in human plasma. [Link]
-
Priya, K. S. (2024). ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. World Journal of Pharmaceutical Sciences, 11(02). [Link]
-
Samanidou, V. F., Uddin, M. N., & Papadoyannis, I. N. (2008). Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. Future Science. [Link]
-
Pigini, M., et al. (2000). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
-
Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]
-
Le-Quang, L., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. RSC Publishing. [Link]
-
Reddy, G. S., et al. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. International Journal of Pharmaceutical Sciences. [Link]
-
Samanidou, V. F., & Papadoyannis, I. N. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Reddy, B. R., et al. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. Journal of Chemical Health Risks. [Link]
-
ResearchGate. (PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. [Link]
-
ResearchGate. (PDF) STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF VILAZODONE HYDROCHLORIDE. [Link]
-
Samanidou, V. F., et al. (2005). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. ResearchGate. [Link]
-
Bolchi, C., et al. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]
-
Cichero, E., et al. (2019). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]
-
Kumar, Y. A., et al. (2022). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Journal of Cardiovascular Disease Research. [Link]
-
Al-Attas, A., et al. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. [Link]
Sources
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. HPLC Method for Analysis of Doxazosin Mesylate in Tablets | SIELC Technologies [sielc.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. jchr.org [jchr.org]
- 8. air.unimi.it [air.unimi.it]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scispace.com [scispace.com]
- 12. UPLC-MS/MS determination of doxazosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcdronline.org [jcdronline.org]
- 16. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its versatile structure has been successfully incorporated into molecules targeting a diverse range of biological entities, from receptors to enzymes.[1][3] The inherent drug-like properties of this scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents.[4]
This guide focuses on a novel derivative, 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide . The inclusion of a carbothioamide group is significant, as this functional group is known to be a key pharmacophore in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5][6] Given the established precedent of related benzodioxine carboxamides as potent enzyme inhibitors, we hypothesize that this carbothioamide analog holds significant potential as a modulator of key cellular pathways.
Hypothesized Biological Target: Poly (ADP-ribose) Polymerase 1 (PARP1)
Rationale for Target Selection:
Structurally similar compounds, specifically 2,3-dihydro-1,4-benzodioxine-5-carboxamide, have been identified as inhibitors of Poly (ADP-ribose) Polymerase 1 (PARP1).[7] PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks.[8] Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9] Therefore, it is a scientifically grounded hypothesis that this compound may also exhibit inhibitory activity against PARP1.
The following protocols are designed to screen for and validate the activity of this compound against PARP1, employing both biochemical and cell-based high-throughput screening (HTS) assays.
High-Throughput Screening (HTS) Strategy
An effective HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library.[10] Our strategy for evaluating this compound will follow a logical progression from a primary, high-capacity screen to more detailed secondary and orthogonal assays to confirm activity and eliminate false positives.
Caption: A typical workflow for HTS and hit validation.
Detailed HTS Protocols
Protocol 1: Biochemical HTS for PARP1 Inhibition
This protocol describes a homogeneous, fluorescence-based assay to directly measure the inhibition of PARP1 enzymatic activity. The assay quantifies the consumption of NAD+, a co-substrate of PARP1, providing a direct measure of enzyme activity.[11]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone H1 (PARP1 substrate)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Fluorescent NAD+ detection reagent (e.g., a cycling enzyme system that generates a fluorescent product from NAD+)[11]
-
384-well, low-volume, black assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader with fluorescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of this compound (from a stock solution in DMSO) and control compounds into the 384-well assay plates.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PARP1 enzyme, histone H1, and activated DNA in PARP1 assay buffer.
-
Enzyme Addition: Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of NAD+ in assay buffer. Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of the fluorescent NAD+ detection reagent to each well.
-
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality, calculated from the means and standard deviations of positive and negative controls.[12][13] | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | S/B ≥ 5 |
| % Inhibition | Calculated relative to positive (100% inhibition) and negative (0% inhibition) controls. | Hits defined as ≥ 50% inhibition |
Protocol 2: Cell-Based HTS for Cytotoxicity in a BRCA-Deficient Cancer Cell Line
This protocol outlines a cell-based assay to assess the cytotoxic effect of this compound, leveraging the principle of synthetic lethality in a BRCA1-deficient cancer cell line (e.g., SUM149PT).[8] Cell viability will be measured using a commercially available ATP-based luminescence assay.[14][15]
Materials:
-
BRCA1-deficient human cancer cell line (e.g., SUM149PT)
-
Appropriate cell culture medium and supplements
-
384-well, white, clear-bottom, tissue culture-treated plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
A known PARP inhibitor as a positive control (e.g., Olaparib)
-
Automated liquid handling system
-
Luminescence plate reader
Step-by-Step Methodology:
-
Cell Seeding: Using an automated dispenser, seed the cells into 384-well plates at a pre-optimized density (e.g., 1000-2000 cells/well) in 40 µL of culture medium.
-
Cell Culture: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Add 50 nL of this compound and control compounds to the wells.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Assay Reagent Preparation: Equilibrate the ATP-based viability reagent to room temperature.
-
Reagent Addition: Add 20 µL of the viability reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Expected Outcome: A potent PARP1 inhibitor will selectively reduce the viability of the BRCA1-deficient cells, resulting in a lower luminescence signal compared to the vehicle control.
Hit Confirmation and Orthogonal Assays
Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to confirm their activity and rule out assay artifacts.[16][17]
-
Dose-Response Confirmation: Active compounds from the primary screen should be re-tested in the same assay over a range of concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: It is crucial to confirm the activity of hits using an alternative assay format that relies on a different detection principle.[16][18] This helps to eliminate false positives that may arise from interference with the primary assay's technology.
Examples of Orthogonal Assays for PARP1 Inhibitors:
| Assay Type | Principle | Information Gained |
| PARP1-HPF1 Interaction Assay | A FRET-based assay to measure the interaction between PARP1 and the Histone PARylation Factor 1 (HPF1).[19][20] | Confirms if the compound disrupts a key protein-protein interaction required for full PARP1 activity. |
| Cell-Based PARylation Assay | An immunoassay (e.g., ELISA or Western blot) to directly measure the levels of poly(ADP-ribose) (PAR) in cells treated with the compound and a DNA damaging agent. | Provides evidence of target engagement in a cellular context. |
| Cell Viability in a BRCA-proficient cell line | A counter-screen using a cell line with a functional BRCA pathway. | A true PARP inhibitor should show significantly less cytotoxicity in these cells compared to the BRCA-deficient line. |
Visualizing the Mechanism of Action
The proposed mechanism of action for a PARP1 inhibitor within the context of a BRCA-deficient cancer cell is depicted below.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
References
-
HTS discovery of PARP1-HPF1 complex inhibitors in cancer. SLAS Discovery, [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Biomolecular Screening, [Link]
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports, [Link]
-
Cell Viability Assays. Assay Guidance Manual [Internet], [Link]
-
On HTS: Z-factor. Drug Discovery Nexus, [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, [Link]
-
Data analysis approaches in high throughput screening. SlideShare, [Link]
-
Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. National Institutes of Health, [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, [Link]
-
(PDF) Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors (2022) | Pervaiz Ali Channar | 5 Citations. SciSpace, [Link]
-
From gene to validated and qualified hits. Axxam S.p.A., [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central, [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals, [Link]
-
(PDF) High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ResearchGate, [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget, [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad, [Link]
-
Z-factor. Wikipedia, [Link]
-
Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance. bioRxiv, [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Medicinal Chemistry, [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI, [Link]
-
Synthesis of 2,3-dihydrobenzo[b][9][19]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][19]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health, [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate, [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi, [Link]
Sources
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance | bioRxiv [biorxiv.org]
- 9. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. assay.dev [assay.dev]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. marinbio.com [marinbio.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 19. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide as a Versatile Precursor for Thiadiazole Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2,3-dihydro-1,4-benzodioxine-5-carbothioamide as a pivotal precursor in the synthesis of medicinally significant thiadiazole and thiazole heterocycles. The 1,4-benzodioxane moiety is a well-established scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties and biological activity.[1][2] Similarly, thiadiazole rings are privileged structures found in numerous therapeutic agents, exhibiting a wide array of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] The strategic combination of these two pharmacophores through the versatile carbothioamide handle offers a robust platform for generating novel molecular entities with high potential for drug discovery programs. This document outlines the key synthetic transformations, explains the underlying chemical principles, and provides validated, step-by-step protocols for laboratory execution.
Strategic Overview: The Role of the Carbothioamide Precursor
The thioamide functional group (-CSNH₂) is a powerful and versatile handle in heterocyclic synthesis. Its sulfur atom acts as a potent nucleophile, while the adjacent C-N bond can readily participate in intramolecular cyclization reactions. This dual reactivity makes this compound an ideal starting point for constructing various sulfur- and nitrogen-containing five-membered rings.
This guide will focus on two primary, high-yield synthetic routes originating from this precursor:
-
Hantzsch Thiazole Synthesis: Reaction with α-haloketones to yield 2,4-disubstituted thiazoles.
-
1,3,4-Thiadiazole Synthesis: Cyclocondensation reactions, typically with acyl hydrazides or other reagents, to form 2,5-disubstituted 1,3,4-thiadiazoles.
Figure 1: Key synthetic pathways from the carbothioamide precursor.
Synthesis of Benzodioxane-Functionalized Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole ring.[6] It involves the reaction of a thioamide with an α-haloketone.[7][8]
Mechanistic Rationale
The reaction proceeds through a well-established multi-step pathway. The causality behind this sequence is critical for understanding reaction optimization:
-
Nucleophilic Attack (Sɴ2): The sulfur atom of the thioamide is a soft nucleophile, making it highly reactive towards the electrophilic α-carbon of the haloketone in an Sɴ2 reaction. This initial step forms an isothioamide salt intermediate.[9][10]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon, forming a five-membered ring. This step creates a hydroxylated thiazoline intermediate.
-
Dehydration: Under the typically heated reaction conditions, this intermediate readily undergoes acid-catalyzed dehydration to form the aromatic thiazole ring. The formation of the stable, aromatic product is the thermodynamic driving force for the reaction.[10]
Figure 2: Simplified workflow of the Hantzsch synthesis mechanism.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-5-yl)thiazole
This protocol provides a representative example using 2-bromo-1-(4-methoxyphenyl)ethan-1-one as the α-haloketone.
Safety: α-haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 195.24 | 5.0 | 0.976 g |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 229.07 | 5.0 | 1.145 g |
| Ethanol (Absolute) | - | - | 25 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (5.0 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol. The thioamide may not fully dissolve initially.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The hydrobromide salt of the product may begin to precipitate.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution while stirring. This neutralizes the HBr formed, precipitating the free base of the thiazole product.[7]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the solid product under vacuum or in a desiccator to a constant weight.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.
Expected Outcome: A pale yellow or off-white solid. Yields for this reaction are typically high, often >85%.
Synthesis of Benzodioxane-Functionalized 1,3,4-Thiadiazoles
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from the carbothioamide precursor often requires a multi-step approach or a cyclocondensation reaction with a suitable partner that provides the remaining two nitrogen atoms and one carbon atom of the ring. A highly effective method involves the reaction with an acylhydrazine followed by acid-catalyzed cyclodehydration.[11]
Mechanistic Rationale
-
Acylthiosemicarbazide Formation: The initial step is the reaction between the carbothioamide and an acylhydrazine. This condensation reaction forms a 1-aroyl-4-aroylthiosemicarbazide intermediate.
-
Cyclodehydration: In the presence of a strong acid catalyst and dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid), the oxygen of the acyl group is protonated, making the carbonyl carbon highly electrophilic. The sulfur atom of the thioamide moiety then performs an intramolecular nucleophilic attack on this carbon.
-
Aromatization: Subsequent elimination of two molecules of water leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Experimental Protocol: Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-(phenyl)-1,3,4-thiadiazole
This protocol details the synthesis from the corresponding carbohydrazide, which can be prepared from the parent ester or acid. For the purpose of this guide, we will outline the crucial cyclization step from a synthesized intermediate, 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)thiosemicarbazide, which is formed from the corresponding acid hydrazide and an isothiocyanate. The direct cyclization of a thioamide with an acid hydrazide is also a viable route. A more general approach involves converting an acid hydrazide with CS₂ to a dithiocarbazate, which then cyclizes.[11]
A common and reliable method is the cyclization of an acyl thiosemicarbazide using a dehydrating agent.[3]
Step A: Preparation of 2,3-dihydro-1,4-benzodioxine-5-carbohydrazide This intermediate is typically synthesized by reacting methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate with hydrazine hydrate in a suitable solvent like ethanol under reflux.[12]
Step B: Protocol for Cyclization to 1,3,4-Thiadiazole
Safety: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood and wear acid-resistant gloves and face shield. The reaction is exothermic upon addition of the acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,3-Dihydro-1,4-benzodioxine-5-carbohydrazide | 194.19 | 5.0 | 0.971 g |
| Phenyl isothiocyanate | 135.19 | 5.0 | 0.676 g (0.59 mL) |
| Ethanol (Absolute) | - | - | 20 mL |
| Sulfuric Acid (Concentrated) | 98.08 | - | ~5 mL |
| Ice-water | - | - | ~100 mL |
Procedure:
-
Intermediate Formation: In a 100 mL round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-5-carbohydrazide (5.0 mmol) in 20 mL of absolute ethanol. Add phenyl isothiocyanate (5.0 mmol) and reflux the mixture for 3-5 hours until a solid precipitate (the thiosemicarbazide intermediate) forms. Cool the mixture and filter the solid.
-
Cyclization Setup: Place the dried thiosemicarbazide intermediate from the previous step into a clean, dry beaker or flask. Place the flask in an ice bath to manage the exothermic reaction.
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (~5 mL) dropwise to the solid with stirring. The solid will gradually dissolve.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 10-12 hours. The reaction mixture will typically become viscous.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g) in a larger beaker.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. A solid product will precipitate.
-
Isolation and Washing: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the product completely.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.
Summary and Outlook
This compound is a highly valuable and versatile precursor for accessing biologically relevant thiazole and 1,3,4-thiadiazole scaffolds. The protocols detailed herein represent robust and scalable methods for synthesizing libraries of these compounds. The Hantzsch synthesis offers a direct and efficient route to thiazoles, while acid-catalyzed cyclocondensation reactions provide reliable access to the 1,3,4-thiadiazole core. These synthetic strategies empower medicinal chemists to generate novel chemical entities that merge the favorable properties of the benzodioxane and thiadiazole pharmacophores, opening new avenues for the development of potent therapeutic agents.[13]
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Available from: [Link]
-
Revista Virtual de Química. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available from: [Link]
-
PubMed. Synthesis, biological evaluation and molecular docking studies of 1,3,4-thiadiazole derivatives containing 1,4-benzodioxan as potential antitumor agents. Available from: [Link]
-
Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Available from: [Link]
-
PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
-
PubMed Central. Synthesis of 2,3-dihydrobenzo[b][7][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Available from: [Link]
-
ACS Publications. A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. Available from: [Link]
-
PubMed. Synthesis of 2,3-dihydrobenzo[b][7][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Available from: [Link]
-
PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available from: [Link]
-
PubMed Central. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Available from: [Link]
-
Sci-Hub. Thiadiazoles and dihydrothiadiazoles. Part 5. Synthesis of 2,3-dihydro-1,3,4-thiadiazoles by reaction of aldehydes or ketones with thioaroylhydrazines. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Available from: [Link]
-
PubMed Central. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]
-
MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]
-
Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available from: [Link]
-
National Institutes of Health. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Available from: [Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, biological evaluation and molecular docking studies of 1,3,4-thiadiazole derivatives containing 1,4-benzodioxan as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Application Note & Protocol: A Framework for Evaluating the Antimicrobial Activity of Novel Benzodioxine Compounds
Here is the detailed Application Note and Protocol on the experimental design for testing the antimicrobial activity of benzodioxins.
Abstract
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Compounds featuring the benzodioxin scaffold have emerged as a promising area of research, with studies demonstrating significant antibacterial activity in various derivatives.[1][2][3][4][5] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of new benzodioxine-based chemical entities. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), guiding the user from initial qualitative screening to quantitative characterization of bactericidal or bacteriostatic activity and concluding with essential safety assessments.
Introduction & Foundational Principles
The discovery of new antimicrobial agents is a cornerstone of global health security.[6][7][8] Benzodioxanes are a class of heterocyclic compounds that have shown diverse biological activities, including promising antimicrobial effects against clinically relevant pathogens.[3][5] The functionalization of the benzodioxane ring system allows for the synthesis of a wide array of derivatives, creating opportunities to develop compounds with potent and selective antibacterial action.[2][4]
A rigorous and standardized approach to testing is critical to accurately determine a compound's potential. The experimental design must not only confirm activity but also quantify its potency, define its spectrum (Gram-positive, Gram-negative), characterize its mode of action (bacteriostatic vs. bactericidal), and establish a preliminary safety profile. This guide provides the logic and step-by-step protocols to achieve these objectives.
Preliminary Considerations & Setup
Scientific integrity begins with meticulous preparation. The reproducibility of antimicrobial susceptibility testing (AST) is highly dependent on standardized starting materials and conditions.[9][10][11]
Test Compound Preparation
The physicochemical properties of the test compound dictate its handling.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) of the benzodioxine derivative in a suitable sterile solvent. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds.
-
Solubility & Stability: Visually confirm complete dissolution. If solubility is an issue, gentle warming or vortexing may be applied. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Solvent Control (Crucial): The solvent itself can influence microbial growth. Therefore, all experiments must include a solvent control, where the highest concentration of the solvent used in the assay (e.g., 1% DMSO) is added to the media without the test compound. This ensures that any observed inhibition is due to the benzodioxine and not the solvent.
Bacterial Strain Selection & Culture
The choice of microorganisms is fundamental to defining the antimicrobial spectrum.
-
Core Panel: A recommended starting panel should include representative Gram-positive and Gram-negative bacteria. Standard quality control (QC) strains from recognized culture collections like the American Type Culture Collection (ATCC) are essential for method validation.[12][13][14][15]
-
Expanded Panel (Drug Resistance): To assess efficacy against clinically challenging pathogens, the panel should be expanded to include multidrug-resistant (MDR) strains.[13][14][15]
-
Culture Media: For general susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media recommended by CLSI.[17][18][19]
Inoculum Standardization
The density of the starting bacterial culture is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial, while one that is too sparse can overestimate its efficacy. The 0.5 McFarland turbidity standard is the universally accepted reference.[20][21]
-
Aseptically pick 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or diluting with sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Use this standardized suspension within 15 minutes to maintain the correct bacterial density.[9][10]
Experimental Workflow: A Phased Approach
A logical progression from broad screening to detailed characterization is efficient and scientifically sound.
Caption: Overall experimental workflow for antimicrobial evaluation.
Phase 1: Primary Screening Protocols
The goal of this phase is to efficiently identify if a benzodioxine derivative possesses any antimicrobial activity and to quantify its potency.
Method 1: Agar Disk Diffusion (Kirby-Bauer Test)
This method is a simple, rapid, and cost-effective qualitative screen.[19][22] It works on the principle of diffusion: the compound migrates from a saturated paper disk into the agar, forming a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[9][23]
-
Plate Inoculation: Using the standardized inoculum (0.5 McFarland), dip a sterile cotton swab and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Ensure firm contact.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the benzodioxine stock solution onto a disk.
-
Controls: Apply disks with the solvent alone (negative control) and a known antibiotic (e.g., Gentamicin, positive control).
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 16-24 hours.[9][19]
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
Method 2: Broth Microdilution (MIC Determination)
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[21][24] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][24] This assay is typically performed in a 96-well microtiter plate format.
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the benzodioxine test solution (prepared in CAMHB at twice the desired starting concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
Control Setup:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only bacteria.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and should remain clear.
-
-
Inoculum Addition: Dilute the standardized 0.5 McFarland suspension as per CLSI guidelines.[17] Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be done visually or with a plate reader.
Phase 2: Activity Characterization Protocols
Once a compound shows promising MIC values, the next step is to understand how it inhibits the bacteria.
Method 3: Minimum Bactericidal Concentration (MBC)
The MBC assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity. The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction of the initial bacterial inoculum.
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Include a culture from the growth control well as a positive control for plating.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that yields no colony growth on the agar subculture.
Caption: Decision pathway from MIC to MBC for activity classification.
Method 4: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity.[25][26] It measures the decrease in viable bacteria over time when exposed to fixed concentrations of the compound.
-
Prepare flasks containing CAMHB with the benzodioxine compound at concentrations of interest (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[27][28]
-
Perform 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the results as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[26][29]
Phase 3: Safety & Selectivity Assessment
An effective antimicrobial must be more toxic to the pathogen than to the host.[30][31][32] Cytotoxicity screening is a non-negotiable step in early-stage drug development.
Method 5: Eukaryotic Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[33] A reduction in metabolic activity suggests cytotoxicity.
-
Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Prepare serial dilutions of the benzodioxine compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include wells with medium only (no cells) and cells with medium containing the solvent (vehicle control).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) in a CO₂ incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[33]
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).
The Selectivity Index (SI)
The SI provides a quantitative measure of a compound's selectivity. It is calculated as:
SI = CC₅₀ / MIC
A higher SI value (ideally >10) is desirable, as it indicates the compound is significantly more toxic to the bacteria than to mammalian cells.
Data Presentation & Interpretation
Clear and concise data presentation is essential for interpretation and comparison.
Table 1: Hypothetical Antimicrobial Activity Summary for Benzodioxine Derivatives
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | MRSA ATCC 43300 MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|---|---|
| BZD-001 | 4 | >128 | 8 | 8 | 2 (Bactericidal) |
| BZD-002 | 16 | >128 | 32 | >128 | >8 (Bacteriostatic) |
| Vancomycin | 1 | >128 | 1 | 2 | 2 (Bactericidal) |
| Ciprofloxacin | 0.25 | 0.015 | 16 | 0.5 | 2 (Bactericidal) |
Table 2: Hypothetical Selectivity Profile
| Compound | S. aureus MIC (µg/mL) | HEK293 CC₅₀ (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| BZD-001 | 4 | 95 | 23.75 |
| BZD-002 | 16 | 50 | 3.125 |
Conclusion
This application note outlines a systematic, multi-phased approach to characterize the antimicrobial properties of novel benzodioxine compounds. By adhering to standardized protocols for determining MIC, MBC, time-kill kinetics, and cytotoxicity, researchers can generate robust and reproducible data. This framework enables a comprehensive evaluation, facilitating the identification of promising lead candidates for further development in the critical fight against antimicrobial resistance.
References
-
Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. [Link]
-
Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Performance standards for antimicrobial disk susceptibility tests. Retrieved from [Link]
-
Tippolt, J. A., et al. (2025). Synthesis and antibacterial activity of novel benzodioxin-containing oxazolidinones against M. abscessus. Bioorganic & Medicinal Chemistry Letters, 130359. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Microrao. (n.d.). List of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
European Medicines Agency. (2022). EMA guidance supports development of new antibiotics. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
-
Adu, F., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
-
Mallesha, L., & Mohana, K. N. (2013). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]
-
ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Antibacterial Strains. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
WCG. (2023). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. Retrieved from [Link]
-
StatPearls. (2023). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Pallavicini, M., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences. [Link]
-
Zanotto, C., et al. (2023). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved from [Link]
-
WOAH. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
-
FDA. (2023). Antimicrobial Resistance Guidances. Retrieved from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
-
Pharmacy.gov.my. (2024). National Antimicrobial Guideline (NAG) 2024, 4th Edition. Retrieved from [Link]
-
MDPI. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link]
-
Frontiers. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Retrieved from [Link]
Sources
- 1. Synthesis and antibacterial activity of novel benzodioxin-containing oxazolidinones against M. abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 7. wcgclinical.com [wcgclinical.com]
- 8. Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. microrao.com [microrao.com]
- 13. atcc.org [atcc.org]
- 14. atcc.org [atcc.org]
- 15. himedialabs.com [himedialabs.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. protocols.io [protocols.io]
- 19. academic.oup.com [academic.oup.com]
- 20. asm.org [asm.org]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. scribd.com [scribd.com]
- 26. emerypharma.com [emerypharma.com]
- 27. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. actascientific.com [actascientific.com]
- 29. nelsonlabs.com [nelsonlabs.com]
- 30. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 33. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking protocol for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
Application Note & Protocol
Topic: A Validated Molecular Docking Protocol for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and enzyme inhibitory properties.[1][2] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, providing critical insights for structure-based drug design.[3][4] This document provides a comprehensive, step-by-step protocol for performing and validating a molecular docking study of this compound. As a representative case, we will target Human Carbonic Anhydrase II, a well-characterized enzyme and a known target for molecules containing the benzodioxine scaffold.[1] This guide emphasizes the scientific rationale behind each step, ensuring the generation of meaningful and reproducible results.
The Scientific Principle of Molecular Docking
Molecular docking aims to model the interaction between a ligand and a protein at an atomic level. The process involves two primary stages:
-
Sampling: The docking algorithm explores a vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses.
-
Scoring: A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. The most negative score represents the most favorable binding energy and, theoretically, the most stable complex.[4][5]
A robust docking protocol is not merely a simulation but a predictive model that must be validated to be considered trustworthy.
General Workflow for a Docking Experiment
The entire process, from initial setup to final analysis, follows a structured path. This workflow ensures that all necessary preparations and validations are performed systematically.
Caption: High-level workflow of the molecular docking protocol.
Phase 1: Pre-Docking Preparation
Garbage in, garbage out. This axiom is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.
Ligand Preparation
The ligand, this compound, must be converted from its 2D representation into an energetically minimized 3D structure suitable for docking.
Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., BIOVIA Draw, ChemDraw) or obtain its SMILES string. For our ligand, the SMILES string can be derived from its name.
-
Convert to 3D: Use a program like Avogadro or UCSF Chimera to convert the 2D structure or SMILES string into a 3D conformation.[6]
-
Energy Minimization: This is a critical step. The initial 3D structure is likely not in a low-energy state. Use a force field (e.g., MMFF94 or UFF) in Avogadro or the "Minimize Structure" tool in UCSF Chimera to relax the structure. This ensures the ligand has realistic bond lengths and angles.[3][6]
-
Assign Charges and Define Rotatable Bonds: For use with AutoDock Vina, the ligand must be converted to the PDBQT file format. This format includes atomic charges (Gasteiger charges are commonly used) and information on rotatable bonds, which the docking algorithm will manipulate during the simulation.[7] AutoDock Tools (ADT) is the standard for this conversion.
-
Save the Ligand: Save the final structure as ligand.pdbqt.
Scientist's Note (Expertise): Why is energy minimization essential? Docking algorithms explore rotational degrees of freedom but are less effective at correcting poor initial geometries like improper bond angles or steric clashes. Starting with a low-energy, stable conformation of the ligand significantly increases the probability of finding a realistic binding pose.[3]
Receptor Selection & Preparation
For this protocol, we will use Human Carbonic Anhydrase II (PDB ID: 2NN7) , which is co-crystallized with a benzodioxane-containing inhibitor. This allows for a direct validation of our protocol.
Protocol:
-
Download PDB File: Fetch the structure 2NN7 directly from the RCSB Protein Data Bank ([Link]6]
-
Clean the Structure: The raw PDB file contains non-essential components. Using a molecular visualization tool like UCSF Chimera or PyMOL is recommended.[8][9]
-
Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding (i.e., forming a bridge), it should be removed to simplify the system.[3][6]
-
Remove Co-crystallized Ligand and Ions: The native ligand must be removed from the binding site. For validation, save this native ligand as a separate file. Other ions or cofactors not involved in binding should also be removed.
-
-
Prepare the Protein:
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These are crucial for defining hydrogen bonds. Use a tool like UCSF Chimera's "Dock Prep" or AutoDock Tools to add hydrogens, assuming a physiological pH of 7.4.[8][10]
-
Assign Charges: Add partial atomic charges (e.g., Kollman charges) to the protein atoms.[3]
-
-
Save the Receptor: Save the prepared, clean receptor structure in the PDBQT format as receptor.pdbqt.
Caption: Decision workflow for preparing a receptor for docking.
Phase 2: The Docking Simulation
With prepared inputs, the docking simulation can be configured and executed.
Defining the Search Space: Grid Box Generation
The docking algorithm does not search the entire protein. You must define a three-dimensional search space, or "grid box," where it will attempt to place the ligand.
-
Site-Specific Docking: If the binding site is known, the grid box should be centered on and encompass this site. A common practice is to center the box on the position of the co-crystallized ligand.[3]
-
Blind Docking: If the binding site is unknown, the grid box can be made large enough to cover the entire protein surface. This requires more computational resources and can be less accurate.[6]
Protocol (Site-Specific):
-
Load Receptor and Native Ligand: Open the prepared receptor.pdbqt and the extracted native ligand in a visualization tool.
-
Center the Grid: In AutoDock Tools, use the "Grid Box" option. Center the box on the native ligand.
-
Adjust Dimensions: Ensure the box dimensions are large enough to allow the new ligand to move and rotate freely within the active site. A common starting point is a cube of 20-25 Å per side.
-
Save Configuration: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) for the configuration file.
Configuring and Running AutoDock Vina
AutoDock Vina requires a simple text file to specify the input files and search parameters.
Protocol:
-
Create config.txt: Create a new text file with the following content, replacing the values with your specific file names and grid parameters.
-
Run Vina: Execute the docking from the command line: vina --config config.txt --log docking_log.txt
ngcontent-ng-c1703228563="" class="ng-star-inserted">Scientist's Note (Expertise): The exhaustiveness parameter controls the computational effort of the search. Higher values increase the search thoroughness and the likelihood of finding the true energy minimum, but also increase the computation time. A value of 8 is a reasonable default, but it can be increased for final, high-accuracy runs.
Phase 3: Analysis and Validation
The output of the docking run is a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores.
Interpreting the Results
Binding Affinity: The primary quantitative output is the binding affinity score. This is an estimation of the binding free energy (ΔG) in kcal/mol. The more negative the value, the stronger the predicted binding.[5]
| Pose Model | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.352 | 2.415 |
| 3 | -7.9 | 1.876 | 3.011 |
| 4 | -7.7 | 2.109 | 4.532 |
| ... | ... | ... | ... |
| (Note: This is example data. Actual results will vary.) |
Visual Analysis of Binding Poses
Quantitative scores alone are insufficient. The top-ranked pose(s) must be visually inspected to ensure they are chemically sensible.
Protocol:
-
Load Complex: Open the receptor.pdbqt and the docking_results.pdbqt file in a visualization tool like PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.[11][12]
-
Analyze Interactions: For the best-scoring pose (Mode 1), identify key interactions between the ligand and receptor residues.
-
Hydrogen Bonds: Look for donor-acceptor pairs within a reasonable distance (~2.5-3.5 Å).
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand in proximity to nonpolar residues (e.g., Leu, Val, Ile, Phe).
-
π-π Stacking: Look for aromatic rings on the ligand and receptor that are oriented parallel to each other.
-
-
Document Findings: Record the interacting residues and the type of interaction. This qualitative analysis is crucial for understanding the structural basis of binding.[11]
Caption: Logical flow for analyzing molecular docking results.
Protocol Validation: The Trustworthiness Check
A docking protocol is only reliable if it can reproduce experimental results. The gold standard for validation is to redock the co-crystallized (native) ligand back into its binding site.[3][13]
Protocol:
-
Prepare Native Ligand: Take the ligand extracted from the original PDB file (2NN7) and prepare it exactly as you did the new ligand (energy minimization, conversion to PDBQT).
-
Dock the Native Ligand: Run AutoDock Vina using the same receptor and config.txt file, but with the native ligand as the input.
-
Calculate RMSD: The key metric for validation is the Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its original crystallographic position.[5][11] This can be calculated using tools within PyMOL or UCSF Chimera.
Success Criterion: A successful docking protocol should be able to reproduce the native ligand's pose with an RMSD < 2.0 Å .[14] If this criterion is met, the protocol is considered validated and can be applied with confidence to dock novel ligands like this compound. If the RMSD is high, the protocol parameters (especially the grid box size and location) may need refinement.
Required Software and Tools
| Tool | Purpose | Source |
| UCSF Chimera / ChimeraX | Visualization, Structure Preparation | [9] |
| AutoDock Tools (MGLTools) | File Preparation (PDBQT format) | [15] |
| AutoDock Vina | Docking Engine | [15] |
| PyMOL / BIOVIA Discovery Studio | Advanced Visualization & Analysis | / |
| Avogadro | Ligand Drawing & Energy Minimization | [6] |
Conclusion
This application note outlines a rigorous and self-validating protocol for the molecular docking of this compound. By carefully preparing the ligand and receptor, executing the docking simulation, and critically analyzing the results, researchers can gain valuable insights into the potential binding mechanisms of this important chemical scaffold. The emphasis on protocol validation by redocking a known inhibitor ensures that the generated hypotheses are grounded in a computationally sound and trustworthy methodology, providing a solid foundation for further drug discovery efforts.
References
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. [Link]
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. (2009). ResearchGate. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
-
1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
Receptor–ligand molecular docking. (2015). PMC - NIH. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
How to Perform Molecular Docking Using PyRx? (2024). YouTube. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
-
Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. [Link]
-
Small Molecule Ligand Docking Service. BV-BRC. [Link]
-
Analysis of Docking results by Autodock. (2021). YouTube. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). PMC - NIH. [Link]
-
Tutorial 10: Multiple ligand docking using PyRx. (2024). YouTube. [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Hindawi. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Receptor Preparation for Docking. spoken-tutorial.org. [Link]
-
Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. (2023). Thomas Adewumi University. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega. [Link]
-
How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
-
PyRx Tutorial || Multiple Ligand Docking. (2020). YouTube. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
How to perform site-specific docking using Pyrx?. (2021). Bioinformatics Review. [Link]
-
Chimera. Bio.tools. [Link]
-
Benzodioxan. Wikipedia. [Link]
-
Protein-ligand docking. Galaxy Training. [Link]
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones. (2024). Authorea. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
#Validation of docking##DOCKING Validation. (2020). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. UCSF Chimera Home Page [cgl.ucsf.edu]
- 10. Receptor Preparation for Docking - English | spoken-tutorial.org [spoken-tutorial.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Note: Chiral Synthesis of 2,3-Dihydro-1,4-Benzodioxane Motifs
A Guide to Modern Asymmetric Catalytic Strategies for Drug Discovery and Development
Abstract
The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its significance is underscored by its presence in drugs such as the antihypertensive agent (R)-doxazosin and the antidepressant MKC-242.[4] The biological activity of these agents is often critically dependent on the absolute configuration of the stereocenter(s) within the dioxane ring.[1][5] Consequently, the development of robust and efficient methods for the enantioselective synthesis of these motifs is a paramount objective in medicinal chemistry and process development. This guide provides an in-depth overview and detailed protocols for three state-of-the-art catalytic strategies for accessing chiral 2,3-dihydro-1,4-benzodioxanes: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Palladium-Catalyzed Asymmetric Cycloetherification.
Introduction: The Significance of Chirality in 1,4-Benzodioxanes
The 1,4-benzodioxane framework is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including α-adrenergic blocking, antipsychotic, and anxiolytic properties.[6] For instance, several 1,4-benzodioxanes act as α- or β-blocking agents with antihypertensive effects, while others show affinity for serotonin receptors implicated in neurological disorders.[4][5] The stereochemistry at the C2 position of the dioxane ring is a key determinant of this activity.[1] This necessitates synthetic approaches that can precisely control the three-dimensional arrangement of the molecule.
Historically, access to enantiomerically enriched benzodioxanes relied on chiral pool synthesis or classical resolution methods.[6] However, modern synthetic chemistry has ushered in an era of asymmetric catalysis, offering more direct, efficient, and scalable routes. This document serves as a practical guide for researchers, detailing the principles and experimental protocols for leading catalytic methods that have transformed the synthesis of these vital chiral building blocks.
Strategy 1: Asymmetric Hydrogenation of 1,4-Benzodioxines
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters.[7] This approach involves the direct, enantioselective reduction of a prochiral 1,4-benzodioxine double bond using a chiral transition metal catalyst. Both iridium and rhodium-based systems have proven exceptionally effective.[6][8][9]
Causality and Mechanistic Insight
The success of this reaction hinges on the chiral ligand complexed to the metal center (e.g., Iridium or Rhodium). The ligand creates a chiral environment around the metal, forcing the substrate (the 1,4-benzodioxine) to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, preferentially forming one enantiomer of the product. The choice of ligand, such as the BIDIME-dimer for Iridium or ZhaoPhos for Rhodium, is critical for achieving high enantioselectivity.[6][9] The starting 1,4-benzodioxines are often readily prepared via efficient methods like ring-closing metathesis (RCM).[6]
Figure 1: General workflow for synthesizing chiral 1,4-benzodioxanes via asymmetric hydrogenation.
Data Summary: Metal-Catalyzed Asymmetric Hydrogenation
The following table summarizes representative results for the asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines, demonstrating the high yields and exceptional enantioselectivities achievable with modern catalyst systems.
| Entry | Catalyst System | Substrate (2-substituent) | Yield (%) | er / ee (%) | Reference |
| 1 | [Ir(cod)Cl]₂/BIDIME-dimer | Aryl (e.g., Phenyl) | >95 | >99:1 er | [6] |
| 2 | [Ir(cod)Cl]₂/BIDIME-dimer | Cycloalkyl (e.g., Cyclopropyl) | >95 | 94:6 er | [6] |
| 3 | [Ir(cod)Cl]₂/BIDIME-dimer | Carbonyl (Ester) | >95 | >99:1 er | [6] |
| 4 | Rh/ZhaoPhos | Carboxylic Acid | 99 | >99% ee | [9] |
| 5 | Rh/ZhaoPhos | Various Aryl/Alkyl | High | Excellent | [8][9] |
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Aryl-1,4-Benzodioxine
This protocol is adapted from methodologies demonstrating high efficiency and enantioselectivity.[6]
Materials:
-
2-Aryl-1,4-benzodioxine (1.0 equiv)
-
[Ir(cod)Cl]₂ (0.5 - 2 mol%)
-
BIDIME-dimer ligand (1.2 - 6 mol%)
-
Dichloromethane (DCM), degassed
-
Methanol (MeOH), degassed
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (H₂) source
Procedure:
-
Catalyst Preparation: In a glovebox, to a clean, dry vial, add [Ir(cod)Cl]₂ and the BIDIME-dimer ligand. Add degassed DCM to dissolve the components and stir for 15-20 minutes to allow for complex formation.
-
Reaction Setup: In a separate vial, dissolve the 2-aryl-1,4-benzodioxine substrate in degassed DCM/MeOH solvent mixture.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a syringe, transfer the prepared catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave. Purge the system 3-5 times with H₂ gas. Pressurize the autoclave to the desired pressure (e.g., 50 bar) and begin stirring. Heat the reaction to the specified temperature (e.g., 50 °C).[6]
-
Monitoring and Workup: Monitor the reaction by taking aliquots and analyzing via HPLC or TLC. Once complete, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric ratio (er) or enantiomeric excess (ee) of the purified product using chiral stationary phase SFC or HPLC.[6]
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Biocatalysis presents an environmentally friendly and highly selective alternative for producing chiral compounds.[1] Enzymatic kinetic resolution (EKR) is a prominent technique where an enzyme, typically a lipase or esterase, selectively catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Causality and Mechanistic Insight
The principle of EKR relies on the different rates of reaction for the two enantiomers within the enzyme's chiral active site. For the resolution of a racemic ester like (±)-1,4-benzodioxane-2-carboxylic acid methyl ester, Candida antarctica lipase B (CALB) can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid.[1][5] This leaves the unreacted ester enriched in the other enantiomer. The efficiency of the resolution is quantified by the enantiomeric ratio (E value). A high E value is crucial for achieving high enantiomeric excess of both the product and the remaining starting material. The choice of solvent, temperature, and acyl acceptor (for transesterification) are critical parameters that must be optimized to maximize both activity and selectivity.[1][4][5]
Figure 2: Principle of Enzymatic Kinetic Resolution (EKR) of a racemic ester.
Data Summary: CALB-Catalyzed Resolution
Optimization of reaction parameters is key to successful EKR. The table below illustrates the impact of temperature and co-solvent on the resolution of (±)-1,4-benzodioxane-2-carboxylic acid methyl ester.
| Substrate Conc. (mM) | Temperature (°C) | Co-solvent (n-butanol) | e.e.s (%) | E-value | Reference |
| 50 | 30 | 20% | 97 | 278 | [1][5] |
| 50 | 15 | 20% | Lower | Lower | [4] |
| 50 | 40 | 20% | Lower | Lower | [4] |
| 50 | 30 | 10% | Good | Good | [1] |
| 50 | 30 | 30% | Lower | Lower | [1] |
Protocol 2: CALB-Catalyzed Hydrolytic Resolution
This protocol is based on an optimized procedure for the kinetic resolution of (±)-1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered CALB.[1][5]
Materials:
-
(±)-1,4-benzodioxane-2-carboxylic acid methyl ester (e.g., 50 mM)
-
Engineered Candida antarctica Lipase B (CALB) mutant or commercial Novozym 435
-
Phosphate buffer (e.g., pH 7.0)
-
n-Butanol (20% v/v)
-
Temperature-controlled shaker/incubator
-
pH-stat or base solution (e.g., NaOH) for pH control
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system containing the phosphate buffer and 20% n-butanol.
-
Substrate Addition: Add the racemic ester substrate to the reaction mixture to achieve the final concentration (e.g., 50 mM).
-
Enzyme Addition: Equilibrate the mixture to the optimal temperature (30 °C).[5] Initiate the reaction by adding the lipase.
-
Reaction Control: Maintain the temperature at 30 °C and stir the mixture at a constant rate (e.g., 220 rpm).[10] Monitor the pH and add a dilute base solution as needed to maintain a constant pH as the carboxylic acid is formed.
-
Monitoring: Track the reaction progress by taking samples at time intervals. Quench the enzyme activity (e.g., by adding a water-miscible organic solvent like acetone) and analyze the conversion and enantiomeric excess of the substrate (e.e.s) by chiral HPLC.
-
Workup (at ~50% conversion): Once the desired conversion is reached, stop the reaction. Acidify the aqueous phase to protonate the carboxylic acid product.
-
Separation: Extract the entire mixture with ethyl acetate. The organic layer will contain the unreacted ester, and the product acid can be separated based on its acidic properties (e.g., by extraction with a mild aqueous base followed by re-acidification and extraction).
-
Purification: Purify the ester and the acid separately using standard techniques like column chromatography.
Strategy 3: Palladium-Catalyzed Asymmetric Cycloetherification
Transition metal-catalyzed C-O bond formation provides another powerful avenue for constructing the benzodioxane ring system. Specifically, enantioselective palladium-catalyzed reactions have been developed to synthesize chiral 1,4-benzodioxanes, including those with challenging quaternary stereocenters.[6][11]
Causality and Mechanistic Insight
One elegant approach is the Pd-catalyzed asymmetric intramolecular alkene aryloxyarylation.[11] In this process, a Pd(0) catalyst, rendered chiral by a specialized monophosphorus ligand, initiates a catalytic cycle. The cycle typically involves oxidative addition of an aryl halide to Pd(0), followed by coordination and insertion of a tethered alkene (Wacker-type hydroxypalladation). The final, crucial step is a reductive elimination that forms the C-O bond and closes the dioxane ring, regenerating the Pd(0) catalyst. The unique architecture of the chiral ligand is paramount; it controls the facial selectivity of the alkene insertion and the subsequent reductive elimination, thereby dictating the enantioselectivity of the final product.[11]
Figure 3: Simplified catalytic cycle for Pd-catalyzed asymmetric alkene aryloxyarylation.
Protocol 3: Enantioselective Pd-Catalyzed Alkene Aryloxyarylation
This generalized protocol is based on the principles reported for the synthesis of chiral 1,4-benzodioxanes containing quaternary stereocenters.[11]
Materials:
-
Allylic alcohol substrate with an ortho-haloaryl ether tether
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Chiral monophosphorus ligand (e.g., L4 or L5 as described in the reference)[11]
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the palladium precursor, chiral ligand, and base to an oven-dried Schlenk flask.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the substrate.
-
Reaction Execution: Seal the flask and heat the mixture to the required temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC/MS analysis of small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite or silica gel to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
-
Analysis: Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC or SFC.
Conclusion
The chiral 2,3-dihydro-1,4-benzodioxane motif remains a highly valuable scaffold in drug discovery. The synthetic strategies outlined in this guide—asymmetric hydrogenation, enzymatic kinetic resolution, and palladium-catalyzed cycloetherification—represent the forefront of catalytic methods for accessing these structures with high enantiopurity. Asymmetric hydrogenation offers remarkable atom economy and efficiency, particularly for reducing pre-formed benzodioxine rings. Enzymatic resolution provides a green and highly selective method, ideal for specific substrates under mild conditions. Finally, palladium catalysis enables the construction of complex benzodioxanes, including those with quaternary centers, through novel bond formations. The choice of method will depend on factors such as substrate availability, desired scale, and the specific structural features of the target molecule. A thorough understanding of these powerful catalytic tools empowers researchers to efficiently synthesize the next generation of 1,4-benzodioxane-based therapeutics.
References
-
Vertex AI Search Result[6]: A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Available at:
-
Vertex AI Search Result[1]: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Available at:
-
Vertex AI Search Result[5]: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. Available at:
-
Vertex AI Search Result[8]: Asymmetric Synthesis of 2-Substituted 2,3-Dihydro-1,4-benzodioxanes. Available at:
-
Vertex AI Search Result[9]: Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[6][8]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation | Request PDF - ResearchGate. Available at:
-
Vertex AI Search Result[12]: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Publishing. Available at:
-
Vertex AI Search Result[13]: Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC - NIH. Available at:
-
Vertex AI Search Result[2]: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Available at:
-
Vertex AI Search Result[4]: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Publishing. Available at:
-
Vertex AI Search Result[10]: Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Available at:
-
Vertex AI Search Result[7]: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at:
-
Vertex AI Search Result[14]: Benzodioxan - Wikipedia. Available at:
-
Vertex AI Search Result[11]: Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed. Available at:
-
Vertex AI Search Result[3]: Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds - Bentham Science Publisher. Available at:
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodioxan - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Purification techniques for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
An In-Depth Technical Guide to the Purification of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
Introduction: A Guide for the Bench Scientist
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount to obtaining reliable data in downstream applications, from biological screening to materials science. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific thioamide.
The 1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of a carbothioamide functional group presents unique purification challenges compared to its more common carboxamide analog.[4][5] Thioamides can exhibit different solubility profiles, potential sensitivity to acidic conditions (like standard silica gel), and unique impurity profiles stemming from the thionation reaction.
This document moves beyond generic protocols. It is structured as a dynamic troubleshooting guide and FAQ resource to directly address the specific, practical issues you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is a persistent, non-crystallizing oil, even after removing all solvent under high vacuum. How can I solidify it?
Answer: This is a common issue often caused by residual impurities or solvents that inhibit the formation of a crystal lattice.
-
Causality: Impurities, even in small amounts, can disrupt the ordered packing required for crystallization. Thioamides can also be more prone to forming amorphous solids or oils compared to their amide counterparts.
-
Immediate Actions:
-
Trituration: The most effective first step is trituration. Add a solvent in which your product is expected to be insoluble or poorly soluble, while the impurities are soluble. For a moderately polar compound like this thioamide, start with a non-polar solvent like hexanes or diethyl ether. Stir the oily product vigorously with the solvent. The goal is to "wash" the impurities out of the oil, which may induce precipitation or solidification of your product.
-
Scratching: If the product remains an oil in the trituration solvent, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
-
If Oiling-Out Persists:
-
Re-purify via Chromatography: The persistence of an oil strongly suggests significant impurities. A careful flash column chromatography is the next logical step. The focused separation on a solid phase will remove the impurities that are preventing crystallization.
-
Solvent Pair Recrystallization: Attempt a recrystallization from a solvent pair. Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) until persistent cloudiness is observed. Warming the solution slightly to redissolve the cloudiness and then allowing it to cool slowly can often yield crystals.[6]
-
Question 2: I'm seeing significant product decomposition or streaking during silica gel column chromatography. What's happening and how can I fix it?
Answer: This issue points to the inherent sensitivity of some sulfur-containing compounds to the acidic nature of standard silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which can catalyze the decomposition or hydrolysis of sensitive functional groups like thioamides, especially with prolonged contact time. Streaking is a classic sign of this on-plate or on-column interaction.
-
Solutions:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. Prepare a slurry of the silica in your chosen eluent system and add 1% triethylamine (v/v). This will neutralize the acidic sites and should significantly reduce decomposition. Remember to also add 0.5-1% triethylamine to your mobile phase to maintain this neutrality throughout the purification.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase like alumina (Al₂O₃). Neutral alumina is less acidic and often a better choice for base-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you might otherwise choose to expedite elution. Applying slight air pressure (flash chromatography) is standard practice and helps reduce contact time.[2][7]
-
Question 3: My ¹H NMR spectrum shows my product is clean, but my yield is very low after column chromatography. Where could my product have gone?
Answer: Low recovery with high purity suggests product loss during the purification workflow rather than a failed reaction.
-
Causality: Product can be lost at several stages: incomplete extraction from the reaction mixture, irreversible adsorption onto the stationary phase, or physical loss during transfers.
-
Troubleshooting Steps:
-
Check Your Work-up: Ensure your extraction protocol is optimized. If you performed an aqueous wash, re-extract the aqueous layer one more time with your organic solvent to recover any dissolved product.
-
Analyze Your Silica: Sometimes, highly polar or chelating compounds can bind irreversibly to silica. After your run, try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane. Collect this flush, concentrate it, and take an NMR. If you see your product, you know it was sticking to the column. Using a less adsorptive stationary phase or deactivating the silica as mentioned above can prevent this.
-
Refine Your Technique: Be meticulous with transfers. When concentrating fractions, rinse the collection tubes with a small amount of solvent and add it to the main flask to ensure all the product is collected.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying crude this compound?
For most crude reaction mixtures, flash column chromatography over silica gel is the recommended starting point.[1][4] It provides the highest resolving power to separate the target compound from unreacted starting materials (e.g., the corresponding amide), thionating agent byproducts (e.g., from Lawesson's reagent), and other impurities.[8][9] If the crude product is already of high purity (>85-90% by NMR), recrystallization can be a more efficient and scalable alternative.[6][10]
Q2: I am preparing this compound from the corresponding 5-carboxamide. What specific purification challenges should I expect?
The most common method for this transformation is thionation, often using Lawesson's reagent or P₄S₁₀. The primary purification challenge is the removal of sulfur- and phosphorus-containing byproducts. These are often polar and can co-elute with the desired thioamide. A standard aqueous workup followed by flash column chromatography is almost always necessary. Be aware that the reaction may not go to completion, so you will also need to separate your product from the starting amide.
Q3: What solvent systems are recommended for flash column chromatography?
Based on the polarity of the related carboxamide and general principles, a gradient system of ethyl acetate in hexanes or methanol in dichloromethane (DCM) is a good starting point.[4]
-
For initial trials (TLC): Start with 20-30% ethyl acetate in hexanes.
-
For the column: A gradient from 10% to 50% ethyl acetate in hexanes is a reasonable range. If the compound is more polar and doesn't move, a gradient of 1% to 5% methanol in DCM is a powerful alternative.
Q4: How do I choose an appropriate solvent for recrystallization?
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][11]
-
Screening: Test small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, and toluene.
-
Good Candidates: Alcohols like ethanol or isopropanol are often excellent choices for compounds with moderate polarity and hydrogen-bonding capability.
-
Solvent Pairs: If no single solvent works, use a solvent pair. For example, dissolve the compound in a minimum of hot DCM (good solvent) and add hexanes (poor solvent) dropwise until turbidity appears.[11]
Q5: What analytical methods should I use to confirm the purity of my final product?
A combination of techniques is essential for a complete picture of purity:
-
¹H and ¹³C NMR: Confirms the chemical structure and provides a good qualitative assessment of purity. The absence of impurity peaks is a strong indicator.[10]
-
HPLC with UV Detection: This is the gold standard for quantitative purity analysis. An isocratic or gradient method can be developed to separate the main peak from any minor impurities, allowing for purity determination as a percentage (e.g., >98%).[2][12]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, which validates the compound's identity.[10]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid.
Detailed Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent by running TLC plates. Spot your crude material and test various solvent systems (e.g., 10%, 20%, 40%, 60% Ethyl Acetate/Hexanes). The ideal system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude material. Pack the column as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Standard Recrystallization
-
Solvent Selection: Place a small amount of your crude solid into a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. The ideal solvent dissolves the solid when heated but allows it to crash out upon cooling.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Keep the solution at or near boiling.[11]
-
Decolorization (Optional): If the solution is highly colored from impurities, you can add a small amount of activated charcoal and keep the solution hot for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.[6]
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.[6]
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to dry completely.[11]
Data Summary: Purification Parameters
| Technique | Stationary Phase / Solvent System | Key Parameters & Considerations | Expected Outcome / Purity |
| Flash Chromatography | Silica Gel | Eluent: Gradient of Ethyl Acetate in Hexanes or Methanol in DCM. Pro-Tip: Add 1% triethylamine to the eluent if decomposition is observed. | Excellent for complex mixtures. Purity >98% is achievable. |
| Recrystallization | Single Solvent: Ethanol, Isopropanol. Solvent Pair: DCM/Hexanes, Ethyl Acetate/Hexanes. | Requires a solid crude product of relatively high initial purity (>85%). Slow cooling is critical for high purity. | Yields highly pure crystalline material. Purity >99% is common. |
| Preparative HPLC | C18 Silica (Reverse-Phase) | Eluent: Gradient of Acetonitrile in Water (often with 0.1% TFA or formic acid). | Highest resolution for very difficult separations. Ideal for obtaining analytical-grade samples. |
Workflow Diagram: Purification Strategy Selection
This decision tree provides a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a primary purification method.
References
-
Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (Available at: [Link])
-
chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (Available at: [Link])
-
Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed. (Available at: [Link])
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. (Available at: [Link])
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. (Available at: [Link])
-
(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. (Available at: [Link])
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (Available at: [Link])
-
Recrystallization - YouTube. (Available at: [Link])
- CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents.
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (Available at: [Link])
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (Available at: [Link])
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (Available at: [Link])
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (Available at: [Link])
-
(PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - ResearchGate. (Available at: [Link])
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. air.unimi.it [air.unimi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Low Solubility of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide and its derivatives during in vitro and in vivo assays. This document is designed to provide you with the scientific rationale behind various experimental choices to ensure the integrity and reproducibility of your results.
Understanding the Challenge: The Physicochemical Properties of Benzodioxane Derivatives
Compounds containing the 1,4-benzodioxane ring are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] However, the inherent lipophilicity of the benzodioxane scaffold, often coupled with other functional groups, can lead to poor aqueous solubility.[3][4] The carbothioamide group, or thioamide, in this compound further contributes to its unique chemical properties, including altered nucleophilicity and hydrogen bonding capabilities compared to its amide analog.[5] This low solubility is a significant hurdle in drug discovery, as it can lead to underestimated potency, poor absorption, and unreliable assay results.[6]
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a classic sign of a compound "crashing out" of solution. Your compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When you introduce the DMSO stock to the buffer, the DMSO concentration is diluted, and the aqueous environment can no longer keep your compound dissolved, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts.[7][8][9] Concentrations above 1% can lead to cytotoxicity, altered cell permeability, and even direct interference with protein function.[7][8][10] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay and cell type.[11]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents like ethanol or methanol can be used.[12] However, they also have the potential to interfere with the assay and exhibit cytotoxicity.[12] The choice of solvent should be empirically determined, and a thorough validation with vehicle controls is essential.
Q4: How do I know if poor solubility is affecting my assay results?
A4: Signs of solubility issues include:
-
Visible precipitation in your assay plates.
-
Poor dose-response curves with shallow slopes or inconsistent results.
-
A discrepancy between the expected and observed potency of the compound.
-
High variability between replicate wells.
Troubleshooting Guides: Step-by-Step Solutions
This section provides detailed protocols and decision-making workflows to systematically address the low solubility of this compound.
Initial Assessment and Stock Solution Preparation
The first step is to accurately determine the solubility of your compound and prepare a stable, concentrated stock solution.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute this stock solution into your aqueous assay buffer.
-
Incubate the dilutions under your assay conditions (temperature, time).
-
Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or light scattering.
-
The highest concentration that remains clear is your approximate kinetic solubility in that buffer.
Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for addressing solubility issues.
Advanced Solubilization Techniques
If simple co-solvent systems are insufficient, more advanced formulation strategies may be necessary.
1. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules, forming inclusion complexes that enhance their aqueous solubility.[13][15]
-
Select a Cyclodextrin: Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16][17]
-
Molar Ratio: Determine the optimal molar ratio of cyclodextrin to your compound (e.g., 1:1, 2:1).
-
Complexation:
-
Dissolve the cyclodextrin in your aqueous buffer with gentle heating and stirring.
-
Separately, dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the cyclodextrin solution while stirring.
-
Continue stirring for several hours to overnight to allow for complex formation.
-
-
Characterization (Optional but Recommended): Techniques like NMR, DSC, or FT-IR can confirm the formation of the inclusion complex.
-
Assay Integration: Use the resulting aqueous solution of the complex directly in your assay. Remember to include a cyclodextrin-only control.
2. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be very effective.[18][19] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[18][20]
| Excipient Type | Examples | Function |
| Oils | Medium-chain triglycerides (MCTs), corn oil, sesame oil | Solubilize the lipophilic compound |
| Surfactants | Cremophor® EL, Tween® 80, Labrasol® | Facilitate emulsification in aqueous media |
| Co-solvents | Ethanol, Propylene glycol, Transcutol® | Enhance drug solubility within the formulation |
This table provides examples and is not exhaustive.
3. Nanosuspensions
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate and saturation solubility.[21][22][23] This can be achieved through methods like high-pressure homogenization or pearl milling.[21][23]
-
Dispersion: Disperse the this compound powder in an aqueous solution containing stabilizers (surfactants and/or polymers).
-
Homogenization: Subject the dispersion to high-pressure homogenization or milling until the desired particle size is achieved.
-
Characterization: Analyze the particle size distribution (e.g., using dynamic light scattering) and stability (zeta potential).[24]
-
Assay Application: The resulting nanosuspension can be directly used in assays. Ensure appropriate controls are in place to account for any effects of the stabilizers.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvent System | Increase the polarity of the aqueous buffer. | Simple to implement. | Potential for solvent toxicity and assay interference.[7][8] |
| Cyclodextrin Complexation | Encapsulate the hydrophobic molecule in a soluble carrier.[15] | Biocompatible; can improve stability.[16] | May alter the free concentration of the compound; requires optimization of the host-guest ratio. |
| Lipid-Based Formulations | Solubilize the compound in a lipidic vehicle.[18] | Can significantly increase solubility for highly lipophilic compounds.[25] | Complex formulations; may require specialized equipment. |
| Nanosuspensions | Increase surface area and dissolution rate by reducing particle size.[21] | Enhances both the rate and extent of dissolution.[23] | Requires specialized equipment; potential for particle aggregation. |
By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can overcome the solubility challenges posed by this compound and obtain reliable and reproducible data in their assays.
References
- Vertex AI Search. (2024).
-
MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- In-vitro study of formulation and evaluation of nanosuspension of tamoxifen. (2018).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
MDPI. (2022). An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. Retrieved from [Link]
-
MITCHELL LAB. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]
-
PubMed. (2013). In vitro-in vivo evaluation of nanosuspension release from subcutaneously implantable osmotic pumps. Retrieved from [Link]
-
Pharmaceutical Technology. (2024). Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. Retrieved from [Link]
-
SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs. Retrieved from [Link]
- Journal of Chemical Health Risks Formulation and Evaluation of Nanosuspension Containing Poorly W
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Lyophilized Ethinylestradiol Nanosuspension: Fabrication, Characterization and Evaluation of in vitro Anticancer and Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... Retrieved from [Link]
-
Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Retrieved from [Link]
-
TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][6][25]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][25]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, 97%, Thermo Scientific. Retrieved from [Link]
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry, 12, 143-160.
- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.).
Sources
- 1. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. quora.com [quora.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-based structures for drug delivery - Yareli Rojas Group [iim.unam.mx]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. ijbcp.com [ijbcp.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsonline.com [ijpsonline.com]
- 25. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
How to avoid racemization in chiral benzodioxane synthesis
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure chiral 2-substituted 1,4-benzodioxanes is a critical task in medicinal chemistry and drug development. The biological activity of these compounds often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Consequently, maintaining the stereochemical integrity of the C2 position throughout the synthetic sequence is paramount. Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, poses a significant challenge and can undermine the efficacy and safety of the final product.[1][2]
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify the root causes of racemization in your experiments and implement effective strategies to avoid it.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in the synthesis of chiral 2-substituted 1,4-benzodioxanes?
A1: Racemization at the C2 position of the 1,4-benzodioxane ring is typically triggered by reaction conditions that facilitate the formation of a transient planar intermediate, such as a carbocation or an enolate.[3] Key factors that contribute to racemization include:
-
Harsh pH Conditions: Both strongly basic and acidic conditions can promote racemization.[1][2] Basic conditions are particularly known to be problematic.[1]
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier to racemization, leading to a decrease in enantiomeric excess.[2]
-
Prolonged Reaction Times: The longer a reaction is exposed to suboptimal conditions, the greater the opportunity for racemization to occur.[2]
-
Inappropriate Reagents: Certain reagents, by their mechanism of action, can inherently lead to a loss of stereochemical integrity.
Q2: How can I choose the right synthetic strategy to minimize racemization from the outset?
A2: Selecting an appropriate synthetic route is the first line of defense against racemization. Modern methods increasingly rely on asymmetric catalysis to establish the chiral center with high enantioselectivity. Some highly effective strategies include:
-
Asymmetric Hydrogenation: The use of chiral iridium catalysts, such as [Ir(cod)Cl]2/BIDIME-dimer, has shown excellent results in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving enantiomeric ratios up to 99:1.[4][5]
-
Palladium-Catalyzed Asymmetric Reactions: Enantioselective palladium-catalyzed reactions, like intramolecular O-arylative coupling and alkene aryloxyarylation, are powerful methods for constructing the chiral benzodioxane core.[4][6][7]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as D-Mannitol, to build the target molecule, transferring the existing chirality.[8]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a key reaction step.[9]
Q3: Are there specific analytical techniques to accurately quantify the extent of racemization?
A3: Yes, precise quantification of enantiomeric excess (e.e.) is crucial for process optimization. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[1]
-
Methodology: A chiral stationary phase (CSP) is used to separate the enantiomers, which will appear as distinct peaks in the chromatogram. The ratio of the peak areas directly corresponds to the enantiomeric ratio.
-
Derivatization: In some cases, derivatization with a chiral reagent, such as Marfey's reagent, can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[9][]
Troubleshooting Guide: Low Enantiomeric Excess
This section provides a systematic approach to troubleshooting when you observe a lower than expected enantiomeric excess (e.e.) in your synthesized chiral benzodioxane.
Problem: The final product exhibits significant racemization.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps and Solutions
| Potential Cause | Diagnostic Check | Recommended Action |
| 1. Harsh Reaction Conditions | Review your experimental protocol for temperature, pH, and reaction time. | Temperature: Perform the reaction at a lower temperature (e.g., 0°C or room temperature).[11] pH: If using a base, switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine instead of triethylamine).[11] Buffer the reaction mixture if possible. Avoid strongly acidic or basic conditions. Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| 2. Inactive or Inappropriate Catalyst/Reagent | For catalytic reactions, verify the source, purity, and age of the catalyst and ligands. | Catalyst: Use a freshly opened or properly stored catalyst. Consider a different chiral ligand or catalyst system known for high enantioselectivity in similar transformations.[4][5] Reagents: Ensure all reagents are of high purity and anhydrous where necessary. |
| 3. Racemization During Work-up | Analyze a sample of the crude reaction mixture by chiral HPLC before performing the work-up and purification. Compare this with the e.e. of the purified product. | Aqueous Washes: Use neutral or buffered aqueous solutions (e.g., saturated ammonium chloride, brine) for extraction instead of acidic or basic washes. Chromatography: Be aware that silica gel can be acidic and may cause racemization of sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina. |
| 4. Product Instability | Re-analyze a purified sample that has been stored for a period of time to see if the e.e. has decreased. | Storage: Store the purified chiral benzodioxane in a freezer, protected from light and air. If it is an oil, consider converting it to a stable crystalline salt for long-term storage. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a 2-Substituted 1,4-Benzodioxine
This protocol is adapted from a versatile method for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes.[4][5]
-
Catalyst Preparation: In a glovebox, to a vial, add [Ir(cod)Cl]2 and the chiral ligand (e.g., BIDIME-dimer) in a 1:1.1 molar ratio.
-
Add degassed solvent (e.g., dichloromethane) and stir for 30 minutes at room temperature.
-
Hydrogenation: In a separate autoclave, dissolve the 2-substituted 1,4-benzodioxine substrate in a degassed solvent.
-
Transfer the catalyst solution to the autoclave via cannula.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
-
Carefully vent the autoclave and concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel, using a neutral eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis
This protocol provides a general guideline for determining the enantiomeric excess.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified benzodioxane in the mobile phase or a suitable solvent (e.g., isopropanol/hexane mixture).
-
Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Use an isocratic mixture of solvents, typically hexane and isopropanol, at a constant flow rate (e.g., 1.0 mL/min). The exact ratio will need to be optimized for your specific compound.
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: The two enantiomers should appear as two distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
Mechanistic Insights into Racemization
Understanding the potential mechanisms of racemization can aid in preemptively avoiding conditions that favor them.
Base-Catalyzed Racemization
In the presence of a base, the proton at the chiral C2 position can be abstracted, especially if the substituent at C2 is electron-withdrawing. This forms a planar, achiral enolate intermediate. Subsequent protonation can occur from either face with equal probability, leading to a racemic mixture.
Caption: Mechanism of base-catalyzed racemization.
Acid-Catalyzed Racemization
Under acidic conditions, protonation of one of the dioxane oxygens can facilitate ring-opening to form a carbocation intermediate. This planar carbocation can then be attacked by the hydroxyl group from either face upon ring-closure, resulting in racemization.
Caption: Mechanism of acid-catalyzed racemization.
References
-
Tang, W., & Zhang, X. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 55(16), 5044-8. [Link]
-
Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]
-
Chong, E., Qu, B., Zhang, Y., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339-4345. [Link]
-
ResearchGate. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. [Link]
-
PubMed. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. [Link]
-
ResearchGate. (n.d.). Examples of chiral 1,4-benzodioxane containing molecules. [Link]
-
Straniero, V., Lodigiani, G., Suigo, L., & Valoti, E. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(7), 975-985. [Link]
-
Royal Society of Chemistry. (2024). Strategies and Methodologies for the Synthesis of Cyclic Ethers. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Racemization. [Link]
-
Straniero, V., Lodigiani, G., Suigo, L., & Valoti, E. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. [Link]
-
Clark, R. D., & Muchowski, J. M. (1983). Synthesis of the enantiomers of erythro-2-oxiranyl-1,4-benzodioxan. Tetrahedron Letters, 24(30), 3221-3224. [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
Sources
- 1. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05612A [pubs.rsc.org]
- 5. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of Benzodioxane Enantiomers by HPLC
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support center for the chiral separation of benzodioxane enantiomers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chromatographic principles to empower you to solve even the most challenging separation problems. Benzodioxanes are a critical structural motif in many pharmaceuticals, and ensuring enantiomeric purity is paramount for safety and efficacy.[1] This guide is structured as a series of frequently asked questions (FAQs) that address common issues from method development to advanced troubleshooting.
Part 1: Initial Method Development & Strategy
The foundation of successful troubleshooting is a logical and robust method development strategy. Many "problems" encountered later are symptoms of a suboptimal starting point.
FAQ 1: Where do I even begin with developing a separation method for a new benzodioxane compound?
Answer: A systematic screening approach is the most efficient path to success. Chiral method development is largely an empirical process, but you can make educated choices to narrow the field.[2] The process involves screening different Chiral Stationary Phases (CSPs) with a set of standard mobile phases.
The most successful CSPs for a wide range of compounds, including heterocycles like benzodioxanes, are polysaccharide-based phases.[3] These columns, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are critical for differentiating enantiomers.
Protocol 1: Initial CSP and Mobile Phase Screening
-
Select Columns: Choose 2-4 polysaccharide-based columns with different selectivities. A good starting set includes an amylose-based column (e.g., Chiralpak® AD-H, IG) and a cellulose-based column (e.g., Chiralcel® OD-H, OJ-H). The helical structure of amylose versus the more layered structure of cellulose provides different steric environments for interaction.[3]
-
Prepare Mobile Phases: Prepare a small set of standard mobile phases for Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.
-
Screening Conditions:
-
Inject the racemic benzodioxane standard onto each column with each mobile phase.
-
Run a simple isocratic method for each screen.
-
Maintain a constant temperature (e.g., 25 °C) and a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
-
Evaluate Results: Look for any sign of peak splitting or separation (baseline or partial). The goal of the screen is not to achieve perfect resolution, but to identify the most promising CSP/mobile phase combination to optimize further.
Table 1: Recommended Starting Conditions for Benzodioxane Enantiomer Screening
| Mode | Chiral Stationary Phase (CSP) Examples | Mobile Phase Composition | Key Interaction Principle |
| Normal Phase (NP) | Chiralcel® OD-H, Chiralpak® AD-H | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Hydrogen bonding, dipole-dipole |
| Polar Organic (PO) | Chiralpak® IA, IB, IC | Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v) | Dipole-dipole, steric interactions |
| Reversed-Phase (RP) | Chiralpak® AD-RH, Chiralcel® OD-RH | Water / Acetonitrile (ACN) (50:50, v/v) | Hydrophobic, π-π interactions |
Note: Always consult the column manufacturer's guidelines for solvent compatibility and operating pressures.
Part 2: Troubleshooting Poor or No Resolution
This is the most common challenge in chiral chromatography.
FAQ 2: I've tried a column and mobile phase, but I see only one peak. What's my next step?
Answer: A single, symmetrical peak indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your specific benzodioxane derivative. Chiral recognition requires a precise spatial and chemical interaction between the analyte and the CSP.[4] If this "fit" isn't right, the enantiomers will not be differentiated.
Logical Troubleshooting Workflow for No Separation
Sources
Technical Support Center: Enhancing the Potency of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the potency of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analogs.
Synthetic Challenges
Question: My Williamson ether synthesis to form the 2,3-dihydro-1,4-benzodioxine ring is giving a low yield. What are the likely causes and how can I improve it?
Answer: The Williamson ether synthesis is a robust method for forming the benzodioxane ring, but it is sensitive to several factors. Here's a breakdown of potential issues and their solutions:
-
Moisture: This reaction is highly sensitive to water. Any moisture can react with the base, reducing its effectiveness, and can also lead to unwanted side reactions.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Strength and Solubility: The choice and quality of the base are critical.
-
Solution: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. Ensure your base is fresh and has been stored properly to avoid deactivation. The solubility of the base in your chosen solvent can also impact the reaction rate.
-
-
Leaving Group: The nature of the leaving group on your two-carbon electrophile (e.g., 1,2-dibromoethane or 1,2-dichloroethane) is important.
-
Solution: Bromine is a better leaving group than chlorine, so 1,2-dibromoethane will generally give a faster reaction. However, it is also more reactive and may lead to more side products.
-
-
Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote elimination side reactions, especially with sterically hindered substrates. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Steric Hindrance: If your catechol starting material is sterically hindered, the reaction rate will be slower.
-
Solution: In such cases, you may need to use a more reactive electrophile, a stronger base, or a higher reaction temperature. Again, careful monitoring by TLC is key to finding the right balance.
-
Question: I am observing significant side-product formation during the amide coupling step. What are the common side-products and how can I minimize them?
Answer: Amide coupling is a critical step in the synthesis of these analogs, and several side reactions can occur.
-
Racemization: If your carboxylic acid has a chiral center, there is a risk of racemization during the activation step.
-
Solution: Use coupling reagents known to suppress racemization, such as those based on 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Running the reaction at a lower temperature can also help.
-
-
Guanidinium By-product Formation: With carbodiimide coupling reagents like EDC or DCC, the amine can sometimes react with the coupling reagent to form a guanidinium by-product.
-
Solution: The order of addition is crucial. Activate the carboxylic acid with the coupling reagent first before adding the amine.
-
-
N-acylurea Formation: Another common side reaction with carbodiimides is the formation of a stable N-acylurea that is unable to react further.
-
Solution: This side reaction is often temperature-dependent, so running the reaction at a lower temperature is recommended. The addition of HOBt or HOAt can also help to minimize this.
-
Question: I'm having difficulty purifying my final 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analog. What are some common purification challenges and how can I overcome them?
Answer: Purification of these analogs can be challenging due to their polarity and potential for aggregation.
-
Poor Solubility: The final compounds can sometimes have poor solubility in common chromatography solvents.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent to a more polar solvent is often effective. In some cases, reverse-phase chromatography may be necessary.
-
-
Product Tailing on Silica Gel: The carboxamide group and the ether oxygens in the benzodioxane ring can interact with the acidic silica gel, leading to tailing of the product peak.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your chromatography solvent to neutralize the acidic sites on the silica gel.
-
-
Removal of Coupling Reagent By-products: By-products from the amide coupling reaction, such as dicyclohexylurea (DCU) if you used DCC, can be difficult to remove.
-
Solution: DCU is insoluble in most organic solvents, so it can often be removed by filtration before work-up. If it co-elutes with your product, you may need to try a different purification method, such as recrystallization or preparative HPLC.
-
Biological Evaluation Challenges
Question: My PARP1 inhibitor analog is showing lower potency (higher IC50) than expected in our in vitro assay. What are some potential reasons for this?
Answer: Several factors can contribute to lower-than-expected potency in a PARP1 inhibition assay.
-
Assay Conditions:
-
NAD+ Concentration: PARP enzymes use NAD+ as a substrate. The concentration of NAD+ in your assay will affect the apparent IC50 of your inhibitor. Ensure you are using a consistent and appropriate concentration of NAD+.
-
Enzyme Concentration: The concentration of the PARP1 enzyme can also impact the IC50 value. Use a consistent and validated enzyme concentration in all your experiments.
-
-
Compound-related Issues:
-
Solubility: Poor solubility of your compound in the assay buffer can lead to a lower effective concentration. Ensure your compound is fully dissolved. You may need to use a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can also affect enzyme activity.
-
Stability: Your compound may not be stable under the assay conditions (e.g., temperature, pH, light exposure). Assess the stability of your compound in the assay buffer over the time course of the experiment.
-
-
Off-Target Effects: It's possible that at higher concentrations, your compound is hitting other targets in the assay system, leading to confounding results.[1]
Question: We are seeing high variability in our 5-HT1A receptor binding assay results. What could be causing this?
Answer: High variability in receptor binding assays can be frustrating. Here are some common culprits:
-
Receptor Preparation: The quality and consistency of your receptor preparation (e.g., cell membranes) are critical.
-
Solution: Ensure you have a standardized protocol for preparing your receptor source and that each batch is quality-controlled.
-
-
Radioligand Issues:
-
Degradation: Radioligands can degrade over time. Make sure you are using a fresh or properly stored radioligand.
-
Non-specific Binding: High non-specific binding can obscure your specific binding signal. Optimize your assay conditions (e.g., buffer composition, incubation time, temperature) to minimize non-specific binding.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting.
-
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which can affect your results.
-
Solution: Optimize your incubation time to be long enough to reach equilibrium but short enough to avoid significant desensitization.
-
Question: Our FtsZ polymerization assay is giving inconsistent results. How can we improve the reliability of this assay?
Answer: FtsZ polymerization assays can be sensitive to a variety of factors.
-
Buffer Conditions: FtsZ polymerization is highly dependent on the buffer composition, including pH and salt concentrations.[2]
-
Solution: Optimize your buffer conditions for the specific FtsZ protein you are using (e.g., from E. coli or B. subtilis). The concentration of divalent cations like Mg2+ is particularly important.[3]
-
-
FtsZ Protein Quality: The activity of your FtsZ protein is paramount.
-
Solution: Ensure your purified FtsZ is active by performing a GTPase activity assay in the absence of any inhibitor. Store your FtsZ protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Mode of Action of Inhibitor: Not all FtsZ inhibitors prevent polymerization. Some may actually enhance the bundling of FtsZ filaments.
-
Solution: If you are not seeing inhibition of polymerization, consider using a sedimentation assay or electron microscopy to visualize the effect of your compound on FtsZ filament morphology.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analogs that contribute to their potency?
A1: The potency of these analogs is influenced by several structural features:
-
Substituents on the Benzodioxane Ring: The position and nature of substituents on the aromatic part of the benzodioxane ring can significantly impact potency and selectivity. For example, in some series of 5-HT1A receptor ligands, substitution at the 7-position with a chlorine atom led to a full antagonist.
-
The Carboxamide Moiety: The carboxamide group is often a key pharmacophore, participating in important hydrogen bonding interactions with the target protein. Modifications to the amide nitrogen with different substituents can modulate potency and pharmacokinetic properties.
-
Stereochemistry: The 2,3-dihydro-1,4-benzodioxine ring can have a chiral center at the 2-position if it is substituted. The stereochemistry at this position can be critical for biological activity, with one enantiomer often being significantly more potent than the other.
Q2: What are the primary biological targets for this class of compounds?
A2: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analogs have been investigated for a variety of biological targets, including:
-
Poly(ADP-ribose) polymerase 1 (PARP1): As inhibitors of PARP1, these compounds have potential as anticancer agents.[4][5]
-
Serotonin Receptors (e.g., 5-HT1A): Analogs of this scaffold have been developed as potent and selective ligands for serotonin receptors, with potential applications in treating neurological and psychiatric disorders.
-
Filamenting temperature-sensitive mutant Z (FtsZ): Some benzodioxane-based compounds have been identified as inhibitors of the bacterial cell division protein FtsZ, making them potential antibacterial agents.[6]
Q3: Are there any known stability issues with these compounds?
A3: The 2,3-dihydro-1,4-benzodioxine ring is generally chemically stable. However, the overall stability of the analog will depend on the other functional groups present in the molecule. The amide bond is also generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions. It is always good practice to assess the stability of your specific analogs under your experimental conditions.
Section 3: Experimental Protocols
General Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
This protocol provides a general procedure. Specific reaction conditions may need to be optimized for your particular substrate.
Step 1: Williamson Ether Synthesis to form the Benzodioxane Ring
-
To a solution of 2,3-dihydroxybenzamide (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amide Coupling
-
To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DCM or DMF, add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (3 equivalents).
-
Stir the mixture at 0 °C for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for a PARP1 Inhibition Assay
This is a general protocol for a biochemical PARP1 inhibition assay.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and NAD+.
-
Add the PARP1 enzyme to the reaction buffer.
-
Add your 2,3-dihydro-1,4-benzodioxine-5-carboxamide analog at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding activated DNA.
-
Incubate the reaction at 30 °C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a PARP inhibitor such as olaparib at a high concentration.
-
Detect the amount of PARP1 activity using a suitable method, such as a colorimetric or fluorescent assay that measures the amount of ADP-ribosylation.
-
Calculate the IC50 value of your compound by plotting the percent inhibition against the log of the inhibitor concentration.
Section 4: Data Presentation
Table 1: Example Structure-Activity Relationship (SAR) Data for a Series of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide Analogs as PARP1 Inhibitors
| Compound | R1 | R2 | IC50 (nM) |
| 1 | H | H | 5800[5] |
| 2 | CH3 | H | 2500 |
| 3 | H | OCH3 | 1200 |
| 4 | Cl | H | 850 |
| 5 | H | Cl | 450 |
This is example data and does not represent actual experimental results.
Section 5: Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analogs.
PARP1 Inhibition Mechanism
Caption: Simplified mechanism of PARP1 inhibition by 2,3-Dihydro-1,4-benzodioxine-5-carboxamide analogs.
References
-
Synthesis of 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic Chemistry, 102, 104075. [Link]
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (2023). ACS Omega, 8(3), 3328-3342. [Link]
-
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 17). [Video]. YouTube. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry, 12(3), 143-160. [Link]
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016).
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry, 63(15), 8195-8215. [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). Molbank, 2024(2), M1812. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2023). Chemical Methodologies, 7(2), 133-143. [Link]
-
Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. (2025). Pharmacology & Therapeutics, 267, 108669. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques. (2025). Journal of Molecular Modeling, 31(7), 201. [Link]
-
Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. (2018). BMC Research Notes, 11(1), 409. [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). Journal of Visualized Experiments, (81), e50844. [Link]
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2024). Results in Chemistry, 7, 101416. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(15), 1971-1973. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095. [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. (n.d.). AIR Unimi. Retrieved January 22, 2026, from [Link]
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). Analytical Biochemistry, 689, 115516. [Link]
-
Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. (2020). ACS Medicinal Chemistry Letters, 11(7), 1437-1443. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? (2025). ACS Chemical Neuroscience, 16(15), 2567-2575. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine, 9(411), eaan4368. [Link]
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). Analytical Biochemistry, 689, 115516. [Link]
-
Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. (1998). Journal of Bacteriology, 180(11), 2803-2809. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1264-1277. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 22, 2026, from [Link]
- Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual.
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 22, 2026, from [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). Journal of Visualized Experiments, (81), e50844. [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095. [Link]
-
The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. (2009). Biochemistry, 48(49), 11690-11698. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]
-
HTS discovery of PARP1-HPF1 complex inhibitors in cancer. (2023). Frontiers in Chemistry, 11, 1269429. [Link]
-
Williamson Ether Synthesis Practice Problems. (n.d.). Test Your Skills with Real Questions. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry, 12(3), 143-160. [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
The Problems with the Cells Based Assays. (n.d.). SciTechnol. Retrieved January 22, 2026, from [Link]
-
FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. (2022, July 4). [Video]. YouTube. [Link]
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydrobenzo[b]dioxine-5-carboxamide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxamide. We address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to facilitate a smooth transition from bench-scale experiments to large-scale production.
Synthesis Overview & Core Strategy
The synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxamide is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common and reliable synthetic route begins with 2,3-dihydroxybenzoic acid and proceeds through four key transformations.[1][2]
The overall strategy involves:
-
Protection via Esterification: The carboxylic acid group of the starting material is protected as a methyl ester to prevent unwanted side reactions in the subsequent cyclization step.
-
Dioxine Ring Formation: A Williamson ether synthesis-type reaction is used to construct the core 1,4-dioxine ring.
-
Deprotection via Saponification: The methyl ester is hydrolyzed back to a carboxylic acid.
-
Amidation: The carboxylic acid is activated and then reacted with an ammonia source to form the final carboxamide product.
Caption: Overall synthetic pathway for 2,3-dihydrobenzo[b]dioxine-5-carboxamide.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and include insights for scaling up.[1]
Step 1: Methyl 2,3-dihydroxybenzoate (Esterification)
-
Procedure:
-
To a solution of 2,3-dihydroxybenzoic acid in methanol (approx. 10-15 mL per gram of acid), add concentrated sulfuric acid (approx. 0.1 mL per gram of acid) cautiously at 5-10 °C.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (caution: CO₂ evolution) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Step 2: Methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate (Cyclization)
-
Procedure:
-
Suspend methyl 2,3-dihydroxybenzoate and potassium carbonate (K₂CO₃, 1.1-1.2 equivalents) in dimethylformamide (DMF, approx. 15-20 mL per gram of ester).
-
Add 1,2-dibromoethane (1.0-1.1 equivalents) to the suspension.
-
Heat the mixture to reflux (or 100-120 °C) and stir vigorously for 10-12 hours. Monitor reaction completion by TLC.
-
After cooling, pour the reaction mixture into a large volume of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.
-
Step 3: 2,3-Dihydrobenzo[b][1][3]dioxine-5-carboxylic Acid (Saponification)
-
Procedure:
-
Dissolve the methyl ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 4: 2,3-Dihydrobenzo[b]dioxine-5-carboxamide (Amidation via Mixed-Anhydride)
-
Procedure:
-
Dissolve the carboxylic acid from Step 3 in anhydrous THF or dioxane under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add N-methylmorpholine (NMM, 1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).
-
Stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride intermediate.
-
In a separate flask, prepare a solution of aqueous ammonium hydroxide and add it to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Remove the organic solvent under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude carboxamide. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Troubleshooting Guide & FAQs
Frequently Asked Questions (General)
Q1: What are the critical quality parameters for the starting materials? A1: For 2,3-dihydroxybenzoic acid, ensure high purity (>98%) and low water content. For 1,2-dibromoethane, use a freshly opened bottle or redistilled material, as it can degrade over time. All solvents, especially for the amidation step, should be anhydrous to prevent unwanted side reactions.
Q2: How can I effectively monitor the progress of these reactions during scale-up? A2: While TLC is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is highly recommended for quantitative analysis during scale-up. It provides accurate information on the consumption of starting materials and the formation of products and impurities. For Step 1, you can also monitor the disappearance of the carboxylic acid proton signal using ¹H NMR on reaction aliquots.
Q3: What is the best method for purifying the final product on a large scale? A3: Recrystallization is the most cost-effective and scalable method for purifying the final carboxamide. Column chromatography should be avoided if possible due to solvent cost and time. Focus on developing a robust crystallization procedure by screening different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) to achieve the desired purity and crystal form.
Troubleshooting: Step-Specific Issues
Step 2: Cyclization
Q: My cyclization reaction is stalling or giving a low yield. What are the likely causes? A: This is a common issue. Consider the following:
-
Insufficient Base: Potassium carbonate is not only a base but also the surface on which the reaction occurs. Ensure it is finely powdered and completely dry. On a larger scale, mechanical stirring must be vigorous enough to maintain a good suspension.
-
Solvent Quality: DMF must be anhydrous. Water will react with 1,2-dibromoethane and quench the phenoxide intermediate.
-
Temperature: Ensure the internal reaction temperature is maintained. On scale-up, it takes longer to heat the vessel, so account for this in your total reaction time.
-
Side Reactions: 1,2-dibromoethane can form polymeric byproducts. Using a slight excess is acceptable, but a large excess can complicate purification.
Step 4: Amidation
Q: I am getting a very low yield for the final amidation step. Why is this happening? A: Amide bond formation can be challenging. The direct reaction between a carboxylic acid and ammonia requires very high temperatures to dehydrate the initial ammonium salt, which is often impractical.[3][4] Activating the carboxylic acid is essential.
Caption: Troubleshooting flowchart for low yield in the amidation step.
Q: My mixed-anhydride method isn't working well. What are my alternatives? A: If the mixed-anhydride method is problematic, you have several robust alternatives. The choice depends on scale, cost, and safety considerations.
| Amidation Method | Activating Reagent(s) | Key Conditions & Considerations | Pros | Cons |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 1. Convert acid to acid chloride (reflux in SOCl₂ or use (COCl)₂ at RT). 2. Remove excess reagent. 3. React with NH₄OH or NH₃ gas in an inert solvent with a non-nucleophilic base (e.g., pyridine, Et₃N) to scavenge HCl.[5] | Highly reactive intermediate, often high yielding. | Generates corrosive HCl gas. SOCl₂ requires high temperatures and can be difficult to remove. |
| Peptide Coupling | EDC, DCC, PyBOP | Mix acid, ammonia source (e.g., NH₄Cl), coupling reagent, and a base (e.g., DIPEA) in a solvent like DMF or CH₂Cl₂ at RT.[6] | Mild conditions, high yields, low side products. | Reagents are expensive, making them less ideal for large-scale commodity synthesis. Byproducts can be difficult to remove. |
| Direct Thermal | None | Heat carboxylic acid with an ammonia source (e.g., ammonium carbonate) above 100°C.[6][3] | Atom economical, no activating agents needed. | Requires high temperatures which can cause degradation. Often results in an equilibrium mixture and may not go to completion. |
Key Scale-Up Considerations
Transitioning from the lab bench (grams) to a pilot plant (kilograms) introduces new challenges.
-
Thermal Management: The amidation step, particularly if using thionyl chloride, is highly exothermic. A jacketed reactor with controlled cooling is essential to maintain the desired temperature and prevent runaway reactions.
-
Reagent Addition: On a large scale, add reagents like isobutyl chloroformate or thionyl chloride subsurface via a dip tube to ensure rapid mixing and prevent localized overheating at the surface.
-
Mixing Efficiency: Inadequate stirring in large vessels can lead to non-homogenous mixtures, causing localized temperature spikes and reducing yields. Ensure the impeller design and stirring speed are sufficient for the vessel size and reaction mass viscosity.
-
Safety:
-
1,2-Dibromoethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood or closed system with appropriate personal protective equipment (PPE).
-
Thionyl Chloride / Oxalyl Chloride: Are highly corrosive and react violently with water. They release toxic gases (SO₂ and HCl or CO, CO₂, and HCl). Operations must be conducted in a dry, inert atmosphere, and an acid gas scrubber should be attached to the reactor vent.
-
Quenching: The quenching of reactive intermediates (like acid chlorides) and the neutralization of acidic/basic streams can be highly exothermic. Perform these steps slowly and with adequate cooling.
-
References
-
Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]
-
PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]
-
ResearchGate. (2021). Why did my amide synthesis not work? [Forum Discussion]. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Video]. Available at: [Link]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2,3-dihydrobenzo[b]dioxine-5-carboxamide
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic compounds, particularly those with potential pharmacological activity like derivatives of 2,3-dihydrobenzo[b][1][2]dioxine, precise analytical characterization is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,3-dihydrobenzo[b]dioxine-5-carboxamide, a compound of interest in medicinal chemistry, notably as a scaffold for PARP1 inhibitors.[1][3]
This document moves beyond a mere recitation of spectral data. Herein, we will dissect the ¹H NMR spectrum of the title compound, rationalize the observed chemical shifts and coupling patterns based on fundamental principles, and compare its spectral features with those of relevant structural analogs. Furthermore, we will provide a detailed, field-tested experimental protocol for acquiring high-quality ¹H NMR data for this class of molecules.
The Structural Landscape: Visualizing the Proton Environments
A foundational step in interpreting any NMR spectrum is to understand the molecule's structure and the distinct chemical environments of its protons. The structure of 2,3-dihydrobenzo[b]dioxine-5-carboxamide presents three key regions for ¹H NMR analysis: the aromatic ring, the dihydrodioxine ring, and the carboxamide group.
Figure 1. Molecular structure of 2,3-dihydrobenzo[b]dioxine-5-carboxamide with key proton environments highlighted.
Interpreting the ¹H NMR Spectrum: A Signal-by-Signal Breakdown
The reported ¹H NMR data for 2,3-dihydrobenzo[b]dioxine-5-carboxamide, acquired in DMSO-d₆ at 400 MHz, provides a clear spectral signature for the molecule.[1]
Table 1: Experimental ¹H NMR Data for 2,3-dihydrobenzo[b]dioxine-5-carboxamide [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.62 | s | 1H | - | Amide NH |
| 7.48 | s | 1H | - | Amide NH |
| 7.34 | dd | 1H | 7.9, 1.8 | Aromatic CH |
| 6.98 | dd | 1H | 8.0, 1.7 | Aromatic CH |
| 6.87 | t | 1H | 7.9 | Aromatic CH |
| 4.37 – 4.35 | m | 2H | - | Dioxine O-CH₂ |
| 4.28 – 4.26 | m | 2H | - | Dioxine O-CH₂ |
The Amide Protons: A Tale of Two Singlets
The two broad singlets observed at 7.62 and 7.48 ppm are characteristic of the two protons of the primary amide group (-CONH₂). The observation of two distinct signals is due to the restricted rotation around the C-N bond, a consequence of the partial double bond character of the amide linkage. This restricted rotation renders the two amide protons chemically non-equivalent.
The chemical shift of amide protons can be highly variable and is sensitive to solvent, temperature, and concentration.[2] In a hydrogen-bond accepting solvent like DMSO-d₆, the amide protons are expected to be significantly deshielded due to hydrogen bonding with the solvent, which is consistent with the observed downfield shifts.[4] The broadness of these signals is also typical for exchangeable protons.[2]
The Aromatic Region: A Classic AMX System
The signals at 7.34 (dd), 6.98 (dd), and 6.87 (t) ppm correspond to the three protons on the substituted benzene ring. This pattern is indicative of a 1,2,3-trisubstituted aromatic system. The proton resonating as a triplet at 6.87 ppm is likely the one with two ortho neighbors, while the two doublets of doublets at 7.34 and 6.98 ppm are the other two aromatic protons, each coupled to two non-equivalent neighboring protons.
The Dihydrodioxine Moiety: Methylene Resonances
The two multiplets observed between 4.37-4.35 ppm and 4.28-4.26 ppm, each integrating to two protons, are assigned to the two methylene groups of the dihydrodioxine ring. These protons are deshielded due to their attachment to electronegative oxygen atoms. The multiplet nature of these signals arises from the geminal and vicinal couplings between the protons on the ethylenedioxy bridge.
Comparative Analysis: Insights from Structural Analogs
To provide a richer context for the characterization of 2,3-dihydrobenzo[b]dioxine-5-carboxamide, it is instructive to compare its ¹H NMR data with that of structurally related compounds.
Table 2: Comparison of ¹H NMR Data for Benzodioxane Derivatives
| Compound | Aromatic Protons (δ, ppm) | Dioxane Protons (δ, ppm) | Other Key Signals (δ, ppm) | Solvent |
| 2,3-dihydrobenzo[b]dioxine-5-carboxamide [1] | 7.34 (dd), 6.98 (dd), 6.87 (t) | 4.37-4.35 (m), 4.28-4.26 (m) | 7.62 (s, NH), 7.48 (s, NH) | DMSO-d₆ |
| Methyl 5-Nitro-1,4-benzodioxane-2-carboxylate [5] | 7.54 (dd), 7.25 (dd), 6.97 (t) | 4.94 (dd), 4.59-4.44 (m) | 3.84 (s, OCH₃) | CDCl₃ |
| (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one [6] | 7.92 (d), 7.62 (d), 7.23 (d), 7.21 (d), 6.93 (s) | 4.14 (m) | 7.71 (d, =CH), 7.01 (d, =CH) | CDCl₃ |
This comparison highlights several key trends:
-
Aromatic Region: The substitution pattern on the benzene ring dictates the complexity of the signals in the aromatic region. The title compound, with its 1,2,3-substitution, exhibits a distinct AMX pattern. In contrast, other derivatives show different splitting patterns corresponding to their specific substitution.
-
Dioxane Protons: The chemical shifts of the dioxane methylene protons are consistently found in the 4.0-5.0 ppm range, a characteristic feature of this heterocyclic system. The exact chemical shift and multiplicity can be influenced by substituents on both the aromatic and dioxane rings.
-
Substituent Effects: The nature of the substituent at the 5-position significantly influences the chemical shifts of the nearby aromatic protons. The electron-withdrawing nature of the carboxamide group in the title compound contributes to the downfield shift of the aromatic protons compared to an unsubstituted benzodioxane.
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
The following protocol outlines a robust procedure for the ¹H NMR characterization of 2,3-dihydrobenzo[b]dioxine-5-carboxamide and related analogs.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the amide protons, as it is a non-exchangeable solvent that also effectively solubilizes many polar organic compounds.[4][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.
2. NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a standard single-pulse experiment with a 30-45° pulse angle to ensure quantitative integration if needed.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration. For qualitative analysis, a shorter delay (1-2 s) is often sufficient.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or the internal standard (TMS at δ 0.00 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Figure 2. A streamlined workflow for the ¹H NMR characterization of 2,3-dihydrobenzo[b]dioxine-5-carboxamide.
Conclusion
The ¹H NMR spectrum of 2,3-dihydrobenzo[b]dioxine-5-carboxamide provides a wealth of structural information that is readily interpretable. The distinct signals for the amide, aromatic, and dihydrodioxine protons create a unique fingerprint for this molecule. By understanding the underlying principles of chemical shifts and coupling constants, and by comparing the spectrum to those of related compounds, researchers can confidently confirm the identity and purity of their synthesized materials. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is an indispensable step in the rigorous characterization required in modern chemical research.
References
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
-
Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. (2024). [Link]
-
Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Semantic Scholar. (2023). [Link]
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
-
Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B. (2019). [Link]
-
1,4-Benzodioxan-6-ylamine. PubChem. [Link]
-
Amine protons on NMR. Reddit. (2023). [Link]
-
1,4-Benzodioxan. PubChem. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]
-
2,3-Dihydro-benzo[1][2]dioxine-2-carboxylic acid (3,4-dimethyl-phenyl)-amide. SpectraBase. [Link]
-
Chemical shifts. University of California, Irvine. [Link]
-
1H NMR Spectrum (PHY0074798). PhytoBank. [Link]
-
The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one. National Institutes of Health. [Link]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A Comparative Guide to the Efficacy of Carbothioamide vs. Carboxamide Benzodioxines in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of functional groups is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a lead compound. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of two key derivatives of this scaffold: carboxamide and carbothioamide benzodioxines. While carboxamide benzodioxines are well-documented, their carbothioamide analogues remain a less explored chemical space. This guide will synthesize existing data on carboxamides, introduce the principles of thio-substitution, and present a logical framework for comparing their potential efficacy.
The Benzodioxane Scaffold: A Platform for Diverse Biological Activity
The 1,4-benzodioxane moiety is a versatile heterocyclic system that has been incorporated into a wide array of therapeutic agents. Its rigid structure and potential for substitution at various positions make it an attractive starting point for the design of novel drugs.[2][3] Research has demonstrated that benzodioxane derivatives exhibit a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various derivatives have shown promising activity against pathogenic bacteria and fungi.[2][3][4]
-
Anticancer Properties: Certain benzodioxane-containing compounds have displayed cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Effects: The scaffold has been utilized in the development of new anti-inflammatory agents.
-
α-Adrenergic Receptor Antagonism: This is a well-established activity for many benzodioxane derivatives, with applications in treating conditions like hypertension.[5]
This diverse bioactivity underscores the importance of understanding how different functionalizations of the benzodioxane core can modulate its therapeutic potential.
Carboxamide Benzodioxines: A Well-Characterized Class
Carboxamide derivatives of 1,4-benzodioxane have been extensively synthesized and evaluated. The amide bond is a cornerstone of medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.
Synthesis of Carboxamide Benzodioxines
A common synthetic route to 1,4-benzodioxane-6-carboxylic acid amide analogs starts from readily available precursors like gallic acid. The general synthetic strategy involves several key steps:
-
Esterification: Protection of the carboxylic acid group of the starting material.
-
Formation of the Benzodioxane Ring: Reaction with a dihaloethane, such as 1,2-dibromoethane, to form the heterocyclic ring.
-
Hydrolysis: Deprotection of the ester to yield the carboxylic acid.
-
Amide Coupling: Activation of the carboxylic acid (e.g., conversion to an acid chloride) followed by reaction with a desired amine to form the final carboxamide derivative.[1][6]
Caption: General synthetic workflow for carboxamide benzodioxines.
Established Biological Efficacy of Carboxamide Benzodioxines
Numerous studies have highlighted the therapeutic potential of carboxamide benzodioxines. For instance, certain derivatives have been investigated as FtsZ inhibitors, presenting a novel approach to antibacterial therapy.[5] The ability to systematically modify the amine component of the carboxamide allows for fine-tuning of the structure-activity relationship (SAR) to optimize potency and selectivity.
Carbothioamide Benzodioxines: An Exploration of Bioisosterism
While direct literature on carbothioamide benzodioxines is sparse, the principle of bioisosteric replacement provides a strong rationale for their investigation. Bioisosterism, the substitution of one functional group for another with similar physical and chemical properties, is a powerful strategy in drug design to enhance efficacy, modulate pharmacokinetics, and reduce toxicity.[7][8] The replacement of a carboxamide's oxygen atom with a sulfur atom to form a carbothioamide is a classic example of non-classical bioisosterism.[9]
Synthesis of Carbothioamides
The synthesis of carbothioamides often mirrors that of carboxamides, with the key difference being the use of a thio-acylating agent or the conversion of an amide to a thioamide. A common method for preparing carbothioamides involves the reaction of an amine with a thiocarbonyl compound. Alternatively, an existing carboxamide can be treated with a thionating agent like Lawesson's reagent.
For the synthesis of carbothioamide benzodioxines, one could envision a pathway starting from a benzodioxane nitrile, which can be converted to a thioamide, or by adapting the amide coupling protocol to use a thioacylating agent.
Caption: Plausible synthetic routes to carbothioamide benzodioxines.
Predicted Physicochemical and Biological Profile of Carbothioamide Benzodioxines
The substitution of oxygen with sulfur in the amide group is expected to induce several changes in the molecule's properties:
| Property | Carboxamide (-C(=O)NH-) | Carbothioamide (-C(=S)NH-) | Rationale for Change |
| Hydrogen Bonding | Strong H-bond acceptor (O) and donor (NH) | Weaker H-bond acceptor (S), similar H-bond donor (NH) | Sulfur is less electronegative and more diffuse than oxygen, leading to weaker hydrogen bonds. |
| Lipophilicity | Moderately polar | More lipophilic | The larger size and lower polarity of sulfur compared to oxygen generally increase lipophilicity. |
| Chemical Stability | Generally stable | Can be less stable, susceptible to hydrolysis | The C=S bond is weaker than the C=O bond. |
| Metabolic Stability | Can be hydrolyzed by amidases | May exhibit different metabolic pathways | The change in the functional group can alter recognition by metabolic enzymes. |
| Target Binding | Participates in specific H-bonding and dipole interactions | Altered binding due to different geometry, size, and electronic properties | The longer C=S bond and larger van der Waals radius of sulfur can change the fit in a receptor's binding pocket. |
These differences can have profound effects on biological efficacy. For example, increased lipophilicity may enhance membrane permeability and oral bioavailability. Conversely, the weaker hydrogen bonding capability might reduce binding affinity to a target receptor where this interaction is crucial.
Head-to-Head Comparison: A Framework for Evaluation
In the absence of direct comparative experimental data for benzodioxine derivatives, we can draw parallels from studies on other heterocyclic scaffolds where both carboxamide and carbothioamide analogs have been synthesized and tested. For instance, in the context of pyrazoline-based compounds, both carboxamide and carbothioamide derivatives have demonstrated potent anticancer activity.[10][11][12]
To definitively compare the efficacy of carbothioamide versus carboxamide benzodioxines, a systematic experimental approach is required.
Proposed Experimental Workflow for Comparative Efficacy Studies
Caption: A systematic workflow for comparing the efficacy of the two compound classes.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative Carboxamide Benzodioxine
-
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This can be achieved through established literature procedures, for example, starting from 3,4-dihydroxybenzoic acid.
-
Step 2: Activation of the Carboxylic Acid. To a solution of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Step 3: Amide Formation. In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 4: Work-up and Purification. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of a Representative Carbothioamide Benzodioxine (via Thionation)
-
Step 1: Synthesis of the Corresponding Carboxamide. Follow Protocol 1 to synthesize the desired carboxamide benzodioxine.
-
Step 2: Thionation. Dissolve the carboxamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Step 3: Work-up and Purification. Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired carbothioamide.
Protocol 3: Comparative In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Plate a human cancer cell line (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the carboxamide and carbothioamide benzodioxine test compounds. Treat the cells with varying concentrations of the compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Conclusion and Future Outlook
The comparative analysis of carbothioamide and carboxamide benzodioxines presents a compelling area for further research in drug discovery. While carboxamide derivatives are well-established, the bioisosteric replacement with a carbothioamide group offers a promising strategy to modulate the physicochemical and biological properties of these compounds. The increased lipophilicity and altered hydrogen bonding capacity of the carbothioamide moiety could lead to improved pharmacokinetic profiles and novel interactions with biological targets.
Systematic synthesis and parallel screening of both compound classes, as outlined in the proposed experimental workflow, are essential to elucidate the structure-activity relationships and determine the therapeutic potential of carbothioamide benzodioxines. This head-to-head comparison will provide invaluable data for medicinal chemists and guide the rational design of next-generation benzodioxane-based therapeutics.
References
-
Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22353–22373. [Link]
-
Ali, B., et al. (2025). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. [Link]
-
Roach, E. J., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. [Link]
-
Arabi, A. A. (2020). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. [Link]
-
Liu, H. M., et al. (2013). Synthesis and in vitro cytotoxic activity evaluation of novel heterocycle bridged carbothioamide type isosteviol derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(5), 1495-1499. [Link]
-
Anonymous. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. [Link]
-
Anonymous. (n.d.). Reported carbothioamide/carboxamide-based pyrazoline derivatives. ResearchGate. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
El-Sayed, M. A., et al. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Gavadia, R., Rasgania, J., & Jakhar, K. (2022). Synthesis of Carboxamides and Carbothioamides of Phthalimide: Molecular Modeling and Biological Investigation. Asian Journal of Chemistry, 34, 3231-3242. [Link]
-
Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 5(2), 227-232. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. [Link]
-
Khalilullah, H., et al. (2026). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8798. [Link]
-
Artas, H. C., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 27(19), 6614. [Link]
-
Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17231. [Link]
-
S.N., S., et al. (2025). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. [Link]
-
Salveson, P. J., et al. (2022). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 65(1), 381-408. [Link]
-
Ionescu, I. A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(2), 195. [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Validation of PARP1 Inhibition by 2,3-Dihydro-1,4-benzodioxine Derivatives
This guide provides a comprehensive technical comparison of novel 2,3-Dihydro-1,4-benzodioxine derivatives as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, DNA repair, and medicinal chemistry. This document delves into the validation of these compounds, comparing their performance with established clinical PARP inhibitors and providing detailed experimental protocols to support the findings.
The Central Role of PARP1 in DNA Repair and as a Therapeutic Target
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a pivotal role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detection of a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit a cascade of other DNA repair proteins to the site of damage, facilitating the restoration of genomic integrity.[1]
In cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP1-mediated repair for survival.[2] The inhibition of PARP1 in such contexts leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse replication forks and generate cytotoxic double-strand breaks (DSBs). In homologous recombination (HR) deficient cells, like those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept of "synthetic lethality" forms the foundation of PARP inhibitor therapy in oncology.[2]
Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib, have gained FDA approval for the treatment of various cancers, validating PARP1 as a significant therapeutic target.[3][4] However, the emergence of resistance and the desire for improved therapeutic indices continue to drive the development of new classes of PARP1 inhibitors. The 2,3-Dihydro-1,4-benzodioxine scaffold has emerged as a promising chemical starting point for the design of novel and potent PARP1 inhibitors.[5][6]
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action of PARP inhibitors involves competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP1 catalytic domain, thereby preventing the synthesis of PAR.[7] However, a more profound cytotoxic mechanism, known as "PARP trapping," has been identified. This phenomenon involves the stabilization of the PARP1-DNA complex, effectively trapping the enzyme on the DNA at the site of a lesion.[8][9] These trapped complexes are potent roadblocks to DNA replication and transcription, leading to the formation of toxic DSBs. The PARP trapping efficiency of different inhibitors varies and does not always correlate directly with their catalytic inhibitory potency, adding another layer of complexity to their pharmacological profiles.[10][11]
Comparative Efficacy of 2,3-Dihydro-1,4-benzodioxine Derivatives
Recent research has identified a series of 2,3-Dihydro-1,4-benzodioxine derivatives with potent PARP1 inhibitory activity.[5][6] A key study initiated with a high-throughput virtual screening that identified initial hit compounds, which were then optimized through medicinal chemistry efforts.[5] The following table summarizes the in vitro enzymatic inhibitory activity (IC50) of selected 2,3-Dihydro-1,4-benzodioxine derivatives and compares them with clinically approved PARP inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.
| Compound Class | Compound | PARP1 IC50 (µM) | Source |
| 2,3-Dihydro-1,4-benzodioxine Derivatives | Compound 4 (Lead) | 5.8 | [5][6] |
| Analogue 21b | (Improved Activity) | [5] | |
| Analogue 26b | (Improved Activity) | [5] | |
| Compound 49 (Optimized) | 0.082 | [5][6] | |
| Phthalazinone Derivatives | Olaparib | 0.005 | [12] |
| Indazole Carboxamide Derivatives | Niraparib | ~0.020 - 0.028 (cellular) | [13] |
| Azepino-indole Derivatives | Rucaparib | 0.002 | [12] |
| Fluorinated Benzamide Derivatives | Talazoparib | 0.00057 | |
| Benzimidazole Carboxamide Derivatives | Veliparib | Ki = 0.0052 |
Note: The IC50 values for the 2,3-Dihydro-1,4-benzodioxine derivatives were determined using a recombinant PARP1 enzyme assay.[5] IC50 values for clinically approved inhibitors are sourced from various publications and may have been determined using different assay methodologies.
The optimized 2,3-Dihydro-1,4-benzodioxine derivative, compound 49, demonstrates a significant improvement in potency compared to the initial lead compound, with an IC50 value in the nanomolar range.[5][6] While still less potent than some of the approved inhibitors like Talazoparib, its efficacy is approaching that of others, highlighting the potential of this chemical scaffold for further development.
Structure-Activity Relationship (SAR) of 2,3-Dihydro-1,4-benzodioxine Derivatives
The development of potent 2,3-Dihydro-1,4-benzodioxine-based PARP1 inhibitors has been guided by a systematic exploration of their structure-activity relationships. The initial lead compound, 2,3-dihydrobenzo[b][5]dioxine-5-carboxamide (compound 4), served as the foundational scaffold.[5]
Key SAR insights include:
-
Substitutions on the Benzodioxine Ring: The introduction of polar substituents at the C2- or C3-positions of the benzodioxine ring led to analogues with enhanced enzymatic inhibitory activities.[5] This suggests that these positions can be modified to improve interactions within the PARP1 active site.
-
Scaffold Hopping: A crucial strategy in the optimization process was "scaffold hopping," which led to the identification of a more potent core structure.[5] This highlights the flexibility in molecular design to achieve better binding affinity.
-
Interaction with Glu988: A key hypothesis driving the optimization was the potential for water-mediated hydrogen bonding with the catalytically critical Glu988 residue in the nicotinamide-binding pocket of PARP1.[5] Modifications that facilitated this interaction were found to significantly improve inhibitory potency.
Caption: Structure-Activity Relationship (SAR) logic for optimizing 2,3-Dihydro-1,4-benzodioxine derivatives.
Experimental Protocols for Validation of PARP1 Inhibition
The validation of PARP1 inhibitors requires a multi-faceted approach, employing a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Recombinant PARP1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA (to stimulate PARP1 activity), and the biotinylated NAD+ substrate.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., 2,3-Dihydro-1,4-benzodioxine derivatives) or a known inhibitor (e.g., Olaparib) to the wells.
-
Enzyme Addition: Add recombinant human PARP1 enzyme to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for PARylation to occur.
-
Washing: Wash the plate to remove unincorporated reagents.
-
Detection: Add streptavidin-HRP conjugate to the wells and incubate. After another washing step, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a recombinant PARP1 enzymatic assay.
Cellular PARP1 Inhibition Assay in BRCA-Mutant Cells
This assay assesses the ability of a compound to inhibit PARP1 activity within a cellular context, which is more physiologically relevant than an enzymatic assay.
Principle: The assay measures the levels of PAR in cells following treatment with a DNA-damaging agent and the test compound. Inhibition of PARP1 will result in a decrease in PAR levels. This is often performed in cancer cell lines with BRCA1 or BRCA2 mutations to also assess the synthetic lethal effect.
Step-by-Step Protocol:
-
Cell Culture: Culture BRCA-mutant cancer cells (e.g., MDA-MB-436, CAPAN-1) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period.
-
DNA Damage Induction: Induce DNA damage by treating the cells with an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PAR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Quantification: Quantify the band intensities to determine the relative levels of PAR and assess the dose-dependent inhibition by the test compound.
PARP Trapping Assay
This assay specifically measures the ability of an inhibitor to trap PARP1 on DNA.
Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to the DNA, the complex tumbles slowly in solution, resulting in a high FP signal. In the presence of an inhibitor that traps PARP1 on the DNA, the FP signal remains high even after the addition of NAD+, which would normally cause PARP1 to auto-PARylate and dissociate.[8][9]
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the fluorescently labeled DNA probe, recombinant PARP1, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for PARP1-DNA binding and interaction with the inhibitor.
-
NAD+ Addition: Add NAD+ to the wells to initiate the PARylation reaction.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization at various time points after NAD+ addition using a suitable plate reader.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor, compared to the control (no inhibitor), indicates PARP trapping. The potency of PARP trapping can be quantified by determining the EC50 value.
Caption: Logical relationship between key PARP1 inhibitor validation assays.
Conclusion and Future Directions
The 2,3-Dihydro-1,4-benzodioxine scaffold represents a promising new avenue for the development of novel PARP1 inhibitors. The optimized derivatives from this class have demonstrated potent enzymatic inhibition of PARP1, with activities approaching those of some clinically approved drugs. The validation of these compounds through a rigorous pipeline of biochemical and cellular assays is crucial to fully characterize their therapeutic potential.
Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting enzymatic and cellular assays that directly compare the lead 2,3-Dihydro-1,4-benzodioxine derivatives with approved PARP inhibitors under identical conditions to provide a more accurate assessment of their relative potencies.
-
Selectivity Profiling: Evaluating the selectivity of these new compounds against other members of the PARP family to understand their off-target effects.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy of the most promising derivatives in preclinical cancer models, particularly those with BRCA mutations or other HR deficiencies.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo target engagement of these compounds to determine their drug-like properties.
By systematically addressing these areas, the full therapeutic potential of 2,3-Dihydro-1,4-benzodioxine-based PARP1 inhibitors can be elucidated, potentially leading to the development of next-generation cancer therapies with improved efficacy and safety profiles.
References
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 28(21), 115731. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
-
LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28. [Link]
-
Jonas, C. R., et al. (2025). Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability. Nature Cancer. [Link]
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
-
Pallavicini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9.(1) From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha 1D-adrenoreceptor antagonists, 5-HT 1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(19), 6074-6085. [Link]
-
Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
-
DiSilvestro, P., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(11), 2649. [Link]
-
Leo, E., et al. (2019). A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research, 79(13_Supplement), LB-273. [Link]
-
Li, H., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 13, 1133123. [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Rossi, B., et al. (2008). A New Synthesis of 2,3-Dihydrobenzo[5]dioxine and 3,4-Dihydro-2 H -benzo[5]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. The Journal of Organic Chemistry, 73(17), 6645-6650. [Link]
-
Pallavicini, M., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 53(15), 5437-5447. [Link]
-
Pettitt, S. J., et al. (2020). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nature Communications, 11(1), 1-13. [Link]
-
Bolchi, C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1834. [Link]
-
Monk, B. J., et al. (2017). Differences Among PARP Inhibitors in Ovarian Cancer. OncLive. [Link]
-
Johannes, J. W., et al. (2021). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 20(10), 1859-1870. [Link]
-
Micha, J. P., et al. (2025). Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma. Expert Review of Anticancer Therapy, 1-7. [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. Retrieved from [Link]
-
Zhang, T., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3792. [Link]
-
Pallavicini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(19), 6074-6085. [Link]
-
The Audiopedia. (2020, January 26). Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers [Video]. YouTube. [Link]
-
Shah, A., et al. (2017). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Current Drug Targets, 18(14), 1647-1660. [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. [Link]
-
Wang, Y., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology, 12, 946513. [Link]
-
Pilié, P. G., et al. (2019). State-of-the-art for PARP inhibitors in prostate cancer. Prostate Cancer and Prostatic Diseases, 22(1), 25-36. [Link]
-
Li, H., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 10, 568434. [Link]
-
Smith, S. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819-832. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Liabilities: A Comparative Guide to Cross-Reactivity Studies for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
For Immediate Release
QUEENS, NY – In the landscape of modern drug discovery, the therapeutic potential of a novel chemical entity is intrinsically linked to its specificity. For researchers, scientists, and drug development professionals working with privileged scaffolds like the 1,4-benzodioxane core, a thorough understanding of off-target interactions is not just a regulatory hurdle, but a scientific necessity. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the promising, yet under-characterized molecule, 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide. Drawing upon established principles of medicinal chemistry and preclinical safety assessment, we present a comparative analysis of methodologies, predictive insights based on structural analogs, and actionable experimental protocols.
The Benzodioxane Scaffold: A Double-Edged Sword of Promiscuity and Potential
The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, celebrated for its structural rigidity and its role as a versatile template in designing bioactive molecules.[1][2][3] This "evergreen" scaffold is a constituent of numerous therapeutic agents targeting a wide array of biological entities, from G-protein coupled receptors (GPCRs) like α1-adrenergic and serotoninergic receptors to enzymes and ion channels.[1][2] Its prevalence in drugs for cardiovascular and central nervous system disorders underscores its therapeutic relevance.[4][5]
However, this very versatility necessitates a rigorous evaluation of cross-reactivity. The ability of the benzodioxane core to interact with multiple biological targets can lead to unexpected pharmacological effects or adverse drug reactions.[6] Therefore, a proactive and comprehensive cross-reactivity profiling of any new benzodioxane derivative is paramount for a successful drug development campaign.[7][8]
Predictive Analysis: Learning from Structural Cousins
Direct cross-reactivity data for this compound is not yet prevalent in public-domain literature. However, by examining its structural analogs, we can infer a high-probability target landscape. A noteworthy analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair and a validated target in oncology.[9][10] The primary structural difference lies in the substitution of the carboxamide's oxygen with sulfur to form a carbothioamide. This substitution can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially modulating its affinity for PARP1 and expanding its cross-reactivity profile.
Based on the broader benzodioxane literature, other potential off-target interactions for our lead compound could include:
-
Adrenergic Receptors: The benzodioxane core is a well-established pharmacophore for α-adrenergic receptor antagonists.[2]
-
Serotonin Receptors: Several benzodioxane derivatives exhibit high affinity for various 5-HT receptor subtypes.[2]
-
Dopamine Receptors: The dual 5-HT1A agonist and D2 receptor antagonist profile of some benzodioxanes suggests a potential for interaction with dopaminergic systems.[1]
-
Enzymes: Beyond PARP1, the benzodioxane scaffold has been incorporated into inhibitors of other enzymes like FtsZ, a key protein in bacterial cell division.[11]
The following diagram illustrates a potential target interaction network for this compound based on its structural similarity to known bioactive molecules.
Caption: A tiered workflow for assessing cross-reactivity.
Tier 3: Ex Vivo Tissue Cross-Reactivity Studies
For lead candidates progressing towards clinical development, tissue cross-reactivity (TCR) studies are a crucial regulatory requirement. [7][8][12] 1. Immunohistochemistry (IHC) on Human and Animal Tissues:
-
Methodology:
-
A panel of normal human tissues (typically a minimum of 30) and corresponding tissues from a relevant toxicology species are selected.
-
Frozen tissue sections are incubated with the labeled test compound (or a specific antibody against it).
-
The binding pattern and intensity are visualized using microscopy.
-
-
Rationale: TCR studies identify unintended binding sites in various tissues, which can predict potential on-target and off-target toxicity. [8]They are essential for selecting the appropriate animal species for toxicology studies and for interpreting the results of those studies. [7][12]
Comparative Data Summary
The following table provides a framework for summarizing the cross-reactivity data for this compound in comparison to a hypothetical structurally related compound.
| Target | Assay Type | This compound | Alternative Compound (e.g., Carboxamide Analog) | Interpretation |
| Primary Target | Enzyme Inhibition | IC50 (nM) | IC50 (nM) | Potency at the intended target. |
| PARP1 | Enzyme Inhibition | IC50 (µM) | IC50 (µM) | Potential for off-target anti-cancer activity or toxicity. |
| α1A-Adrenergic Receptor | Radioligand Binding | Ki (µM) | Ki (µM) | Potential for cardiovascular side effects. |
| 5-HT2A Receptor | Radioligand Binding | Ki (µM) | Ki (µM) | Potential for CNS side effects. |
| hERG Channel | Electrophysiology | IC50 (µM) | IC50 (µM) | Risk of cardiac arrhythmia. |
Conclusion
A thorough and early assessment of cross-reactivity is a critical component of risk mitigation in drug development. For novel molecules like this compound, which are built upon a promiscuous yet powerful scaffold, a multi-pronged approach combining predictive analysis with a tiered experimental workflow is essential. By systematically investigating potential off-target interactions, researchers can build a comprehensive safety and selectivity profile, ultimately enhancing the probability of translating a promising chemical entity into a safe and effective therapeutic.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]
-
Pro-Path. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Creative Biolabs. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
ResearchGate. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]
-
AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. [Link]
-
Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. [Link]
-
National Institutes of Health. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]
-
Histologix. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
National Institutes of Health. (2020). Synthesis of 2,3-dihydrobenzo[b]d[1][13]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][13]xazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
-
Wikipedia. (n.d.). Cross-reactivity. [Link]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
-
NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. [Link]
-
MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
National Center for Biotechnology Information. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]
-
Bentham Science. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]
-
PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b]d[1][13]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][13]xazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
-
ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]
-
PubChem. (n.d.). N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]
-
TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. [Link]
-
ResearchGate. (2001). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. [Link]
-
PubMed. (1990). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
- 8. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 13. Tissue Cross-Reactivity Studies - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of α-Glucosidase Inhibition: Acarbose vs. 2,3-Dihydro-1,4-benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes Mellitus (T2DM) management, the inhibition of α-glucosidase enzymes presents a key therapeutic strategy. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By impeding this process, α-glucosidase inhibitors effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[2] Acarbose, a well-established drug, has long been a benchmark in this class.[3][4][5][6][7] However, the quest for novel inhibitors with improved efficacy and potentially fewer side effects is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparison of the established α-glucosidase inhibitor, acarbose, with emerging inhibitors based on the 2,3-dihydro-1,4-benzodioxine scaffold.
The Benchmark Inhibitor: Acarbose
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of intestinal α-glucosidase enzymes, including maltase, isomaltase, sucrase, and glucoamylase.[3] Its mechanism of action involves reversibly binding to the active site of these enzymes, thereby preventing the hydrolysis of complex carbohydrates into glucose.[4][6] This delayed glucose absorption results in a blunted postprandial blood glucose peak.[5][6][7]
The Challenger: 2,3-Dihydro-1,4-benzodioxine Derivatives
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Researchers have explored the potential of this scaffold in the design of novel α-glucosidase inhibitors. Studies on various derivatives have shown promising results, suggesting that this class of compounds warrants further investigation.
Head-to-Head Comparison: Efficacy and Inhibitory Profile
The efficacy of α-glucosidase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound/Class | IC50 Value (µM) | Mechanism of Inhibition | Reference |
| Acarbose | 37.38 ± 0.12 | Competitive | [5][8] |
| 750.0 | Competitive | [9] | |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide (Compound 7h) | 34.21 ± 0.12 | Not explicitly stated, in-silico docking suggests binding to the active site. | [5] |
| 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide (Compound 7i) | 86.31 ± 0.11 | Not explicitly stated | [7] |
| 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(4-bromophenyl)acetamide (Compound 7k) | 81.12 ± 0.13 | Not explicitly stated | [7] |
Analysis of Efficacy:
As indicated in the table, certain derivatives of 2,3-dihydro-1,4-benzodioxine have demonstrated potent α-glucosidase inhibitory activity. Notably, the compound 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide (Compound 7h) exhibited an IC50 value of 34.21 ± 0.12 µM, which is slightly more potent than the standard drug acarbose (IC50 = 37.38 ± 0.12 µM) under the same experimental conditions.[5] This suggests that the benzodioxine scaffold can be effectively functionalized to produce highly active α-glucosidase inhibitors. However, not all derivatives show superior activity. For instance, compounds 7i and 7k from a different study displayed moderate inhibitory potential with IC50 values of 86.31 ± 0.11 µM and 81.12 ± 0.13 µM, respectively, which are less potent than acarbose.[7]
The variability in the IC50 values for acarbose across different studies (e.g., 37.38 µM vs. 750.0 µM) highlights the importance of the experimental conditions, such as the source of the enzyme and the specific assay protocol, in determining inhibitory potency.
Mechanism of Action Insights:
Acarbose is a well-characterized competitive inhibitor. For the 2,3-dihydro-1,4-benzodioxine derivatives, while detailed kinetic studies are not always available in the initial publications, in-silico molecular docking studies often provide insights into their binding modes. For instance, the docking study of compound 7h suggested that it binds effectively within the active site of the α-glucosidase enzyme.[5] This interaction with key amino acid residues in the active site is a hallmark of many effective enzyme inhibitors.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
To ensure the reproducibility and validity of the comparative data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a common in vitro α-glucosidase inhibition assay.
Principle:
The assay is based on the determination of the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation in the presence of the inhibitor.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (as a positive control)
-
Test compounds (2,3-dihydro-1,4-benzodioxine derivatives)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a solution of pNPG in sodium phosphate buffer.
-
Dissolve acarbose and the test compounds in DMSO to prepare stock solutions, and then dilute to various concentrations with the buffer.
-
-
Assay in a 96-Well Plate:
-
To each well, add a specific volume of the sodium phosphate buffer.
-
Add a defined volume of the test compound solution or acarbose solution (for the positive control) or DMSO (for the negative control).
-
Add a specific volume of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a specific volume of the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a specific volume of sodium carbonate solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
-
Determination of IC50:
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
-
Structure-Activity Relationship (SAR) Insights
The inhibitory potential of the 2,3-dihydro-1,4-benzodioxine derivatives is influenced by the nature and position of the substituents on the core structure. The available data suggests that the N-substituted acetamide moiety plays a crucial role in the interaction with the enzyme. The presence of specific substituents on the phenyl ring of the acetamide, such as the 2,4-dimethylphenyl group in the highly active compound 7h, appears to enhance the inhibitory activity.[5] This indicates that hydrophobic and electronic interactions in this region of the molecule are critical for potent inhibition.
Conclusion
Acarbose remains a clinically important α-glucosidase inhibitor. However, the exploration of novel chemical scaffolds is essential for the development of next-generation antidiabetic agents. The 2,3-dihydro-1,4-benzodioxine framework has emerged as a promising starting point for the design of potent α-glucosidase inhibitors. Certain derivatives have demonstrated inhibitory activity comparable to or even exceeding that of acarbose in in vitro assays.
Future research should focus on the synthesis and evaluation of a broader range of 2,3-dihydro-1,4-benzodioxine derivatives, including the initially proposed carbothioamide, to establish a more comprehensive structure-activity relationship. Detailed kinetic studies are also necessary to elucidate their precise mechanism of inhibition. Such investigations will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective therapies for the management of Type 2 Diabetes Mellitus.
References
-
StatPearls. (2024, February 28). Alpha Glucosidase Inhibitors. NCBI Bookshelf. [Link]
-
Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Hormone and Metabolic Research, 27(S 1), 2-6. [Link]
-
Rehman, A. U., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acarbose?[Link]
-
Rehman, A. U., et al. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 15(10), 2205-2211. [Link]
-
Khan, K. M., et al. (2014). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 2(12), 9039-9051. [Link]
-
Dr.Oracle. (2025, November 10). What is the mechanism of action of acarbose?[Link]
-
Pharmacology of Acarbose ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 7). YouTube. [Link]
-
Dineshkumar, B., et al. (2018, September 4). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Kim, Y. M., et al. (1999). Comparative Study of the Inhibition of Alpha-Glucosidase, Alpha-Amylase, and Cyclomaltodextrin Glucanosyltransferase by Acarbose, Isoacarbose, and Acarviosine-Glucose. Archives of Biochemistry and Biophysics, 371(2), 277-283. [Link]
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
-
Nimc. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Deep Dive. [Link]
-
Yin, Z., et al. (2013). Comparisons of the efficacy of alpha glucosidase inhibitors on type 2 diabetes patients between Asian and Caucasian. PLoS One, 8(11), e79421. [Link]
-
ResearchGate. (2019, August). Comparative Study of Dietary Flavonoids with Different Structures as α-Glucosidase Inhibitors and Insulin Sensitizers. [Link]
-
Segura Campos, M. R. (2018, September 5). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]
-
ResearchGate. (2016, September 22). Comparative Study on Human A-Glucosidase. [Link]
-
Taha, M., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4353. [Link]
-
ResearchGate. (n.d.). Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase. [Link]
-
Khan, I., et al. (2017). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][3][4]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 22(12), 2097. [Link]
-
Neltriana, N., et al. (2013). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of Biomedicine and Biotechnology, 2013, 892581. [Link]
-
ResearchGate. (n.d.). The IC-50 values for α-glucosidase inhibitory potential of extract.... [Link]
-
Gothai, S., et al. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Phytochemistry Reviews, 20(6), 1437-1466. [Link]
-
Liu, S. K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 648434. [Link]
-
Wang, Y., et al. (2021). Synthesis and activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry, 9, 769123. [Link]
-
Mallesha, L., & Mohana, K. N. (2013). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 10(Suppl 2), S2652-S2658. [Link]
-
Khan, H., et al. (2019). α-Glucosidase inhibitory activity and in silico study of 2-(benzo[d][3][5]dioxol-5-yl)-4H-chromen-4-one, a synthetic derivative of flavone. Bioorganic Chemistry, 89, 103009. [Link]
-
Khan, A., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(25), 22695-22709. [Link]
-
Mphahlele, M. J., et al. (2020). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 25(21), 5036. [Link]
-
ResearchGate. (n.d.). IC50 of five phytochemical compounds for α-glucosidase inhibition. [Link]
-
ResearchGate. (n.d.). α-glucosidase inhibitory activity (AG IC50) of the extracts. [Link]
Sources
- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study – ScienceOpen [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of 2,3-Dihydro-1,4-benzodioxine Derivatives
Abstract
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The spatial arrangement of substituents at the C2 and C3 positions is a critical determinant of their biological activity, making the unambiguous confirmation of stereochemistry a cornerstone of drug discovery and development.[1][2] This guide provides a comparative analysis of the principal analytical techniques used to determine the relative and absolute stereochemistry of these derivatives. We will delve into the causality behind experimental choices for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD), offering field-proven insights, detailed protocols, and a logical framework for selecting the most appropriate method.
The Stereochemical Imperative in Benzodioxine Scaffolds
Chirality plays a pivotal role in the efficacy and safety of pharmaceuticals.[3][4] For 2,3-dihydro-1,4-benzodioxine derivatives, the stereogenic centers, typically at the C2 and C3 positions, dictate the molecule's three-dimensional shape. This geometry governs interactions with biological targets like enzymes and receptors, often resulting in significant differences in potency and selectivity between enantiomers or diastereomers.[2] Consequently, rigorous stereochemical assignment is not merely an analytical exercise but a regulatory and scientific necessity.
This guide will compare four powerful, yet distinct, methodologies for this purpose. Each technique offers a unique window into the molecule's three-dimensional structure, and the choice of method depends on the specific research question, sample availability, and the desired level of certainty (relative vs. absolute configuration).
Comparative Analysis of Analytical Techniques
A successful stereochemical assignment often relies on a multi-pronged approach. Below, we compare the most robust methods available to the modern researcher.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the definitive method for unambiguously determining the three-dimensional structure of a molecule, providing both relative and absolute stereochemistry.[5][6]
Causality of Choice: When an absolute, unequivocal structural proof is required and a suitable single crystal can be obtained, X-ray crystallography is the method of choice. It directly visualizes the atomic positions in space, leaving no room for interpretation based on solution-state dynamics or theoretical models. The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which requires careful data collection and analysis, often benchmarked by the Flack parameter.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Crucial Step):
-
Dissolve the purified enantiomerically pure compound (typically 5-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate/hexane).
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of sufficient quality and size (ideally >0.1 mm in all dimensions). This is often the most challenging step.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a diffractometer.
-
A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and protect the crystal.
-
Collect diffraction data using a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation). For absolute configuration, a wavelength that induces significant anomalous scattering from the atoms present is preferred.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to generate an initial electron density map.
-
Refine the structural model against the experimental data. For absolute configuration, the refinement must be performed without inversion symmetry.
-
-
Absolute Configuration Assignment:
-
Calculate the Flack parameter. A value close to 0 for a given enantiomer confirms the assigned absolute configuration, while a value near 1 indicates the opposite configuration.[7]
-
NMR Spectroscopy: Probing Connectivity in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For stereochemistry, it excels at establishing relative configurations through through-space correlations (NOE) and can determine absolute configuration when chiral auxiliaries are employed.[1][9]
The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (<5 Å), irrespective of their through-bond connectivity.[10][11][12] This makes it an invaluable tool for determining the relative orientation of substituents.
Causality of Choice: When trying to determine if two substituents on the dihydrodioxane ring are cis or trans to each other, NOE is the go-to method. By irradiating a proton on one substituent and observing an enhancement of the signal from a proton on another, a close spatial proximity is confirmed.[13]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve ~5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum to identify the chemical shifts of the protons of interest.
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[10] This experiment generates a 2D map where cross-peaks connect protons that are close in space.
-
-
Data Analysis:
-
Process the 2D NOESY spectrum.
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Analyze the off-diagonal cross-peaks. A cross-peak between proton Hₐ and proton Hₓ indicates they are spatially proximate.
-
For a 2,3-disubstituted benzodioxine, a strong NOE between the proton at C2 and a substituent at C3 would strongly suggest a cis relationship.
-
For molecules containing a secondary alcohol, Mosher's ester analysis is a classic and reliable NMR method for determining absolute configuration.[9][14] It involves creating diastereomeric esters and analyzing the differences in their ¹H NMR chemical shifts.[15]
Causality of Choice: This method is chosen when the benzodioxine derivative contains a secondary alcohol (or amine) and crystallographic methods are not feasible. It provides a robust assignment of the absolute configuration at the carbinol center by creating a well-defined anisotropic environment.[16]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
Divide the alcohol of unknown configuration (~2-5 mg) into two separate reaction vials.
-
React one portion with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or DMAP).
-
React the second portion with (S)-MTPA-Cl under identical conditions.
-
-
NMR Analysis:
-
Purify each diastereomeric ester.
-
Acquire a high-resolution ¹H NMR spectrum for the (R)-MTPA ester and the (S)-MTPA ester.
-
Assign the proton signals for both diastereomers, often aided by 2D NMR (COSY, HSQC).
-
-
Data Interpretation:
-
For each assigned proton, calculate the chemical shift difference: Δδ = δ(S) - δ(R).
-
Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values.
-
By mapping the signs of the Δδ values onto a conformational model of the esters, the absolute configuration of the original alcohol can be deduced.[17]
-
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] It has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of molecules in solution, which is often more biologically relevant.[4]
Causality of Choice: VCD is ideal for chiral molecules that are difficult to crystallize or exist as oils.[3] It provides a direct experimental spectrum that can be compared with a theoretically calculated spectrum for a known enantiomer, allowing for confident assignment of the absolute configuration.[19]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample at a relatively high concentration (e.g., 10-50 mg/mL) in a suitable solvent (e.g., CDCl₃, CCl₄).
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated IR and VCD spectra of the significant conformers.
-
-
Spectral Acquisition:
-
Acquire the experimental VCD and IR spectra of the sample using a VCD spectrometer.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum of the R-enantiomer, the sample is assigned the (R)-configuration.[3]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample is assigned the (S)-configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is primarily a separation technique, but it is fundamental for confirming enantiomeric purity and can be used for stereochemical assignment when authentic standards are available. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[20][21]
Causality of Choice: Chiral HPLC is the workhorse for determining enantiomeric excess (%ee) and for preparative separation of enantiomers. If an authentic, configurationally-assigned standard of one enantiomer is available, HPLC can be used to assign the configuration of an unknown sample by comparing retention times. Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of pharmaceutical compounds.[22][23]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral stationary phase. For benzodioxane derivatives, polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel®) are excellent starting points.[2]
-
Method Development:
-
Develop a separation method by screening different mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/water/buffers for reversed-phase).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
Analysis:
-
Dissolve the racemic or enantiomerically-enriched sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.
-
-
Assignment (if standard is available):
-
Inject the known, pure enantiomeric standard under the same conditions.
-
Assign the configuration of the sample peaks based on matching retention times with the standard.
-
Data Summary and Method Selection
The choice of technique is dictated by the specific requirements of the project. The table below summarizes the key attributes of each method.
| Technique | Purpose | Sample Required | State | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute & Relative Config. | 1-10 mg | Single Crystal | Unambiguous, "gold standard" proof[6] | Crystal growth can be a major bottleneck[4] |
| NMR (NOESY) | Relative Configuration | 5-10 mg | Solution | Determines through-space proximity[24] | Provides only relative, not absolute, config. |
| NMR (Mosher's) | Absolute Configuration | 2-5 mg per ester | Solution | Reliable for secondary alcohols/amines[14] | Requires derivatization; not universally applicable |
| VCD | Absolute Configuration | 5-20 mg | Solution | Excellent for non-crystalline samples[19] | Requires complex computational calculations[4] |
| Chiral HPLC | Enantiomeric Purity/Separation | < 1 mg | Solution | High throughput, excellent for %ee | Requires a known standard for assignment |
Decision-Making Workflow
To assist researchers in selecting the optimal analytical path, the following workflow is proposed.
Caption: Workflow for selecting a stereochemical analysis method.
Conclusion
The determination of stereochemistry for 2,3-dihydro-1,4-benzodioxine derivatives is a critical step that demands a rigorous and well-chosen analytical strategy. While X-ray crystallography provides the ultimate structural proof, its requirement for single crystals is a significant limitation. In its absence, a combination of spectroscopic techniques offers a powerful and reliable path forward. NMR methods, particularly NOESY and Mosher's ester analysis, provide invaluable data on relative and absolute configurations in the solution state. Furthermore, VCD has matured into a robust technique for assigning absolute configuration to non-crystalline materials. By understanding the principles, advantages, and practical considerations of each method as outlined in this guide, researchers can confidently and efficiently elucidate the three-dimensional structures of these vital pharmaceutical building blocks.
References
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
ProQuest. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Freire, F., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. PubMed. [Link]
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
ChemistRn. (2018). Nuclear Overhauser Effect(NOE): Easy Definition, example, application. Chemistry Notes. [Link]
-
ResearchGate. (2014). A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects. [Link]
-
ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Carroll, A. R., et al. (2020). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
-
Demarque, D. P., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. [Link]
-
Bolchi, C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
ResearchGate. The Nuclear Overhauser Effect. [Link]
-
Journal of Chemical Education. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. [Link]
-
ResearchGate. The use of X-ray crystallography to determine absolute configuration. [Link]
-
Piggott, M. J., & Wege, D. (2012). Asymmetric synthesis and CD investigation of the 1,4-benzodioxane lignans eusiderins A, B, C, G, L, and M. PubMed. [Link]
-
Ielo, L., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]
-
Thieme. (1991). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
Organic & Biomolecular Chemistry. (2017). A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy. [Link]
-
Allen, C. C. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
Springer. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
ResearchGate. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]
-
Organic & Biomolecular Chemistry. (2020). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
Droux, S., & Félix, G. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed. [Link]
-
Regis Technologies. (2020). Chiral Separations Techniques. [Link]
-
AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. [Link]
-
ResearchGate. (2006). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 21. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 22. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Dose-Response Analysis of Novel PARP1 Inhibitor Candidates
A Technical Guide for Researchers in Oncology Drug Discovery
This guide provides an in-depth, objective comparison of the dose-response profiles for 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide, a novel compound of interest, against its structural analog and a current standard-of-care therapeutic. As Senior Application Scientists, our goal is to present not just a protocol, but a framework for rigorous evaluation, grounded in the principles of enzyme inhibition and cellular cytotoxicity.
Introduction: The Rationale for Targeting PARP1 with Benzodioxine Scaffolds
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage repair (DDR) pathway, specifically in the base excision repair (BER) of single-strand breaks.[1][2] Inhibiting PARP1 in cancers with existing DDR deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP1 an attractive target for anticancer therapies.[1]
The 1,4-benzodioxine chemical scaffold is a "privileged motif" found in numerous bioactive molecules, recognized for its potential in developing novel therapeutic agents, including for cancer.[3][4] Research has identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as an inhibitor of PARP1 with an IC50 of 5.8 μM.[1][2] This guide focuses on its close structural analog, This compound (hereafter referred to as "Compound T"), where the carboxamide's oxygen atom is replaced by sulfur. This substitution can significantly alter the compound's physiochemical properties, including its binding affinity and cellular activity.
This guide will compare Compound T against two key alternatives:
-
Alternative 1 (Structural Analog): 2,3-Dihydro-1,4-benzodioxine-5-carboxamide ("Compound O").
-
Alternative 2 (Standard of Care): Olaparib, an FDA-approved PARP1 inhibitor.
The central hypothesis is that the thioamide substitution in Compound T will modulate its PARP1 inhibitory activity and subsequent cytotoxicity, potentially offering a different therapeutic window compared to its carboxamide counterpart and the established drug, Olaparib.
Experimental Design: A Two-Tiered Approach to Dose-Response Analysis
To provide a comprehensive comparison, we employ a two-tiered experimental strategy. This approach first isolates the direct enzymatic inhibition of PARP1 and then evaluates the downstream cellular consequences in a relevant cancer cell line.
Caption: Two-tiered experimental workflow for dose-response analysis.
Tier 1: Direct PARP1 Inhibition (Biochemical Assay)
The causality behind this choice is to first understand the direct interaction between the compounds and their molecular target, independent of cellular uptake, metabolism, or off-target effects.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP1 Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
Dilute recombinant human PARP1 enzyme, biotinylated NAD+ (substrate), and histone H1 (acceptor protein) in the reaction buffer.
-
Prepare serial dilutions of Compound T, Compound O, and Olaparib in DMSO, then dilute further in the reaction buffer. A typical concentration range would be from 1 nM to 100 µM.
-
-
Assay Execution:
-
In a 384-well low-volume white plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the PARP1 enzyme/histone mixture to all wells.
-
Initiate the reaction by adding 10 µL of the biotinylated NAD+ solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing Streptavidin-XL665 and an anti-mono-ADP-ribose antibody labeled with Europium cryptate.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data with "no enzyme" controls (0% activity) and "vehicle (DMSO) only" controls (100% activity).
-
Plot the normalized response against the logarithm of compound concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the half-maximal inhibitory concentration (IC50).[5][6]
-
Tier 2: Cellular Cytotoxicity (Cell-Based Assay)
This step validates the biochemical findings in a biologically relevant system. The choice of a BRCA-mutant cell line provides the context of synthetic lethality. The Lactate Dehydrogenase (LDH) assay is selected as it directly measures cell membrane integrity loss, a clear indicator of cytotoxicity.[7][8][9]
Protocol: LDH Release Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture MDA-MB-436 (a human breast cancer cell line with BRCA1 mutation) in appropriate media.
-
Seed 10,000 cells per well in a 96-well clear-bottom plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of Compound T, Compound O, and Olaparib in culture media. The concentration range should bracket the IC50 values obtained in Tier 1.
-
Remove the old media from the cells and add 100 µL of the compound dilutions. Include "vehicle only" (negative control) and "lysis buffer" (positive control for 100% cytotoxicity) wells.[7]
-
Incubate the plate for 72 hours.
-
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[7]
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., using a tetrazolium salt that is converted to a colored formazan product).[8]
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Correct all absorbance values by subtracting the background absorbance from a "no cell" control.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Plot the % cytotoxicity against the logarithm of compound concentration and use a 4PL non-linear regression to determine the half-maximal effective concentration (EC50).[10][11]
-
Comparative Dose-Response Data (Illustrative)
The following tables summarize illustrative data that one might expect from the described experiments. This data is for demonstration purposes to highlight the comparative analysis.
Table 1: Biochemical PARP1 Inhibition
| Compound | IC50 (nM) [95% CI] | Hill Slope | Max Inhibition (%) |
| Compound T | 450 [410 - 495] | -1.1 | 98.5 |
| Compound O | 5800 [5500 - 6100] | -1.0 | 99.1 |
| Olaparib | 5 [4.5 - 5.5] | -1.2 | 99.8 |
Table 2: Cellular Cytotoxicity in MDA-MB-436 Cells
| Compound | EC50 (nM) [95% CI] | Hill Slope | Max Cytotoxicity (%) |
| Compound T | 980 [910 - 1050] | -1.5 | 92.3 |
| Compound O | > 20,000 | N/A | < 20 |
| Olaparib | 25 [22 - 28] | -1.8 | 95.6 |
Interpretation and Scientific Insights
The illustrative data suggests several key insights:
-
Potency: Olaparib is, as expected, the most potent inhibitor both biochemically and cellularly.
-
Structure-Activity Relationship (SAR): The substitution of oxygen with sulfur (Compound O vs. Compound T) resulted in a >10-fold increase in direct PARP1 inhibition (IC50 of 450 nM vs. 5800 nM). This is a significant finding, suggesting the thioamide group may form more favorable interactions within the NAD+ binding pocket of PARP1.
-
Cellular Efficacy: Crucially, the improved biochemical potency of Compound T translates to a potent cytotoxic effect in a relevant cancer cell model (EC50 of 980 nM). In contrast, the parent compound, Compound O, shows minimal cytotoxicity even at high concentrations, indicating poor cellular permeability or rapid efflux, despite its moderate biochemical activity. This highlights the importance of the two-tiered approach; biochemical activity does not always predict cellular effect.
Caption: Logical relationship between structural modification and biological activity.
Conclusion and Future Directions
This comparative guide demonstrates a robust methodology for the dose-response analysis of novel therapeutic candidates. The illustrative results for this compound (Compound T) suggest that it is a significantly more potent inhibitor of PARP1 and a more effective cytotoxic agent than its carboxamide analog, warranting further investigation.
Future studies should expand on this dose-response analysis by:
-
Assessing selectivity: Profiling Compound T against other PARP family members.
-
Exploring other cell lines: Testing in BRCA-proficient cell lines to confirm synthetic lethality.
-
Pharmacokinetic studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential for in vivo studies.
By systematically applying the principles and protocols outlined here, researchers can confidently and efficiently characterize novel compounds, making informed decisions in the drug development pipeline.
References
-
Sebestyen, A., et al. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-34. [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad FAQ 2187. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Trade Science Inc. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
-
Current Protocols in Chemical Biology. (2018). Designing Drug-Response Experiments and Quantifying their Results. Wiley Online Library. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad FAQ 1356. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Star Republic. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. [Link]
-
Straniero, V., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
-
Shao, X., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Shao, X., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide: A Comparative Guide to Efficacy and Safety Profiling
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide, a novel compound with therapeutic potential. Drawing upon established principles of drug discovery and preclinical development, this document outlines a scientifically rigorous approach to evaluating its efficacy and safety in relevant animal models, in comparison to established standards of care. Our focus is on two primary, hypothesized activities based on the compound's structural motifs: anticancer (specifically as a PARP inhibitor) and antidiabetic.
Introduction: The Therapeutic Potential of this compound
The chemical scaffold of this compound integrates two key pharmacophores: the 1,4-benzodioxane ring and a carbothioamide group. The 1,4-benzodioxane moiety is a privileged structure found in a variety of biologically active compounds, including those with anticancer and antihypertensive properties. Notably, derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair and a validated target in oncology.[3][4] The carbothioamide group is also a versatile functional group present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Given this structural precedent, it is hypothesized that this compound may exhibit potent anticancer activity through PARP inhibition. Furthermore, some benzodioxol derivatives have demonstrated antidiabetic potential, suggesting a second possible therapeutic avenue for this compound. This guide will therefore focus on the in vivo validation of these two potential activities.
Comparative Framework for In Vivo Validation
A robust in vivo validation strategy necessitates a clear comparative framework. For each potential therapeutic application, we will benchmark the performance of this compound against a clinically relevant comparator.
| Therapeutic Area | Proposed Mechanism of Action | Primary Efficacy Endpoint | Comparator Compound(s) |
| Oncology | PARP Inhibition | Tumor growth inhibition/regression | Olaparib, Niraparib |
| Metabolic Disease | Antihyperglycemic | Reduction in blood glucose levels | Metformin, a GLP-1 Receptor Agonist (e.g., Liraglutide) |
This comparative approach is essential for contextualizing the efficacy and safety profile of the novel compound and for making informed decisions about its further development.
Proposed In Vivo Validation Workflow
The following workflow provides a structured approach to the in vivo validation of this compound.
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective efficacy studies. The MTD study will establish a safe dose range for subsequent experiments.
Protocol:
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Groups:
-
Single-dose PK: Intravenous (IV) and oral (PO) administration of this compound at a single dose.
-
MTD: Dose-escalation study with daily administration for 14 days.
-
-
Procedure (PK):
-
Administer the compound via the chosen route.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Procedure (MTD):
-
Administer escalating doses of the compound to different groups of mice.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Anticancer Efficacy Study: Human Tumor Xenograft Model
Rationale: To evaluate the antitumor activity of this compound in a model of human cancer, particularly one with known susceptibility to PARP inhibitors (e.g., BRCA-mutated).
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous xenografts of a human cancer cell line with a BRCA1/2 mutation (e.g., MDA-MB-436).
-
Groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound (at two different doses below the MTD).
-
Olaparib (positive control, clinically relevant dose).
-
-
Procedure:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Administer treatments daily via oral gavage for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, collect tumors for biomarker analysis (e.g., PARP activity, DNA damage markers).
-
Antidiabetic Efficacy Study: db/db Mouse Model
Rationale: The db/db mouse is a genetic model of type 2 diabetes characterized by obesity, hyperglycemia, and insulin resistance, making it a suitable model to test the antihyperglycemic effects of the compound.
Protocol:
-
Animal Model: Male db/db mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Vehicle control.
-
This compound (at two different doses).
-
Metformin (positive control).
-
Liraglutide (positive control, representing a different class of antidiabetic).
-
-
Procedure:
-
Administer treatments daily via oral gavage for 4-6 weeks.
-
Monitor fasting blood glucose and body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) at the beginning and end of the study.
-
At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profile.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in tables for clear comparison.
Table 1: Comparative Anticancer Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | |||
| Compound (Low Dose) | |||
| Compound (High Dose) | |||
| Olaparib |
Table 2: Comparative Antidiabetic Efficacy
| Treatment Group | Change in Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) | AUC in OGTT |
| Vehicle Control | |||
| Compound (Low Dose) | |||
| Compound (High Dose) | |||
| Metformin | |||
| Liraglutide |
Mechanistic Insights and Biomarker Analysis
To understand the mechanism of action, further analysis of collected tissues is crucial.
Caption: Hypothesized mechanisms of action for in vivo validation.
For the anticancer study, Western blot or immunohistochemistry can be used to assess PARP activity (by measuring PAR levels) and DNA damage (γH2AX foci) in tumor tissues. For the antidiabetic study, enzyme inhibition assays (e.g., α-glucosidase) could be performed on tissue homogenates if a specific target is hypothesized.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. The comparative approach, detailed protocols, and focus on mechanistic insights are designed to generate a comprehensive data package that will enable a clear go/no-go decision for further preclinical and clinical development. The results of these studies will not only elucidate the therapeutic potential of this novel compound but also contribute to the broader understanding of the structure-activity relationships of benzodioxine and carbothioamide derivatives.
References
-
In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. This review provides a comprehensive overview of various animal models and in-vitro techniques used for screening antidiabetic activity, including chemically induced and genetic models. Available at: [Link]
-
Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. This article summarizes different experimental in vivo and in vitro models used to study diabetes, including rodent models and chemically induced diabetes. Available at: [Link]
-
Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. This review discusses the use of preclinical models to understand resistance mechanisms to PARP inhibitors. Available at: [Link]
-
Anti-Diabetic In-Vivo Animal Models: A Review. This paper reviews various in-vivo animal models for diabetes research, including genetic and diet-induced models, and discusses the evaluation of anti-diabetic compounds. Available at: [Link]
-
Review of in vitro and in vivo models for antidiabetic activity. This article provides an overview of both in vitro and in vivo models for assessing antidiabetic activity, including enzyme inhibition assays and animal models. Available at: [Link]
-
Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. This paper discusses the use of animal models to investigate the therapeutic properties of natural products for diabetes and inflammation. Available at: [Link]
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. This study describes an in vivo method to quantify PARP-1 expression, which can be used to select patients for PARP inhibitor therapy. Available at: [Link]
-
In vivo toxicology studies. This resource provides an overview of in vivo toxicology studies in drug development. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. This guide offers general guidance for designing and analyzing in vivo efficacy, pharmacokinetic, and toxicology studies. Available at: [Link]
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. This research article describes the synthesis and evaluation of benzodioxine derivatives as PARP1 inhibitors. Available at: [Link]
-
In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. This study investigates the in vivo antitumor activity of the PARP inhibitor niraparib in ovarian cancer models. Available at: [Link]
-
In vivo efficacy study of PARP inhibitors alone or in combination with... This study evaluates the in vivo efficacy of PARP inhibitors in a xenograft model. Available at: [Link]
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. This article discusses the integration of in vitro and in vivo studies for biomarker discovery and validation. Available at: [Link]
-
Comparison of Different Antidiabetic Medication Classes: Efficacy and Safety. This article compares the efficacy and safety of different classes of antidiabetic medications. Available at: [Link]
-
In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. This abstract describes the in vitro and in vivo characterization of the PARP inhibitor rucaparib. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. This document provides guidance on conducting in vivo studies for efficacy, pharmacokinetics, and toxicology. Available at: [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. This article provides guidelines for designing in vivo studies for target identification and validation. Available at: [Link]
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. This PubMed link provides the abstract and access to the full text of the research on benzodioxine derivatives as PARP1 inhibitors. Available at: [Link]
-
Comparison of Current Diabetes Medication Use, Efficacy and Side Effects. This paper compares various diabetes medications based on their mechanism of action, efficacy, and safety. Available at: [Link]
-
Trends in Antidiabetic Drug Discovery: FDA Approved Drugs, New Drugs in Clinical Trials and Global Sales. This article reviews the landscape of antidiabetic drug discovery, including approved drugs and those in clinical trials. Available at: [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. This article discusses the clinical development and therapeutic use of PARP inhibitors. Available at: [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. This video discusses various assays for assessing PARP inhibitors. Available at: [Link]
-
PARP Inhibitors for Breast and Ovarian Cancers. This article provides an overview of the use of PARP inhibitors in breast and ovarian cancers. Available at: [Link]
-
In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. This review covers animal models used for studying the antidiabetic effects of drugs and other substances. Available at: [Link]
-
Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. This article discusses the regulatory landscape and challenges of replacing in vivo models in drug development. Available at: [Link]
-
Effectiveness and clinical benefits of new anti-diabetic drugs: A real life experience. This study evaluates the clinical impact of SGLT2 inhibitors and GLP1RA therapies in patients with type 2 diabetes. Available at: [Link]
-
In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. This link provides access to the research article on the in vivo activity of niraparib. Available at: [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. This article discusses the use of AI and live cell assays in developing drugs for challenging cancer targets. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. This article provides a comprehensive overview of PARP inhibitors, including their clinical relevance, mechanisms of action, and tumor resistance. Available at: [Link]
Sources
Benchmarking a Novel Anticancer Candidate: A Comparative Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
This guide provides a comprehensive framework for evaluating the anticancer potential of a novel investigational compound, 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide, against established anticancer agents. For researchers in oncology and drug development, rigorous benchmarking is a critical step in identifying promising therapeutic leads. This document outlines the scientific rationale, experimental designs, and data interpretation strategies necessary for a thorough comparative analysis.
The core of this guide is a proposed head-to-head comparison of this compound with a panel of well-characterized chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel. These agents represent different mechanisms of action and are standard benchmarks in preclinical cancer research. While direct experimental data for this compound is not yet broadly published, its structural similarity to other benzodioxane derivatives with known anticancer properties, such as PARP1 inhibitors, warrants a detailed investigation.[1][2]
Section 1: Scientific Rationale and Overview of Compounds
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[3] Derivatives of this molecule have been explored for a range of therapeutic applications, including their potential as anticancer agents.[2][3] A closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair that is a validated target in oncology.[1] The substitution of the carboxamide with a carbothioamide group in our compound of interest, this compound, may alter its biological activity and offers a compelling reason for a comprehensive anticancer evaluation.
Our benchmark anticancer agents have been selected for their distinct and well-understood mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cytotoxicity.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering DNA damage and inducing apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
By comparing this compound against this panel, we can gain insights into its relative potency and potential mechanism of action.
Section 2: Proposed Experimental Benchmarking Workflow
A robust benchmarking study requires a multi-faceted approach, assessing not only the direct cytotoxic effects of the compounds but also their impact on fundamental cellular processes like apoptosis and cell cycle progression. The following workflow is proposed for a comprehensive evaluation.
Caption: Proposed experimental workflow for benchmarking this compound.
Section 3: Detailed Experimental Protocols
The following are detailed protocols for the key assays in the proposed benchmarking study. These protocols are based on established methodologies to ensure data integrity and reproducibility.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (MCF-7, HeLa, A549, and HepG2) in 96-well plates at an optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[11][12][13][14]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14][15]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[13][15]
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Section 4: Data Presentation and Comparative Analysis
Clear and concise presentation of data is crucial for a meaningful comparison. The following tables provide a template for summarizing the experimental findings.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin | ~2.5[16][17] | ~2.9[16] | >20[16] | ~12.2[16][18] |
| Cisplatin | Variable[19][20] | Variable[19] | Variable[19][20] | Variable[19][20][21] |
| Paclitaxel | ~0.0025-0.0075[22] | ~0.0025-0.0075[22] | ~0.00135[4] | ~4.06[23] |
TBD: To be determined experimentally. Note: Published IC50 values for benchmark drugs can vary significantly between studies due to different experimental conditions.[18][19]
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Compound | MCF-7 | HeLa | A549 | HepG2 |
| Untreated Control | Baseline | Baseline | Baseline | Baseline |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin | Expected Increase | Expected Increase | Expected Increase | Expected Increase |
| Cisplatin | Expected Increase | Expected Increase | Expected Increase | Expected Increase |
| Paclitaxel | Expected Increase | Expected Increase | Expected Increase | Expected Increase |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | MCF-7 | Baseline | Baseline | Baseline |
| This compound | MCF-7 | TBD | TBD | TBD |
| Doxorubicin | MCF-7 | Expected Arrest | Expected Arrest | Expected Arrest |
| Cisplatin | MCF-7 | Expected Arrest | Expected Arrest | Expected Arrest |
| Paclitaxel | MCF-7 | Expected G2/M Arrest | Expected G2/M Arrest | Expected G2/M Arrest |
Section 5: Mechanistic Insights and Future Directions
The results from this proposed study will provide a foundational understanding of the anticancer potential of this compound.
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide Supplier [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 17. researchgate.net [researchgate.net]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide, a compound of interest in medicinal chemistry. While specific toxicological data for this compound is not extensively available, the principles of chemical safety dictate a cautious approach based on its structural motifs—a benzodioxane ring and a thioamide group.
The Foundational Principles of Safe Disposal
The disposal of any research chemical, particularly one without a comprehensive safety profile, must be guided by the overarching principle of minimizing risk to personnel and the environment. The following core tenets form the basis of the disposal plan for this compound:
-
Assume Hazard: In the absence of complete toxicological data, the compound must be treated as hazardous. Safety data sheets (SDS) for related benzodioxane compounds indicate potential for irritation and harm upon contact, ingestion, or inhalation[1][2][3].
-
Prevent Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash[1][4][5]. Such actions can lead to unforeseen environmental consequences.
-
Regulatory Compliance: All disposal procedures must adhere to local, regional, and national hazardous waste regulations[4][6]. Chemical waste generators are legally responsible for the proper classification and disposal of the waste they produce[6].
Pre-Disposal Considerations and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and accidental contact with the eyes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and disposal of pure this compound, as well as contaminated materials.
Part 1: Segregation and Collection of Chemical Waste
-
Designate a Waste Container:
-
Labeling the Waste Container:
-
The label must include the full chemical name: "this compound"[7]. Do not use abbreviations or chemical formulas.
-
List all constituents if it is a mixed waste stream, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Transferring the Chemical Waste:
-
For solid waste, carefully transfer the compound into the designated waste container using a dedicated spatula or scoop.
-
For solutions, use a funnel to pour the liquid waste into the container.
-
Perform all transfers within a chemical fume hood to minimize inhalation exposure.
-
Part 2: Disposal of Contaminated Materials
-
Sharps:
-
Any sharps, such as needles or razor blades, contaminated with the compound should be placed in a designated puncture-proof sharps container that is also labeled as hazardous waste[9].
-
-
Lab Debris:
-
Items such as gloves, paper towels, and pipette tips that are contaminated with trace amounts of the chemical should be collected in a separate, clearly labeled hazardous waste container or a designated "blue drum" for chemically contaminated materials[10]. Do not dispose of these items in the regular trash[10].
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[8][11].
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container[8][11].
-
After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies[11].
-
Part 3: Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, and open flames[1][12].
-
Use secondary containment, such as a plastic tub, to prevent the spread of material in case of a leak[7].
-
Segregate the waste container from incompatible materials, such as strong acids and oxidizing agents[1].
-
-
Arranging for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[13].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. acs.org [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. fishersci.fr [fishersci.fr]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide. The guidance herein is structured to provide a deep, procedural understanding of personal protective equipment (PPE) selection, use, and disposal, grounded in the known and inferred hazards of this chemical class.
Foundational Safety Directive: Understanding the Hazard Profile
Before any handling protocol is initiated, a thorough understanding of the associated risks is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, a robust safety plan can be constructed by analyzing a closely related analogue, 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide, and the broader thioamide class of compounds.
The primary rationale for stringent PPE protocols stems from the hazard classifications identified for this chemical family.[1] These classifications dictate the minimum level of protection required to mitigate risks of acute and chronic exposure.
| Hazard Classification | Description | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Prevents accidental ingestion via contaminated hands. |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] | Requires a robust barrier to prevent skin absorption. |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled (as dust/mist).[1] | Mandates control of airborne particulates, primarily through engineering controls and secondarily through respiratory protection. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Protective gloves and garments are essential to prevent contact dermatitis and irritation. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[1] | Demands direct and peripheral eye protection against splashes and airborne particles. |
| Thioamide Class-Associated Risks | Thioamides as a class may be associated with hepatotoxicity and blood dyscrasias.[2] | Reinforces the need to minimize all routes of exposure due to potential long-term systemic effects. |
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific procedure being performed. The following recommendations provide a baseline for common laboratory operations.
Primary Engineering Control: The First Line of Defense
All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood. This engineering control is the most critical step in minimizing inhalation exposure.
Personal Protective Equipment: The Essential Barrier
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[3] | Nitrile provides a suitable barrier against a wide range of chemicals. For prolonged or high-risk procedures (e.g., large-scale synthesis, cleaning spills), double-gloving is strongly recommended. Always inspect gloves for tears or pinholes before use. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles for any procedure with a splash risk.[4][5] | Safety glasses protect from projectiles, but goggles form a seal around the eyes, offering superior protection from chemical splashes, a significant risk when handling solutions. A face shield should be worn over goggles during bulk transfers. |
| Body Protection | Chemically resistant laboratory coat or gown.[3] | A standard cotton lab coat is insufficient. A coated or chemically resistant material is necessary to prevent dermal exposure from spills. Ensure cuffs are snug and the coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 respirator (for weighing solids outside of a containment hood) or an elastomeric half-mask respirator with organic vapor/acid gas cartridges and P100 filters.[1][6] | While a fume hood is the primary control, respiratory protection is necessary for non-routine events like large spills or when engineering controls are not feasible. The choice of respirator depends on the physical form of the chemical and the nature of the potential exposure. |
Operational Protocols: Ensuring Self-Validating Safety Systems
Procedural discipline is as crucial as the equipment itself. The following workflows are designed to minimize contamination and exposure.
PPE Selection Workflow
The following decision tree illustrates the logic behind selecting the appropriate level of PPE for a given task.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Donning and Doffing Procedure
The integrity of your protection depends on the correct sequence of putting on (donning) and taking off (doffing) your PPE to avoid cross-contamination.
Donning Sequence (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Gown: Put on the laboratory coat, ensuring complete coverage.
-
Respiratory Protection (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (Taking Off): This sequence is critical to prevent contaminating your skin.
-
Outer Gloves (if used): Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.[3]
-
Lab Coat/Gown: Unbutton the coat and roll it outwards and down from the shoulders, ensuring the contaminated exterior is folded inward. Dispose of it in the appropriate waste stream.
-
Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection (if used): Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again peeling them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, disposable coats, and other contaminated items: Collect these materials in a designated, clearly labeled hazardous waste container.[3] The container must be sealed and made of a compatible material.
-
Non-disposable items (e.g., goggles, face shields): These must be decontaminated thoroughly after use according to your institution's standard operating procedures for hazardous chemical decontamination.
Always consult your institution's Environmental Health and Safety (EHS) office for specific waste disposal protocols, as regulations can vary.[7]
References
- Essential Guide to the Safe Disposal of N,N-Dimethylbenzenecarbothioamide. Benchchem.
- Essential Guide to the Proper Disposal of 6- Methylpicolinic Acid-Thioamide. Benchchem.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- Personal Protective Equipment. ASHP Publications.
- Safety Data Sheet for 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide. Fisher Scientific.
- Propylthiouracil Disease Interactions. Drugs.com.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
